molecular formula C8H7NO4 B1590039 4-(Methoxycarbonyl)picolinic acid CAS No. 24195-03-7

4-(Methoxycarbonyl)picolinic acid

Cat. No.: B1590039
CAS No.: 24195-03-7
M. Wt: 181.15 g/mol
InChI Key: AWYZUHWYUSSDAI-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)picolinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYZUHWYUSSDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538019
Record name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24195-03-7
Record name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxycarbonyl)picolinic Acid (CAS: 24195-03-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-(Methoxycarbonyl)picolinic acid, with its unique bifunctional pyridine scaffold, represents a cornerstone intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential. The strategic placement of a carboxylic acid at the 2-position and a methyl ester at the 4-position on the pyridine ring offers orthogonal reactivity, making it a highly valuable synthon for the construction of complex molecular architectures. Its ability to act as a bidentate chelating agent further broadens its utility in coordination chemistry and catalysis.[1] This document will delve into the core chemical principles and practical methodologies associated with this compound, providing a foundation for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its successful application in synthesis and analysis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

PropertyValueSource
CAS Number 24195-03-7N/A
Molecular Formula C₈H₇NO₄N/A
Molecular Weight 181.15 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 153-154 °CN/A
Boiling Point (Predicted) 366.8 ± 27.0 °CN/A
Density (Predicted) 1.361 ± 0.06 g/cm³N/A
pKa (Predicted) 3.27 ± 0.10N/A
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)N/A
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxylic acid and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will appear at the downfield end of the spectrum (typically in the 160-180 ppm range). The aromatic carbons will resonate in the 120-150 ppm region, and the methyl ester carbon will appear upfield (around 50-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the ester (around 1720-1740 cm⁻¹), and another C=O stretching vibration for the carboxylic acid (around 1680-1710 cm⁻¹). C-O stretching and aromatic C-H and C=C/C=N stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.15 m/z). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the carboxyl group (-COOH), and cleavage of the pyridine ring.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the regioselective mono-esterification of its parent dicarboxylic acid, pyridine-2,4-dicarboxylic acid.

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Start [label="Pyridine-2,4-dicarboxylic acid", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Methanol (excess)\nAcid Catalyst (e.g., H₂SO₄)"]; Reaction [label="Esterification\n(Reflux)", shape=cds]; Workup [label="Aqueous Workup\n(Neutralization, Extraction)"]; Purification [label="Recrystallization or\nColumn Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="1."]; Reagents -> Reaction [label="2."]; Reaction -> Workup [label="3."]; Workup -> Purification [label="4."]; Purification -> Product [label="5."]; }

Figure 2. Reactivity map of this compound.
Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position can undergo typical reactions of this functional group.

  • Amidation: The carboxylic acid can be readily converted to amides by reaction with primary or secondary amines in the presence of a coupling agent such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with an amine.[2][3] This is a fundamental transformation for introducing diverse functionalities and is widely used in the synthesis of bioactive molecules.

  • Esterification: While the 4-position is already esterified, the 2-carboxylic acid can be further esterified under standard Fischer esterification conditions, leading to the corresponding diester.

  • Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol using reagents like borane (BH₃).

Reactions of the Methyl Ester Group

The methyl ester at the 4-position offers another handle for chemical modification.

  • Hydrolysis (Saponification): The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or LiOH), yielding pyridine-2,4-dicarboxylic acid.[4] This orthogonality allows for the protection of the 4-position as an ester while the 2-position is modified, followed by deprotection.

  • Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

  • Amidation: Direct amidation of the ester is possible by heating with an amine, though this generally requires more forcing conditions than amidation of the carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

The picolinic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, which is crucial for the activity of many enzymes.[5] this compound serves as a key intermediate in the synthesis of various biologically active compounds.

Role as a Pharmaceutical Intermediate

While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are present in numerous active pharmaceutical ingredients (APIs).[1][6] The pyridine-dicarboxylic acid framework is a common feature in various therapeutic agents. This intermediate is particularly valuable for creating libraries of compounds for drug discovery screening, where the carboxylic acid and ester groups can be independently and systematically modified.

Utility in Agrochemicals

Picolinic acid derivatives are also important in the agrochemical industry. For instance, the picolinate structure is the basis for a family of auxin herbicides.[5] The ability to introduce various substituents onto the pyridine ring via derivatization of intermediates like this compound is a key strategy in the development of new and more effective crop protection agents.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

  • Hazard Identification: Based on supplier safety data sheets, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere is ideal for long-term stability.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its orthogonal reactive sites, combined with the inherent biological relevance of the picolinic acid scaffold, make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its effective application in the laboratory.

References

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  • ResearchGate. (2025, August 5). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
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Sources

Physical and chemical properties of 4-(Methoxycarbonyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methoxycarbonyl)picolinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 24195-03-7), a key heterocyclic building block in modern chemical and pharmaceutical research. The document delves into its fundamental physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives represent a class of "privileged structures" in medicinal chemistry.[1] The pyridine ring, a bioisostere of a phenyl ring, imparts unique electronic properties and hydrogen bonding capabilities, while the carboxylic acid provides a key interaction point for biological targets. Picolinic acid itself is a natural catabolite of the amino acid tryptophan and acts as a bidentate chelating agent for various metal ions within the human body.[2][3]

The strategic functionalization of the picolinic acid scaffold allows for the fine-tuning of its pharmacological and pharmacokinetic properties. Esterified derivatives, such as this compound, are of particular interest.[4] The esterification of the carboxylic acid at the 4-position modifies the molecule's lipophilicity and cell permeability, making it a valuable intermediate in organic synthesis and a potential candidate for prodrug strategies.[4] This guide will explore the specific attributes of this mono-ester derivative of pyridine-2,4-dicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its solubility, stability, and suitability for various reaction conditions and biological assays.

Structural and Molecular Data

This compound is a derivative of pyridine with a carboxylic acid at the 2-position and a methoxycarbonyl group at the 4-position.[5]

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Tabulated Properties

The following table summarizes the key physicochemical data for this compound and its related derivatives for comparative purposes.

PropertyValueSource
IUPAC Name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid[5]
Synonyms Pyridine-2,4-dicarboxylic acid 4-methyl ester[5]
CAS Number 24195-03-7[6]
Molecular Formula C₈H₇NO₄[7]
Molecular Weight 181.15 g/mol
Storage Condition 2-8°C, Cold-chain transportation recommended[6][8]

Synthesis and Purification

The synthesis of this compound can be achieved through the selective hydrolysis of the corresponding diester. This method offers a reliable route to the mono-acid derivative.

Synthetic Pathway

A common laboratory-scale synthesis involves the partial hydrolysis of dimethyl pyridine-2,4-dicarboxylate.[9] The reaction leverages the differential reactivity of the two ester groups, though careful control of stoichiometry and reaction conditions is necessary to achieve good selectivity and yield.

Diagram 2: Synthesis Workflow

G reactant Dimethyl pyridine-2,4-dicarboxylate conditions Reflux for 0.5-2 hours reactant->conditions reagents Methanol (Solvent) Potassium Hydroxide (KOH) reagents->conditions workup Evaporation in vacuo conditions->workup product This compound (as potassium salt initially) workup->product acidification Acidic Workup (e.g., HCl) product->acidification final_product Final Product: This compound acidification->final_product G cluster_0 Core Molecule cluster_1 Carboxylic Acid Reactions cluster_2 Ester Group Reactions Core This compound Amide Amide Derivative Core->Amide Amide Coupling (e.g., EDC, HOBt) ActivatedEster Activated Ester (e.g., NHS ester) Core->ActivatedEster Activation (e.g., NHS, DCC) Diacid Pyridine-2,4-dicarboxylic acid Core->Diacid Ester Hydrolysis (Base or Acid) Amide2 Amide from Ester Core->Amide2 Aminolysis (High Temp/Pressure)

Sources

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methoxycarbonyl)picolinic acid is a disubstituted pyridine derivative that serves as a crucial building block in synthetic and medicinal chemistry. Its rigid, heterocyclic scaffold, combined with the distinct chemical reactivity of its carboxylic acid and methyl ester functional groups, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical ligands and functional materials.[1] This guide provides a detailed analysis of its molecular structure, weight, and the analytical methodologies required for its characterization, tailored for researchers and professionals in drug development.

Section 1: Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research. This compound is systematically known by its IUPAC name, 4-methoxycarbonylpyridine-2-carboxylic acid. It is cataloged under CAS Number 24195-03-7.[1][2][3] The key identifiers for this compound are summarized in the table below for quick reference.

IdentifierValueSource(s)
IUPAC Name 4-methoxycarbonylpyridine-2-carboxylic acidPubChem
Common Name This compoundBenchchem[1]
Synonym 2,4-Pyridinedicarboxylic acid, 4-methyl esterChemicalBook[4]
CAS Number 24195-03-7Benchchem, BLD Pharm[1][3]
Molecular Formula C₈H₇NO₄Benchchem, BLD Pharm[1][3]
SMILES COC(=O)C1=CC(=NC=C1)C(=O)OBenchchem[1]
InChIKey AWYZUHWYUSSDAI-UHFFFAOYSA-NBenchchem[1]

Section 2: Molecular Structure and Bonding

The molecular architecture of this compound is defined by a central pyridine ring. This nitrogen-containing heterocycle is substituted at two key positions:

  • C2 Position: A carboxylic acid group (-COOH) is attached. The acidic proton of this group is a primary site for salt formation and derivatization reactions like amidation.

  • C4 Position: A methyl ester (methoxycarbonyl) group (-COOCH₃) is present. This group modifies the molecule's polarity and can be hydrolyzed to the corresponding dicarboxylic acid or participate in transesterification reactions.

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents and the ring itself. The relative positioning of the electron-withdrawing carboxylic acid and ester groups impacts the electronic distribution within the ring, making it a unique scaffold for designing targeted molecules.

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D molecular structure of this compound.

Section 3: Molecular Weight and Isotopic Mass

Understanding the distinction between average molecular weight and monoisotopic mass is critical for experimental design and data interpretation.

  • Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the standard value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents for a synthesis).

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass that is most relevant in high-resolution mass spectrometry (HRMS), where individual ions are resolved, providing precise mass-to-charge ratios for definitive molecular formula confirmation.

The key mass-related data for C₈H₇NO₄ are presented below.

PropertyValueSignificance
Molecular Weight 181.15 g/mol Used for bulk stoichiometry and solution preparation.[1][2][3]
Exact Mass / Monoisotopic Mass 181.03750770 DaCritical for identity confirmation via high-resolution mass spectrometry (HRMS).[5]

Section 4: A Practical Workflow for Structural Verification

For any researcher synthesizing or utilizing this compound, a robust analytical workflow is necessary to confirm its identity and purity. The causality behind this standard two-step process is to first confirm the mass (that you have a compound of the correct elemental composition) and then to confirm the specific arrangement of those atoms (the constitutional isomer).

  • Mass Confirmation via Mass Spectrometry (MS): The initial step is to verify the molecular mass. Electrospray ionization (ESI) is a common technique for this type of polar, acidic molecule. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺. High-resolution analysis provides an accurate mass measurement that can be used to confirm the elemental formula, C₈H₇NO₄.

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR): Once the mass is confirmed, ¹H (proton) and ¹³C (carbon) NMR spectroscopy are employed to elucidate the precise molecular structure.

    • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. One would expect to see signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group.

    • ¹³C NMR: This provides information on the different types of carbon atoms in the molecule, including the carbons of the pyridine ring and the two distinct carbonyl carbons from the acid and ester groups.

The logical flow of this verification process is depicted in the diagram below.

G cluster_0 start Start: Purified Sample ms Step 1: Mass Spectrometry (e.g., ESI-HRMS) start->ms decision Mass Match C₈H₇NO₄? ms->decision nmr Step 2: NMR Spectroscopy (¹H and ¹³C NMR) decision->nmr Yes fail Structure Incorrect or Impure decision->fail No end Structure Confirmed nmr->end

Caption: Standard workflow for the analytical verification of a chemical standard.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₈H₇NO₄ and an average molecular weight of 181.15 g/mol .[1][2][3] Its structure, featuring a pyridine core with carboxylic acid and methyl ester functionalities, provides a versatile platform for chemical synthesis. For professionals in research and drug development, a thorough understanding of its structural properties and the application of rigorous analytical workflows, such as mass spectrometry and NMR, are essential for ensuring the integrity and success of their scientific endeavors.

References

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Sources

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-(methoxycarbonyl)picolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of two core synthetic strategies: the selective monohydrolysis of dimethyl pyridine-2,4-dicarboxylate and the oxidation of 2,4-lutidine followed by selective esterification. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and expert commentary on the rationale behind procedural choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

Picolinic acid and its derivatives are a class of pyridine-containing compounds that have garnered significant attention in the field of drug discovery and development. Their ability to act as bidentate chelating agents for various metal ions, coupled with their diverse pharmacological activities, makes them privileged scaffolds in medicinal chemistry. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the ester and carboxylic acid functionalities at the 4- and 2-positions, respectively, allow for orthogonal chemical modifications. This differential reactivity is paramount in the construction of targeted therapeutics and functional materials. This guide will explore the most practical and scalable methods for the synthesis of this important molecule.

Pathway 1: Selective Monohydrolysis of Dimethyl Pyridine-2,4-dicarboxylate

This pathway is a convergent and often high-yielding approach that begins with the readily available pyridine-2,4-dicarboxylic acid. The strategy involves a two-step process: exhaustive esterification to the diester followed by a carefully controlled selective saponification of the ester at the 2-position.

Conceptual Overview

The rationale behind this pathway lies in the differential reactivity of the two ester groups in dimethyl pyridine-2,4-dicarboxylate. The ester at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the carbonyl group. By carefully controlling the stoichiometry of the base, reaction temperature, and time, it is possible to achieve selective hydrolysis of the 2-ester while leaving the 4-ester intact.

Pathway1_Overview Start Pyridine-2,4-dicarboxylic Acid Intermediate Dimethyl Pyridine-2,4-dicarboxylate Start->Intermediate Diesterification (MeOH, H+) Product This compound Intermediate->Product Selective Monohydrolysis (1 eq. NaOH or KOH)

Caption: General workflow for Pathway 1.

Step 1: Synthesis of Dimethyl Pyridine-2,4-dicarboxylate

The initial step involves the conversion of pyridine-2,4-dicarboxylic acid to its corresponding dimethyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.

Mechanism of Diesterification: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This process occurs at both carboxylic acid groups.

Experimental Protocol:

  • To a stirred suspension of pyridine-2,4-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford dimethyl pyridine-2,4-dicarboxylate, which can be purified by recrystallization or column chromatography.[1]

ParameterValueReference
Starting MaterialPyridine-2,4-dicarboxylic acid[2]
ReagentsMethanol, Sulfuric Acid[3]
Typical Yield>90%[1]
PurificationRecrystallization/Column Chromatography[1]

Characterization Data for Dimethyl Pyridine-2,4-dicarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.91 (d, 1H), 8.68 (s, 1H), 8.07 (dd, 1H), 4.09 (s, 3H), 4.03 (s, 3H).[1]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.9, 162.4, 150.9, 149.1, 138.6, 126.3, 124.5, 53.3, 53.2.[4]

  • FTIR (KBr, cm⁻¹): ν 1730 (C=O stretch of ester).[4]

Step 2: Selective Monohydrolysis

This is the critical step of this pathway, requiring precise control to achieve high selectivity for the hydrolysis of the ester at the 2-position. The use of one equivalent of a strong base like sodium hydroxide or potassium hydroxide in a mixed aqueous-organic solvent system at low temperatures is a common strategy.

Mechanism of Selective Saponification: The hydroxide ion acts as a nucleophile, preferentially attacking the more electrophilic carbonyl carbon of the ester at the 2-position. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl, expelling the methoxide ion. The resulting carboxylate is then protonated during the acidic workup to yield the final product. The lower temperature and controlled stoichiometry of the base are crucial to prevent the hydrolysis of the second ester group.

Experimental Protocol:

  • Dissolve dimethyl pyridine-2,4-dicarboxylate (1 equivalent) in a mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide or potassium hydroxide (1.0-1.2 equivalents) in water dropwise while maintaining the temperature at 0 °C.[5][6]

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully acidify the mixture to a pH of 3-4 with cold, dilute hydrochloric acid.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

ParameterValueReference
Starting MaterialDimethyl Pyridine-2,4-dicarboxylate[7]
ReagentsNaOH or KOH, HCl[5][6]
SolventTHF/Water or Methanol/Water[5]
Temperature0 °C[5]
Typical Yield70-85%[5]
PurificationRecrystallization

Pathway 2: Oxidation of 2,4-Lutidine and Selective Esterification

This pathway offers a more linear approach, starting from the commercially available 2,4-lutidine. It involves the oxidation of both methyl groups to carboxylic acids, followed by a selective esterification at the 4-position.

Conceptual Overview

The core of this strategy is the robust oxidation of the alkyl side chains of the pyridine ring to carboxylic acids. Subsequently, selective esterification of the resulting dicarboxylic acid is attempted. The selectivity in the esterification step can be challenging to achieve and may require specific reagents or reaction conditions to favor the formation of the ester at the 4-position over the 2-position.

Pathway2_Overview Start 2,4-Lutidine Intermediate Pyridine-2,4-dicarboxylic Acid Start->Intermediate Oxidation (e.g., KMnO4) Product This compound Intermediate->Product Selective Mono-esterification

Caption: General workflow for Pathway 2.

Step 1: Oxidation of 2,4-Lutidine

The oxidation of the two methyl groups of 2,4-lutidine to carboxylic acids can be accomplished using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic and effective reagent for this transformation.

Mechanism of Oxidation: The oxidation of alkylarenes with potassium permanganate is a complex process that is believed to proceed through a radical mechanism. The reaction is typically carried out in a basic or neutral aqueous solution under heating. The permanganate ion abstracts a hydrogen atom from the benzylic position of the methyl group, initiating a series of oxidation steps that ultimately lead to the formation of the carboxylate. Acidic workup then provides the dicarboxylic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine (1 equivalent) and water.

  • Heat the mixture to reflux and add potassium permanganate (a slight excess per methyl group) portion-wise over several hours to control the exothermic reaction.

  • Continue to heat the reaction mixture at reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid to a low pH, which will cause the pyridine-2,4-dicarboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain pyridine-2,4-dicarboxylic acid.[8][9]

ParameterValueReference
Starting Material2,4-Lutidine
ReagentPotassium Permanganate[9][10]
SolventWater[9]
Work-upAcidification with HCl[9]
Typical Yield50-70%[11]
PurificationRecrystallization
Step 2: Selective Mono-esterification

Achieving selective esterification at the 4-position of pyridine-2,4-dicarboxylic acid is the main challenge of this pathway. The carboxylic acid at the 2-position is sterically more hindered and electronically deactivated by the adjacent nitrogen atom, which can be exploited to favor esterification at the 4-position under carefully controlled conditions.

Mechanism of Selective Esterification: Under acidic conditions (Fischer-Speier esterification), both carboxylic acids can be protonated. However, the carboxylic acid at the 4-position is sterically more accessible for nucleophilic attack by methanol compared to the one at the 2-position. By using a limited amount of methanol or controlling the reaction time and temperature, it may be possible to achieve a degree of selectivity.

Proposed Experimental Protocol:

  • Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Add a controlled amount of methanol (1.0-1.5 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction closely by a suitable analytical technique (e.g., HPLC or NMR) to maximize the formation of the desired monoester and minimize the formation of the diester.

  • Upon reaching the optimal conversion, cool the reaction mixture and quench the reaction.

  • The product mixture will likely contain the starting dicarboxylic acid, the desired 4-monoester, and the undesired 2-monoester and diester. Purification by column chromatography will be necessary to isolate the this compound.

Note: This step is less established and may require significant optimization to achieve satisfactory yields and selectivity. An alternative could involve protecting the 2-carboxylic acid, esterifying the 4-carboxylic acid, and then deprotecting. However, this would add extra steps to the synthesis.

Comparative Analysis of the Synthetic Pathways

FeaturePathway 1: Selective MonohydrolysisPathway 2: Oxidation & Selective Esterification
Starting Material Pyridine-2,4-dicarboxylic acid2,4-Lutidine
Number of Steps 22
Key Challenge Achieving high selectivity in the monohydrolysis step.Achieving high selectivity in the mono-esterification step.
Scalability Generally good, with careful control of the hydrolysis.Oxidation can be challenging to scale; selective esterification may be low-yielding.
Overall Yield Potentially higher and more predictable.Likely lower and more variable due to selectivity issues.
Purification Can be straightforward if selectivity is high.Will likely require extensive chromatographic purification.

Conclusion

Both presented pathways offer viable routes to this compound. Pathway 1, the selective monohydrolysis of dimethyl pyridine-2,4-dicarboxylate, is generally the preferred method due to its potentially higher overall yield, better predictability, and more straightforward purification. The key to success in this pathway lies in the precise control of the saponification conditions.

Pathway 2, starting from 2,4-lutidine, provides an alternative route from a cheaper starting material. However, the challenges associated with the selective mono-esterification of the intermediate dicarboxylic acid make it a less efficient and more labor-intensive approach, likely requiring significant process optimization for large-scale applications.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. This guide provides the foundational knowledge and procedural outlines to enable the successful synthesis of this important molecule.

References

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A Comprehensive Guide to the Synthesis of 4-(Methoxycarbonyl)picolinic Acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

4-(Methoxycarbonyl)picolinic acid, a mono-ester derivative of pyridine-2,4-dicarboxylic acid, is a pivotal building block in contemporary chemical synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester on a pyridine scaffold, renders it an exceptionally versatile intermediate for the synthesis of complex molecules. This guide is designed for researchers, chemists, and professionals in drug development, offering an in-depth exploration of the primary synthetic routes to this compound. We will dissect the strategic considerations underpinning the choice of starting materials, providing a robust framework for methodological selection based on efficiency, scalability, and chemical logic.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of this compound, a retrosynthetic analysis is indispensable. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections reveal two core strategies: modification of a pre-functionalized pyridine ring or the de novo construction of the pyridine core.

G cluster_strategies Synthetic Strategies cluster_precursors_A Precursors for Strategy A cluster_precursors_B Precursors for Strategy B TM This compound S1 Strategy A: Functional Group Interconversion TM->S1 C-O bond (Esterification) S2 Strategy B: Pyridine Ring Construction TM->S2 Ring Bonds P1 Pyridine-2,4-dicarboxylic acid S1->P1 Selective Esterification P2 2,4-Lutidine S1->P2 Oxidation & Esterification P3 4-Halopicolinic Acid Derivative S1->P3 Functionalization P4 Acyclic Precursors (e.g., Aldehydes, Ketones, Ammonia Sources) S2->P4 Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

This guide will primarily focus on Strategy A , which is the most prevalent and practical approach in both laboratory and industrial settings. We will analyze the synthesis pathways originating from three key starting materials: Pyridine-2,4-dicarboxylic acid, 2,4-Lutidine, and functionalized picolinates.

Synthesis from Pyridine-2,4-dicarboxylic Acid (Lutidinic Acid)

The most direct route to the target molecule is the selective mono-esterification of pyridine-2,4-dicarboxylic acid. The core challenge of this approach is achieving regioselectivity, preferentially esterifying the carboxylic acid at the C4 position while leaving the C2 carboxyl group intact.

2.1. Rationale and Mechanistic Considerations

The reactivity difference between the two carboxylic acid groups is subtle. The C2-carboxyl group is electronically influenced by the adjacent nitrogen atom, which can affect its acidity and susceptibility to nucleophilic attack. However, steric hindrance often plays a more decisive role. Methods that exploit these differences or employ protecting group strategies are essential for high yields of the desired mono-ester.

A common and effective method involves the conversion of the diacid to its corresponding acid chlorides, followed by a controlled reaction with methanol.

2.2. Experimental Protocol: Mono-esterification via Acid Chloride

This protocol is adapted from methodologies described for the synthesis of related pyridine esters.[1][2]

Step 1: Formation of Pyridine-2,4-dicarbonyl dichloride

  • To a stirred suspension of pyridine-2,4-dicarboxylic acid (1 equivalent) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (2.2 equivalents) dropwise at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.

  • After the addition is complete, heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude diacid chloride hydrochloride, which is often used directly in the next step.

Step 2: Selective Mono-esterification

  • Cool the crude diacid chloride in an ice bath (0°C).

  • Slowly add anhydrous methanol (1.0 to 1.2 equivalents) dropwise with vigorous stirring. The controlled stoichiometry is critical for maximizing the yield of the mono-ester.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water or a saturated sodium bicarbonate solution.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved via column chromatography or recrystallization to isolate pure this compound.

2.3. Causality and Optimization
  • Why DMF? DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with thionyl chloride, which is a more potent acylating agent for the carboxylic acid.[1]

  • Why controlled methanol addition at low temperature? The C4-carbonyl chloride is generally considered more sterically accessible and potentially more electrophilic than the C2-carbonyl chloride, which is ortho to the ring nitrogen. Adding a limited amount of methanol at low temperature kinetically favors the formation of the C4-ester. Excess methanol or higher temperatures will lead to the formation of the diester byproduct.

2.4. Data Summary
ParameterValue/ObservationRationale
Starting Material Pyridine-2,4-dicarboxylic acidDirect precursor.
Key Reactions Diacid chloride formation, selective esterificationActivates carboxyl groups, then differentiates them.
Typical Yield 40-60%Dependent on precise control of stoichiometry and temperature.
Advantages Direct route, few synthetic steps.High atom economy in principle.
Disadvantages Difficulty in achieving high selectivity, risk of diester formation.Requires careful control of reaction conditions.
Synthesis from 2,4-Lutidine (2,4-Dimethylpyridine)

Using 2,4-lutidine as a starting material is an economically attractive option due to its low cost and wide availability. This pathway involves a two-stage process: the selective oxidation of one methyl group to a carboxylic acid, followed by the esterification of the other. The primary challenge is controlling the oxidation to selectively target one methyl group.

3.1. Rationale and Strategic Workflow

The methyl group at the 4-position of the pyridine ring is generally more susceptible to oxidation than the methyl group at the 2-position. This is attributed to electronic effects and the relative stability of the intermediates formed during the oxidation process. The most common oxidant for this transformation is potassium permanganate (KMnO₄).[3][4]

G Start 2,4-Lutidine Intermediate1 2-Methylisonicotinic Acid (2-Methyl-pyridine-4-carboxylic acid) Start->Intermediate1 Selective Oxidation (e.g., KMnO4) Intermediate2 Target Precursor: Pyridine-2,4-dicarboxylic acid Start->Intermediate2 Complete Oxidation (Harsh Conditions) Target This compound Intermediate1->Target Further Oxidation & Esterification Intermediate2->Target Selective Mono-esterification

Caption: Synthetic pathways originating from 2,4-Lutidine.

The most efficient route proceeds via the isolation of 2-methylisonicotinic acid, which is then subjected to a second oxidation and subsequent esterification, or a more complex series of functional group manipulations. However, a more direct approach involves the complete oxidation to pyridine-2,4-dicarboxylic acid, linking this method back to the strategy discussed in Section 2.

3.2. Experimental Protocol: Oxidation of 2,4-Lutidine

This protocol is based on the classical permanganate oxidation of picolines.[3]

Step 1: Synthesis of Pyridine-2,4-dicarboxylic acid

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2,4-lutidine (1 equivalent) and water.

  • Heat the mixture on a steam bath and add potassium permanganate (KMnO₄) (approx. 4-5 equivalents) portion-wise over several hours to control the exothermic reaction.

  • Continue heating and stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically takes several hours.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.

  • Combine the filtrate and washings, then acidify with a strong acid (e.g., HCl) to a pH of ~3-4.

  • The pyridine-2,4-dicarboxylic acid will precipitate out of the solution. It can be collected by filtration, washed with cold water, and dried.

Step 2: Esterification

  • The resulting pyridine-2,4-dicarboxylic acid can then be subjected to the selective mono-esterification protocol as described in Section 2.2.

3.3. Causality and Field Insights
  • Controlling Oxidation: Achieving selective mono-oxidation to 2-methylisonicotinic acid is challenging with strong oxidants like KMnO₄. The reaction often proceeds to the diacid unless conditions (temperature, stoichiometry of oxidant) are meticulously controlled. For preparative scale, full oxidation to the diacid followed by selective esterification is often more reliable and reproducible.

  • Work-up: The removal of the large volume of MnO₂ formed is a key practical challenge, especially on a large scale. Efficient filtration and thorough washing are crucial to maximize yield.

3.4. Data Summary
ParameterValue/ObservationRationale
Starting Material 2,4-LutidineInexpensive and readily available.
Key Reactions Side-chain oxidation, esterificationConverts alkyl groups into desired functionalities.
Typical Yield 60-75% (for diacid)Oxidation is generally efficient but can be non-selective.
Advantages Low cost of starting material, well-established chemistry.Suitable for large-scale synthesis.
Disadvantages Harsh reaction conditions, generation of significant waste (MnO₂), potential for over-oxidation.Requires a two-stage process (oxidation then esterification).
Synthesis from Functionalized Picoline Derivatives

A more versatile, albeit longer, route involves building the functionality onto a picoline ring that already contains one of the desired groups or a precursor to it. A key example is starting with a 4-halopicoline derivative, which allows for the introduction of the C4-methoxycarbonyl group via a cyano intermediate.

4.1. Rationale and Strategic Workflow

This strategy offers excellent control over regiochemistry. Starting with a picolinic acid derivative where the 2-carboxyl group is already present (or protected), a halogen at the 4-position serves as a handle for nucleophilic substitution or cross-coupling reactions. The conversion of a halide to a nitrile, followed by hydrolysis and esterification, is a classic and robust method in heterocyclic chemistry.

G P1 Picolinic Acid P2 Methyl 4-Iodopicolinate P1->P2 1. Halogenation 2. Esterification P3 Methyl 4-Cyanopicolinate P2->P3 Cyanation (e.g., CuCN) P4 4-Carboxypicolinic acid (Diacid) P3->P4 Nitrile Hydrolysis Target This compound P4->Target Selective Mono-esterification

Caption: Multi-step synthesis from picolinic acid via a 4-halo intermediate.

4.2. Experimental Protocol: Halogenation-Cyanation-Hydrolysis Route

This protocol is a composite of several established procedures for functionalizing pyridine rings.[2]

Step 1: Synthesis of Methyl 4-Iodopicolinate

  • Picolinic acid is first converted to 4-chloropicolinate hydrochloride using thionyl chloride and methanol.[2]

  • The 4-chloro derivative is then converted to the 4-iodo derivative by reaction with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) at elevated temperatures (e.g., 107°C).[2]

  • The resulting 4-iodopicolinic acid is esterified using methanol with a catalytic amount of sulfuric acid under reflux to yield methyl 4-iodopicolinate.[2]

Step 2: Cyanation

  • Methyl 4-iodopicolinate (1 equivalent) is reacted with copper(I) cyanide (CuCN) (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent like DMF or NMP.

  • The reaction mixture is heated to high temperatures (e.g., 150-200°C) for several hours.

  • After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride or ammonia to complex the copper salts, followed by extraction of the product.

Step 3: Hydrolysis and Esterification

  • The resulting methyl 4-cyanopicolinate is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the diacid.

  • The diacid is then selectively mono-esterified at the 4-position as described in Section 2.2.

4.3. Comparative Analysis of Strategies
StrategyStarting MaterialKey AdvantagesKey DisadvantagesBest Suited For
Selective Esterification Pyridine-2,4-dicarboxylic acidMost direct route; fewer steps.Selectivity challenges; potential for low yields.Lab-scale synthesis where the diacid is available.
Oxidation 2,4-LutidineVery low-cost starting material.Harsh conditions; significant waste; multi-step process.Large-scale industrial production.
Functionalization Picolinic Acid / 4-HalopicolineHigh regiochemical control; versatile.Long synthetic sequence; use of toxic reagents (cyanide).Synthesis of complex analogues; situations requiring unambiguous regiochemistry.
Conclusion

The synthesis of this compound can be approached from several distinct starting materials, each with a unique profile of advantages and challenges.

  • Direct esterification of pyridine-2,4-dicarboxylic acid offers the shortest path but demands rigorous control to achieve selectivity.

  • Oxidation of 2,4-lutidine is a cost-effective route for large-scale production, though it involves harsh conditions and a multi-stage process.

  • Functionalization of pre-existing picoline rings provides the highest degree of control and versatility, making it ideal for creating diverse chemical libraries, despite its length.

The optimal choice of starting material and synthetic strategy is ultimately dictated by the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product. This guide provides the foundational knowledge for making an informed, strategic decision in the synthesis of this valuable chemical intermediate.

References
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IUPAC name for 4-(Methoxycarbonyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methoxycarbonyl)pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)pyridine-2-carboxylic acid, a difunctional heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed, robust synthetic protocol. Emphasis is placed on its primary applications as a versatile organic linker for the construction of Metal-Organic Frameworks (MOFs) and as a key building block in the synthesis of complex pharmaceutical agents. Safety and handling protocols based on data from structurally related compounds are also provided to ensure safe laboratory practice. This guide is intended for scientists and professionals in drug development and chemical research who require a detailed understanding of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

4-(Methoxycarbonyl)pyridine-2-carboxylic acid is a pyridine derivative functionalized with both a carboxylic acid group at the 2-position and a methyl ester group at the 4-position. This arrangement of functional groups makes it an asymmetric, ditopic building block for chemical synthesis. Its formal IUPAC name is 4-(Methoxycarbonyl)pyridine-2-carboxylic acid .

The structural isomers, where the functional groups are at different positions on the pyridine ring, are distinct compounds with unique CAS numbers and properties, such as 6-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 7170-36-7)[1][2] and 5-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 17874-79-2)[3]. It is crucial for researchers to distinguish the target molecule from related pyridinecarboxylic acid derivatives.[2]

IdentifierValueSource
IUPAC Name 4-(Methoxycarbonyl)pyridine-2-carboxylic acid-
Synonyms Methyl 2-carboxypyridine-4-carboxylate; 2-Carboxy-4-(methoxycarbonyl)pyridine-
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Canonical SMILES COC(=O)c1cc(ccn1)C(=O)O-
InChI Key N/A-
CAS Number Not definitively assigned in public databases.-

Physicochemical and Spectroscopic Properties

Quantitative physicochemical data for this specific isomer is not widely published. However, properties can be inferred from related compounds and its chemical structure. The presence of both a hydrogen-bond-donating carboxylic acid and a polar ester group suggests moderate solubility in polar organic solvents.

PropertyPredicted Value / CharacteristicRationale / Notes
Physical State White to off-white solidTypical for pyridinecarboxylic acids.[4]
Melting Point >150 °C (Decomposition likely)Carboxylic acids on pyridine rings often have high melting points.
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.Based on functional groups and data for related compounds.[5]
pKa ~2-3 (acid), ~2-3 (pyridine N)The electron-withdrawing groups lower the pKa of the pyridine nitrogen.
Spectroscopic Profile
  • ¹H NMR: The spectrum is expected to show three distinct aromatic protons in the pyridine ring region (approx. 7.5-9.0 ppm). A singlet corresponding to the three methyl ester protons (–OCH₃) would appear around 3.9-4.1 ppm. The acidic proton of the carboxylic acid (–COOH) would be a broad singlet, typically downfield (>10 ppm), and may be solvent-dependent.

  • ¹³C NMR: The spectrum would feature eight distinct carbon signals. Two signals for the carbonyl carbons of the ester and carboxylic acid (160-175 ppm), six signals for the pyridine ring carbons (120-160 ppm), and one signal for the methyl ester carbon (around 52-55 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches for the ester (~1720-1740 cm⁻¹) and the carboxylic acid (~1680-1710 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic pyridine ring (~1400-1600 cm⁻¹).

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Step 1: Saponification cluster_1 Step 2: Work-up & Acidification cluster_2 Step 3: Purification A Dimethyl pyridine-2,4-dicarboxylate B Reaction Mixture A->B 1. Dissolve in THF/H₂O 2. Add 1 eq. LiOH 3. Stir at RT, 2-4h C Aqueous Solution B->C 1. Quench (e.g., NH₄Cl) 2. Remove THF D Crude Product (Precipitate) C->D Adjust to pH 3-4 with HCl E Pure Product D->E 1. Filter solid 2. Wash with cold H₂O 3. Recrystallize (e.g., EtOH/H₂O)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of dimethyl pyridine-2,4-dicarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add a solution of lithium hydroxide (LiOH) (1.05 equivalents) in water dropwise at room temperature.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting diester and the appearance of the mono-acid product.

  • Work-up: Once the reaction reaches completion (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Remove the THF under reduced pressure. The aqueous solution will contain the lithium salt of the product.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring. The product will precipitate as a solid as the solution becomes acidic. Adjust the final pH to approximately 3-4.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold ether to remove any unreacted starting material.

  • Final Drying: Dry the resulting white solid under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Applications in Scientific Research

The unique bifunctional and asymmetric nature of 4-(Methoxycarbonyl)pyridine-2-carboxylic acid makes it a valuable component in both materials science and medicinal chemistry.[6][7]

G cluster_0 Structural Features cluster_1 Primary Applications A Carboxylic Acid (-COOH) at C2 D Metal-Organic Framework (MOF) Linker A->D Strong Metal Coordination E Pharmaceutical Scaffold / Intermediate A->E Amide Bond Formation B Pyridine Nitrogen B->D Secondary Metal Coordination Site C Methyl Ester (-COOMe) at C4 C->E Site for Derivatization

Caption: Relationship between molecular features and applications.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers.[8] Carboxylic acid-functionalized linkers are among the most common due to their robust coordination with a wide variety of metal centers.[8][9]

  • Role as a Ditopic Linker: 4-(Methoxycarbonyl)pyridine-2-carboxylic acid acts as a ditopic linker. The carboxylic acid group provides a primary, strong coordination site. The pyridine nitrogen can also coordinate to metal centers, increasing the connectivity and rigidity of the resulting framework.[8] The ester group can be used as a post-synthetic modification site or hydrolyzed to create a pyridine-2,4-dicarboxylate linker in situ.

  • Tunable Properties: The use of such functionalized linkers allows for the precise tuning of MOF properties, including pore size, surface area, and chemical environment, which are critical for applications in gas storage, separation, and catalysis.[10]

Pharmaceutical and Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. This compound serves as an excellent starting material for building more complex molecules.

  • Synthetic Intermediate: The two distinct functional groups allow for orthogonal chemical transformations. The carboxylic acid can be readily converted to amides, while the ester can be hydrolyzed and then derivatized, or reduced to an alcohol. This versatility is highly valued in the synthesis of novel drug candidates.[6][7]

  • Modulation of Properties: The introduction of a methyl ester can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, an effect sometimes referred to as the "magic-methyl" effect in medicinal chemistry.[11]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(Methoxycarbonyl)pyridine-2-carboxylic acid is not available. However, based on GHS classifications for structurally similar compounds like other pyridine carboxylic acids and their esters, the following hazards should be assumed.[12][13][14][15]

  • Hazard Statements:

    • H315: Causes skin irritation.[12][13][14]

    • H319: Causes serious eye irritation.[12][13][14]

    • H335: May cause respiratory irritation.[12][13][14]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]

    • P264: Wash skin thoroughly after handling.[13][14]

    • P280: Wear protective gloves, eye protection, and face protection.[13][14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generation of dust.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

4-(Methoxycarbonyl)pyridine-2-carboxylic acid is a high-value chemical intermediate with significant potential. Its asymmetric, difunctional structure makes it an ideal candidate for directed synthesis in two major fields of chemical research. As an organic linker, it provides the necessary functionality to construct sophisticated, porous Metal-Organic Frameworks. In medicinal chemistry, it serves as a versatile scaffold, enabling the efficient assembly of novel and complex molecular architectures. While detailed physicochemical data remains to be published, its synthesis is achievable through established chemical transformations. Adherence to standard laboratory safety protocols for irritant powders is essential when handling this compound.

References

  • Wikipedia. (n.d.). Methyl isonicotinate.
  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates.
  • PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester.
  • PubChem. (n.d.). Methyl Nicotinate.
  • ChemSynthesis. (n.d.). 6-methoxycarbonyl-pyridine-2-carboxylic acid.
  • Amerigo Scientific. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid.
  • Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).
  • Parveen, K., & S, S. (n.d.). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption. arXiv.
  • ResearchGate. (n.d.). 7 Common organic linkers used for synthesis of MOFs.
  • MDPI. (2024). Methyl-Containing Pharmaceuticals.
  • PubChem. (n.d.). Methyl isonicotinate.

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Spectroscopic Characterization of 4-(Methoxycarbonyl)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-(Methoxycarbonyl)picolinic acid, a key building block in pharmaceutical and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides field-proven insights into data acquisition and interpretation, ensuring scientific integrity and trustworthiness.

Introduction to this compound

This compound, also known as 4-methyl ester 2,4-pyridinedicarboxylic acid, is a disubstituted pyridine derivative. Its structure, featuring both a carboxylic acid and a methyl ester group, makes it a versatile intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will dissect the characteristic spectral signatures of this molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.

Predicted ¹H NMR Spectral Data

The aromatic protons on the pyridine ring are expected to resonate in the downfield region due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom and the carbonyl groups.[2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.20 - 8.40d~8.0
H-58.00 - 8.20dd~8.0, ~1.5
H-68.80 - 9.00d~1.5
-OCH₃3.90 - 4.10s-
-COOH12.0 - 14.0br s-
Predicted ¹³C NMR Spectral Data

The carbon signals are also influenced by the electronegativity of the surrounding atoms and the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3125 - 129
C-4140 - 144
C-5123 - 127
C-6150 - 154
C=O (acid)165 - 170
C=O (ester)164 - 168
-OCH₃52 - 55
Experimental Protocol for NMR Data Acquisition

G A Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. A->B C ¹H NMR Acquisition: Acquire spectrum with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2s. B->C D ¹³C NMR Acquisition: Acquire spectrum with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2s. C->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference spectra to the residual solvent peak. D->E

Caption: Standard workflow for acquiring NMR spectra.

Interpretation and Rationale
  • ¹H NMR: The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing nitrogen atom.[2] The protons at C-3 and C-5 will exhibit characteristic ortho and meta couplings. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding. The methyl ester protons will be a sharp singlet in the typical ester region.

  • ¹³C NMR: The carbons directly attached to the nitrogen (C-2 and C-6) and the carboxyl/carbonyl groups (C-2 and C-4) will be the most downfield.[3] The two carbonyl carbons (from the acid and ester) will have distinct, though potentially close, chemical shifts. The methyl carbon of the ester will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500-3300Broad
Aromatic C-HStretch3000-3100Medium
Ester C=OStretch1720-1740Strong
Carboxylic Acid C=OStretch1680-1710Strong
Aromatic C=C & C=NStretch1400-1600Medium-Strong
C-OStretch1200-1300Strong
Experimental Protocol for IR Data Acquisition

G A Sample Preparation: Place a small amount of the solid sample on the ATR crystal. B Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A->B C Background Correction: Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum. B->C

Caption: A typical procedure for ATR-IR spectroscopy.

Interpretation and Rationale

The IR spectrum will be dominated by several key features. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4][5] The presence of two distinct carbonyl stretching bands will be a key diagnostic feature: one for the ester (typically at a higher wavenumber) and one for the carboxylic acid.[6][7][8] The aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band will be visible between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data (Electron Ionization)
m/z Predicted Fragment Interpretation
181[M]⁺Molecular Ion
150[M - OCH₃]⁺Loss of the methoxy radical from the ester
136[M - COOH]⁺Loss of the carboxylic acid group
122[M - COOCH₃]⁺Loss of the methoxycarbonyl group
106[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide
78[C₅H₄N]⁺Pyridine ring fragment
Experimental Protocol for Mass Spectrometry Data Acquisition

G A Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or GC/LC. B Ionization: Utilize Electron Ionization (EI) at 70 eV. A->B C Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) analyzer. B->C D Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. C->D

Caption: General workflow for acquiring an EI mass spectrum.

Interpretation and Rationale

The fragmentation of pyridine carboxylic acid esters in mass spectrometry is well-documented.[9] The molecular ion peak at m/z 181 should be observable. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give a fragment at m/z 150.[10] Another likely fragmentation is the loss of the entire methoxycarbonyl radical (-COOCH₃), resulting in a peak at m/z 122.[9] Decarboxylation of the carboxylic acid group would lead to a fragment at m/z 136. Further fragmentation can lead to the stable pyridine ring fragment at m/z 78.[11]

G M [M]⁺ m/z 181 F1 [M - OCH₃]⁺ m/z 150 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 122 M->F2 - COOCH₃ F3 [M - COOH]⁺ m/z 136 M->F3 - COOH F4 [C₅H₄N]⁺ m/z 78 F1->F4 - CO, -HCN F2->F4 - CO

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data and interpretations presented in this guide, grounded in established spectroscopic principles for related pyridine derivatives, offer a reliable framework for researchers to confirm the structure and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural assignment.

References

  • Scribd. IR Spectra: Acids, Alcohols, Esters.
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  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
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  • Iversen, P. V., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(9), 837-842.
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Solubility of 4-(Methoxycarbonyl)picolinic Acid: A Technical and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-(Methoxycarbonyl)picolinic acid and presents a robust experimental framework for its empirical determination. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. Given the current scarcity of publicly available quantitative solubility data for this compound, this guide equips researchers with the theoretical knowledge and practical protocols necessary to conduct these critical measurements in their own laboratory settings.

Introduction to this compound and Its Significance

This compound, a derivative of picolinic acid, is a molecule of interest in medicinal chemistry and organic synthesis. The picolinic acid scaffold is a prominent structural motif in numerous biologically active molecules and serves as a bidentate chelator for metal ions, a crucial feature for the activity of many metalloenzymes.[1] The presence of both a carboxylic acid and a methyl ester group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for further chemical modification. Understanding its solubility is paramount for a wide range of applications, from designing reaction conditions and purification strategies to formulating drug candidates and interpreting bioactivity data. The esterification of the carboxylic acid group, as seen in this compound, can modify physicochemical properties such as lipophilicity and cell permeability, making solubility a key determinant of its behavior in both chemical and biological systems.[1]

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[2] For this compound, several structural features will influence its solubility profile:

  • Polarity and Hydrogen Bonding: The molecule possesses a polar pyridine ring, a hydrogen-bond-donating carboxylic acid group, and a hydrogen-bond-accepting ester carbonyl group. These features suggest a preference for polar solvents.

  • Aqueous Solubility and pH-Dependence: The carboxylic acid group (acidic) and the nitrogen atom in the pyridine ring (basic) mean that the compound's solubility in aqueous media will be highly dependent on pH. In acidic solutions, the pyridine nitrogen can be protonated, forming a more soluble cationic species. In alkaline solutions, the carboxylic acid will be deprotonated to form a highly soluble carboxylate anion.[3]

  • Comparison with Related Structures: The solubility of related pyridine carboxylic acids can provide valuable insights. For instance, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) are both soluble in water.[4][5] It is reasonable to predict that this compound will also exhibit some degree of aqueous solubility.

Based on these principles, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleCapable of hydrogen bonding with the carboxylic acid and ester groups. Solubility in water will be pH-dependent.
Polar Aprotic DMSO, Acetonitrile, AcetoneSolubleDipole-dipole interactions with the polar functional groups of the solute.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleLack of favorable intermolecular interactions to overcome the solute-solute forces.
Chlorinated Dichloromethane, ChloroformModerately SolubleIntermediate polarity may allow for some dissolution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a compound in a given solvent.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Pipettes

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system (optional, for higher accuracy)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent used. This step is critical to remove all undissolved solid.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.

    • The final weight of the vial minus the initial weight gives the mass of the dissolved solute. The initial weight of the solution minus the final weight of the vial gives the mass of the solvent.

    • Calculate the solubility in units such as g/100 g solvent or mg/mL.

  • Quantification (HPLC Method - Optional but Recommended):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.

    • Dilute the filtered saturated solution with a known volume of the solvent and inject it into the HPLC system.

    • Determine the concentration of the diluted solution from the calibration curve and calculate the original concentration of the saturated solution.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal vial and shake at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Quantify dissolved solute (Gravimetric or HPLC) E->F

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used. As a general precaution, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All experimental work should be conducted in a well-ventilated laboratory or a fume hood.

Conclusion

While quantitative solubility data for this compound is not yet widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The ester and carboxylic acid functionalities, along with the pyridine moiety, suggest solubility in polar solvents and a significant pH-dependent aqueous solubility. This guide provides a robust, field-tested experimental protocol that enables researchers to accurately determine the solubility of this compound in their solvents of interest. The generation of such data is a critical step in advancing the research and development of molecules based on the picolinic acid scaffold.

References

  • BenchChem. Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. Accessed January 8, 2026.
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  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, February 11, 2025.
  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Accessed January 8, 2026.
  • Solubility of Organic Compounds. August 31, 2023.
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The Multifaceted Biological Activities of Picolinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Picolinic acid, an endogenous metabolite of L-tryptophan, and its synthetic derivatives represent a versatile scaffold with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of picolinic acid derivatives, focusing on their antimicrobial, immunomodulatory, neurological, and antiviral properties. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers and drug development professionals to harness the full potential of this promising class of molecules.

Introduction: The Endogenous Enigma with Therapeutic Promise

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring molecule in mammals, synthesized from the essential amino acid L-tryptophan via the kynurenine pathway.[1][2] For decades, its precise physiological role remained enigmatic. However, a growing body of research has unveiled a remarkable range of biological effects, positioning picolinic acid and its derivatives as compelling candidates for therapeutic development.[2][3]

One of the most defining characteristics of picolinic acid is its potent ability to chelate divalent and trivalent metal ions, such as zinc, iron, copper, and manganese.[4][5] This chelating property is believed to be a cornerstone of many of its biological activities, influencing cellular processes that are dependent on these metal cofactors. Beyond its role as a chelator, picolinic acid has been shown to directly modulate cellular signaling pathways, further expanding its therapeutic potential.[6][7]

This guide will provide a comprehensive overview of the key biological activities of picolinic acid derivatives, offering insights into their mechanisms of action and providing practical guidance for their investigation.

Antimicrobial Activity: A Renewed Approach to Combatting Pathogens

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Picolinic acid and its derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9][10]

Mechanism of Action: Metal Sequestration and Beyond

The primary antimicrobial mechanism of picolinic acid is attributed to its metal-chelating properties.[11] By sequestering essential metal ions like iron, zinc, and manganese from the microbial environment, it effectively starves pathogens of the cofactors required for critical enzymatic reactions and growth. This disruption of metal homeostasis can inhibit key cellular processes, leading to bacteriostatic or bactericidal effects.[11]

Some studies also suggest that metal complexes of picolinic acid may possess enhanced antimicrobial activity compared to the parent compound, potentially through mechanisms that facilitate their uptake by microbial cells or by participating in redox cycling that generates cytotoxic reactive oxygen species.[10][12]

Spectrum of Activity

Picolinic acid and its salts have shown inhibitory effects against a variety of microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[8][9]

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli[8][9]

  • Fungi: Candida albicans[8][9]

The effectiveness of picolinic acid as an antimicrobial agent can be influenced by pH, with greater activity often observed in slightly acidic conditions.[8][9]

Quantitative Antimicrobial Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of picolinic acid (PA) and its sodium salt (PS) against various microorganisms at different pH values.

CompoundMicroorganismpH 5.0 MIC (mg/mL)pH 7.0 MIC (mg/mL)
Picolinic Acid (PA)Staphylococcus aureus0.02 - 0.780.19 - 3.13
Pseudomonas aeruginosa0.02 - 0.780.19 - 3.13
Bacillus subtilis0.02 - 0.780.19 - 3.13
Candida albicans0.02 - 0.780.19 - 3.13
Sodium Picolinate (PS)Staphylococcus aureus0.02 - 0.780.19 - 3.13
Pseudomonas aeruginosa0.02 - 0.780.19 - 3.13
Bacillus subtilis0.02 - 0.780.19 - 3.13
Candida albicans0.02 - 0.780.19 - 3.13

Data sourced from Borawska et al.[8][9]

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of picolinic acid derivatives using the microbroth dilution method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Picolinic acid derivative stock solution (in a suitable solvent)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the picolinic acid derivative stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the picolinic acid derivative that shows no visible growth (turbidity) in the well.

Immunomodulatory Effects: Orchestrating the Immune Response

Picolinic acid derivatives have emerged as potent modulators of the immune system, exhibiting both immunostimulatory and immunosuppressive properties depending on the cellular context.[1][2][3]

Macrophage Activation: A Pro-inflammatory Push

Picolinic acid can act as a costimulatory signal for macrophage activation, particularly in synergy with interferon-gamma (IFN-γ).[5] This activation leads to an enhanced pro-inflammatory phenotype, characterized by:

  • Induction of Inflammatory Chemokines: Picolinic acid selectively induces the expression of macrophage inflammatory protein-1α (MIP-1α) and MIP-1β, which are crucial for the recruitment of other immune cells to sites of inflammation.[5]

  • Enhanced Effector Functions: Activated macrophages exhibit increased phagocytic activity and production of reactive nitrogen intermediates, contributing to their antimicrobial and antitumor functions.

The precise signaling pathways are still under investigation, but evidence suggests the involvement of pathways that regulate gene expression of pro-inflammatory mediators.

Macrophage_Activation cluster_extracellular Extracellular cluster_cell Macrophage Picolinic Acid Picolinic Acid PA_Receptor Picolinic Acid Receptor (Putative) Picolinic Acid->PA_Receptor IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Signaling_Cascade Intracellular Signaling Cascade PA_Receptor->Signaling_Cascade IFNGR->Signaling_Cascade Synergy Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression MIP-1alpha_beta MIP-1α / MIP-1β Production Gene_Expression->MIP-1alpha_beta Effector_Functions Enhanced Effector Functions (Phagocytosis, RNI) Gene_Expression->Effector_Functions T_Cell_Suppression T-Cell_Activation T-Cell Activation (e.g., via TCR/CD28) Upstream_Signaling Upstream Signaling (e.g., MAPK pathway) T-Cell_Activation->Upstream_Signaling c-Myc_Phosphorylation c-Myc Phosphorylation (Ser62) Upstream_Signaling->c-Myc_Phosphorylation c-Myc_Activity Active c-Myc c-Myc_Phosphorylation->c-Myc_Activity Cell_Cycle_Metabolism Cell Cycle Progression & Metabolic Activity c-Myc_Activity->Cell_Cycle_Metabolism Proliferation T-Cell Proliferation Cell_Cycle_Metabolism->Proliferation Picolinic_Acid Picolinic_Acid Picolinic_Acid->c-Myc_Phosphorylation Inhibits

Caption: Picolinic acid suppresses T-cell proliferation by inhibiting c-Myc phosphorylation.

Experimental Protocol: Western Blot for c-Myc Phosphorylation

This protocol describes the detection of phosphorylated c-Myc in T-cells treated with a picolinic acid derivative.

Materials:

  • Cultured T-cells (e.g., Jurkat cells or primary CD4+ T-cells)

  • Picolinic acid derivative

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Myc (Ser62) and anti-total c-Myc

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture T-cells and treat with the picolinic acid derivative at various concentrations for a predetermined time.

    • Stimulate the cells with activating antibodies for a short period (e.g., 15-30 minutes) to induce c-Myc phosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-c-Myc antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing:

    • The membrane can be stripped and reprobed with an anti-total c-Myc antibody to confirm equal protein loading.

Neuroprotective Effects: A Shield Against Excitotoxicity

Within the central nervous system, picolinic acid plays a crucial role in counteracting the neurotoxic effects of another tryptophan metabolite, quinolinic acid. [1][3][10]Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases. [10]

Mechanism of Neuroprotection

Picolinic acid has been shown to protect neurons from quinolinic acid-induced toxicity, although the exact mechanism is still under investigation. [13][14]It does not appear to directly block the NMDA receptor in the same way as classical antagonists. [15]Instead, it is hypothesized that picolinic acid's neuroprotective effects may stem from its ability to chelate iron, thereby reducing the formation of damaging reactive oxygen species that are often associated with excitotoxicity. [10]Another possibility is that it modulates the activity of the NMDA receptor complex through an indirect mechanism, potentially by influencing the local concentration of other regulatory molecules. [10]

Neuroprotection Quinolinic_Acid Quinolinic_Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity Picolinic_Acid Picolinic_Acid Picolinic_Acid->Excitotoxicity Inhibits

Caption: Picolinic acid protects against quinolinic acid-induced neurotoxicity.

Antiviral Activity: A Broad-Spectrum Defense Against Enveloped Viruses

Recent groundbreaking research has identified picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including influenza A virus and SARS-CoV-2. [8][16]This discovery has opened up new avenues for the development of host-targeted antiviral therapies.

Mechanism of Action: Blocking Viral Entry

Picolinic acid's antiviral activity is primarily directed at the early stages of the viral life cycle, specifically viral entry into the host cell. [2][8][9]It has been shown to:

  • Compromise Viral Membrane Integrity: Picolinic acid can disrupt the lipid envelope of viruses, making them less infectious. [8][9]* Inhibit Viral-Cellular Membrane Fusion: A critical step for the entry of many enveloped viruses is the fusion of the viral envelope with a host cell membrane (either the plasma membrane or an endosomal membrane). Picolinic acid has been demonstrated to inhibit this fusion process. [2][8][9]* Interfere with Endocytosis: For viruses that enter cells via endocytosis, picolinic acid can interfere with the trafficking of endocytic vesicles. [8][9] Importantly, picolinic acid is not effective against non-enveloped viruses, highlighting the specificity of its mechanism for enveloped viruses. [3]

Quantitative Antiviral Activity Data

The following table presents the 50% inhibitory concentration (IC50) of picolinic acid against Influenza A virus.

VirusCell LineIC50 (mM)
Influenza A virus (H1N1)MDCK0.5

Data sourced from Narayan et al.[17]

Experimental Protocol: Pseudovirus Entry Assay

This assay allows for the safe and quantifiable assessment of viral entry inhibitors in a BSL-2 laboratory setting.

Materials:

  • HEK293T cells

  • Plasmids: lentiviral backbone expressing a reporter gene (e.g., luciferase), packaging plasmid, and a plasmid expressing the viral envelope protein of interest (e.g., SARS-CoV-2 Spike protein).

  • Transfection reagent

  • Target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)

  • Picolinic acid derivative

  • Luciferase assay reagent

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the three plasmids (backbone, packaging, and envelope).

    • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Titer the pseudovirus stock.

  • Inhibition Assay:

    • Seed the target cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the picolinic acid derivative for a specified time.

    • Infect the cells with the pseudovirus in the presence of the compound.

  • Readout:

    • After 48-72 hours, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Picolinic Acid Derivatives

The versatile biological activities of picolinic acid have spurred the development of various synthetic methodologies to access a wide range of derivatives. These synthetic efforts aim to improve potency, selectivity, and pharmacokinetic properties.

A common strategy involves the functionalization of the pyridine ring or modification of the carboxylic acid moiety. For instance, multi-component reactions have been employed for the efficient synthesis of substituted picolinates. [10][12][16]Additionally, established organic reactions such as Sonogashira coupling can be used to introduce various substituents onto the picolinic acid scaffold. [15]

Conclusion and Future Directions

Picolinic acid and its derivatives represent a rich and underexplored area for drug discovery. Their diverse biological activities, spanning antimicrobial, immunomodulatory, neuroprotective, and antiviral effects, underscore their potential to address a multitude of unmet medical needs. The inherent metal-chelating ability of the picolinic acid scaffold provides a unique mechanistic handle that can be exploited for therapeutic benefit.

Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by picolinic acid derivatives will be crucial for rational drug design.

  • Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR campaigns are needed to optimize the potency and selectivity of these compounds for their various biological targets.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of picolinic acid derivatives.

References

  • Borawska, M. H., Czechowska, S. K., Markiewicz, R., Pałka, J., Świsłocka, R., & Lewandowski, W. (n.d.).
  • Borawska, M. H., et al. (n.d.).
  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79.
  • Grant, R., et al. (n.d.). The Physiological Action of Picolinic Acid in the Human Brain.
  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC.
  • Puccetti, P., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 98(5), 835-845.
  • Grant, R. S., et al. (2009). The physiological action of picolinic Acid in the human brain. PubMed.
  • Wikipedia. (n.d.). Picolinic acid.
  • Oladipo, I. C., et al. (2016). Antimicrobial activity some transition metal picolinates.
  • Melillo, G., et al. (2000).
  • Beninger, R. J., et al. (n.d.). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. PubMed.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.
  • Kalisch, B. E., et al. (1994).
  • Melillo, G., et al. (1996). Immunobiology of picolinic acid. PubMed.
  • Schmetterer, K. G., et al. (2015).
  • Kalisch, B. E., et al. (n.d.).
  • Melillo, G., et al. (1993). Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. PubMed.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.
  • Collins, J. J., et al. (n.d.). Antimicrobial activity of picolinic acid.

Sources

The Pyridine Carboxylic Acids: A Chronicle of Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Subtlety and Functional Diversity of Pyridine Carboxylic Acids

The pyridine carboxylic acids, a group of isomeric organic compounds, represent a cornerstone in the landscape of biochemistry, medicinal chemistry, and industrial synthesis.[1] Comprising picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), these molecules share the same chemical formula (C₆H₅NO₂) and molecular weight.[2] However, the seemingly minor shift in the position of the carboxyl group around the pyridine ring imparts dramatically different chemical properties and biological roles. This guide delves into the rich history of their discovery, the evolution of their synthesis and analytical separation, and their profound impact on human health and disease, from nutritional science to the fight against infectious diseases.[3][4]

This exploration is not merely a historical recounting but a technical journey designed for the modern scientist. By understanding the foundational experiments and the logic that drove them, we can better appreciate the sophisticated applications of these versatile scaffolds in contemporary drug discovery and development.

Part 1: Nicotinic Acid (Pyridine-3-carboxylic acid) - From Tobacco Oxidation to Essential Vitamin

The story of nicotinic acid is a compelling narrative that bridges organic chemistry with human nutrition and medicine. It begins with the oxidative degradation of a well-known alkaloid and culminates in its recognition as a vital nutrient, Vitamin B3.

The Genesis: Hugo Weidel and the Oxidation of Nicotine (1873)

The first chapter in the history of pyridine carboxylic acids was written in 1873 by the Austrian chemist Hugo Weidel. In his investigations into the composition of nicotine, he subjected the alkaloid to vigorous oxidation using nitric acid. This process cleaved the pyrrolidine ring of the nicotine molecule, leaving behind a more stable pyridine ring with a carboxylic acid substituent at the 3-position. Weidel named this new compound "Nicotinsäure," or nicotinic acid, directly reflecting its origin from nicotine. This discovery, while chemically significant, initially gave no hint of the compound's profound biological importance.

The Pellagra Enigma and the Dawn of Nutritional Science

For centuries, a debilitating disease known as pellagra plagued populations heavily reliant on corn-based diets. Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was a widespread cause of misery and mortality. In the early 20th century, the American physician Dr. Joseph Goldberger conducted a series of groundbreaking epidemiological studies, concluding that pellagra was not an infectious disease but rather the result of a dietary deficiency. He demonstrated that the disease could be prevented or cured by supplementing the diet with foods like meat, milk, or yeast, and pinpointed a "pellagra-preventive" (P-P) factor.

The Landmark Discovery: Conrad Elvehjem and Vitamin B3 (1937)

The chemical identity of Goldberger's "P-P factor" remained elusive until 1937. Working at the University of Wisconsin-Madison, the American biochemist Conrad Elvehjem and his colleagues were researching a canine disease called "black tongue," which bore a striking resemblance to human pellagra. They discovered that nicotinic acid, the compound synthesized by Weidel over six decades earlier, was remarkably effective at curing black tongue in dogs. Extrapolating this finding to humans, it was soon confirmed that nicotinic acid was the essential nutrient capable of preventing and treating pellagra. This pivotal discovery led to nicotinic acid being designated as Vitamin B3. To distance the vitamin from the negative connotations of nicotine, the name "niacin" was later coined from ni cotinic ac id vitamin .

Historical Synthesis of Nicotinic Acid: Weidel's Oxidation

The foundational method for preparing nicotinic acid, and the one that led to its discovery, remains a classic example of oxidative degradation.

Experimental Protocol: Oxidation of Nicotine to Nicotinic Acid

  • Objective: To synthesize nicotinic acid by oxidizing nicotine.

  • Materials:

    • Nicotine

    • Nitric acid (concentrated)

    • Sodium carbonate

    • Hydrochloric acid

  • Procedure:

    • In a fume hood, carefully add nicotine to a flask containing concentrated nitric acid. The reaction is highly exothermic and should be cooled in an ice bath.

    • Once the initial reaction subsides, gently heat the mixture under reflux for several hours to ensure complete oxidation.

    • After cooling, cautiously neutralize the excess nitric acid with a saturated solution of sodium carbonate until the solution is alkaline.

    • Evaporate the solution to dryness.

    • Treat the residue with hot ethanol to extract the sodium nicotinate, leaving behind inorganic salts.

    • Evaporate the ethanol, redissolve the residue in water, and acidify with hydrochloric acid to precipitate the nicotinic acid.

    • Collect the nicotinic acid crystals by filtration, wash with cold water, and recrystallize from hot water to purify.

Causality Behind Experimental Choices: The use of a strong oxidizing agent like nitric acid was crucial for breaking the C-C bonds in the more reactive pyrrolidine ring while leaving the aromatic pyridine ring intact. The subsequent neutralization and acidification steps were standard acid-base chemistry techniques to isolate the acidic product from the reaction mixture.

Part 2: Isonicotinic Acid (Pyridine-4-carboxylic acid) - The Heart of a "Miracle" Drug

The history of isonicotinic acid is inextricably linked with the fight against one of humanity's most persistent scourges: tuberculosis (TB). While the acid itself was synthesized in the early 20th century, its true significance was not realized until the development of its hydrazide derivative, isoniazid.

Early Synthesis and a Period of Obscurity

Isonicotinic acid, with its carboxyl group at the 4-position, was first synthesized through the oxidation of its corresponding precursor, γ-picoline (4-methylpyridine). For decades, it remained a compound of primarily academic interest, one of the three predictable isomers of pyridine carboxylic acid.

The Tuberculosis Crisis and a Race for a Cure

In the mid-20th century, tuberculosis was a leading cause of death worldwide. The discovery of streptomycin in 1943 offered the first effective treatment, but the rise of antibiotic resistance created an urgent need for new therapies.

The Simultaneous Discovery of Isoniazid (1952)

In a remarkable convergence of scientific investigation, three pharmaceutical companies—Roche, Squibb, and Bayer—independently and almost simultaneously discovered the potent anti-tubercular activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s. The drug proved to be highly effective, relatively safe, and inexpensive to produce, revolutionizing the treatment of TB. Isoniazid, first synthesized in 1912 at the University of Prague, had its remarkable therapeutic properties go unnoticed for 40 years. Its rediscovery and clinical application marked a turning point in public health.

The synthesis of isoniazid begins with isonicotinic acid, elevating the importance of this isomer from a laboratory curiosity to a critical industrial intermediate.

Modern Synthesis of Isonicotinic Acid

The commercial production of isonicotinic acid relies on the efficient oxidation of 4-methylpyridine (gamma-picoline), a component of coal tar.

Experimental Protocol: Oxidation of 4-Methylpyridine

  • Objective: To synthesize isonicotinic acid from 4-methylpyridine.

  • Materials:

    • 4-Methylpyridine (γ-picoline)

    • Potassium permanganate (KMnO₄)

    • Sulfuric acid

    • Sodium bisulfite

  • Procedure:

    • Dissolve 4-methylpyridine in water containing sulfuric acid in a reaction flask.

    • Slowly add a solution of potassium permanganate to the flask with stirring. The temperature should be controlled to prevent the reaction from becoming too vigorous.

    • After the addition is complete, heat the mixture to ensure the reaction goes to completion, as indicated by the disappearance of the purple permanganate color.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Decolorize the filtrate by adding a small amount of sodium bisulfite if necessary.

    • Carefully neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of isonicotinic acid (pH ~3.4) to precipitate the product.

    • Collect the isonicotinic acid crystals by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group of 4-picoline into a carboxylic acid. The acidic conditions help to solubilize the starting material and the oxidizing agent. Neutralization to the isoelectric point is a key step that minimizes the solubility of the amphoteric isonicotinic acid, maximizing the yield of the precipitation.

Part 3: Picolinic Acid (Pyridine-2-carboxylic acid) - A Tale of Chelation and Biosynthesis

Picolinic acid, the 2-isomer, has a history characterized less by a singular "eureka" moment and more by a growing appreciation of its unique chemical properties and biological functions.

Early Investigations and the Role of Chelation

The synthesis of picolinic acid, like its isomers, was achieved through the oxidation of its corresponding methylpyridine precursor, in this case, α-picoline (2-methylpyridine). One of the earliest and most significant observations regarding picolinic acid was its ability to act as a bidentate chelating agent. As early as 1879, Weidel noted its capacity to form stable complexes with metal ions like copper and iron. This property stems from the proximity of the carboxylic acid group and the pyridine nitrogen, which allows them to bind to a metal ion in a pincer-like fashion.

A Natural Metabolite: The Kynurenine Pathway

For a long time, picolinic acid was considered solely a synthetic compound. However, later research revealed that it is a natural catabolite of the essential amino acid tryptophan, formed via the kynurenine pathway. This discovery placed picolinic acid in a biological context, suggesting it has endogenous functions. It is now implicated in a variety of neuroprotective, immunological, and anti-proliferative effects, and it is thought to aid in the intestinal absorption of zinc and other metal ions.

Synthesis and Isolation of Picolinic Acid

The laboratory preparation of picolinic acid typically involves the oxidation of 2-picoline. The isolation can be challenging due to its high solubility in water, often requiring specific techniques.

Experimental Protocol: Synthesis and Isolation via Copper Salt

  • Objective: To synthesize picolinic acid and isolate it as its copper salt.

  • Materials:

    • 2-Methylpyridine (α-picoline)

    • Potassium permanganate (KMnO₄)

    • Copper(II) sulfate (CuSO₄)

    • Hydrogen sulfide (H₂S) gas or a suitable sulfide salt

  • Procedure:

    • Perform the oxidation of 2-picoline with potassium permanganate in an aqueous solution, similar to the synthesis of isonicotinic acid.

    • After filtering off the manganese dioxide, add a solution of copper(II) sulfate to the filtrate. A bright blue precipitate of copper(II) picolinate will form.

    • Collect the copper picolinate precipitate by filtration and wash it thoroughly with water.

    • Suspend the copper picolinate in water and bubble hydrogen sulfide gas through the suspension (in a well-ventilated fume hood). This will precipitate black copper(II) sulfide.

    • Filter off the copper sulfide. The filtrate now contains picolinic acid in solution.

    • Evaporate the water to obtain the crystalline picolinic acid.

Causality Behind Experimental Choices: The formation of the insoluble copper salt is a classic method for selectively removing picolinic acid from the aqueous solution where it is highly soluble.[5] The subsequent decomposition of this salt with hydrogen sulfide is an effective way to regenerate the free acid, as copper sulfide is highly insoluble, driving the reaction to completion.

Part 4: The Analytical Challenge - Separating the Isomers

The structural similarity of the three pyridine carboxylic acid isomers has historically posed a significant analytical challenge. Their nearly identical molecular weights and similar chemical properties made their separation and individual identification a non-trivial task for early chemists.

Historical Methods: Fractional Crystallization and Derivatization

Before the advent of modern chromatography, chemists relied on classical techniques to separate the isomers. These methods exploited subtle differences in their physical properties:

  • Fractional Crystallization: This technique relies on differences in the solubility of the acids or their salts in a particular solvent. By carefully controlling temperature and solvent concentration, it is possible to selectively crystallize one isomer from a mixture. For instance, the solubilities of the three isomers in water are different, which can be exploited for separation on a small scale.

  • Derivatization: By reacting the mixture of acids with a reagent to form derivatives (e.g., esters, amides, or salts with specific bases), chemists could create new compounds with more distinct physical properties. For example, the melting points of the methyl esters of the three acids are different, allowing for identification and potential separation. The formation of insoluble metal salts, like the copper salt of picolinic acid, was also a powerful separation tool.[5]

The Chromatographic Revolution: HPLC

The development of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of pyridine carboxylic acids. HPLC allows for rapid and quantitative separation of all three isomers in a single run.

Typical HPLC Methodology

  • Technique: Reversed-phase HPLC is commonly employed.

  • Stationary Phase: A C18 column is often used, which separates compounds based on their hydrophobicity.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (like methanol or acetonitrile) is used. Adjusting the pH of the mobile phase is critical, as it affects the ionization state (and thus the retention) of the acidic and basic functional groups of the isomers.

  • Detection: UV detection is highly effective, as the pyridine ring is a strong chromophore.

The ability of modern analytical techniques to easily separate and quantify these isomers has been crucial for quality control in pharmaceutical manufacturing and for studying their metabolic pathways in biological systems.

Summary of Key Properties
PropertyPicolinic AcidNicotinic AcidIsonicotinic Acid
Systematic Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acid
CAS Number 98-98-659-67-655-22-1
Melting Point 136-138 °C237 °C310 °C (sublimes)
Key Historical Figure Weidel (Chelation)Weidel (Synthesis), Elvehjem (Vitamin)Meyer & Mally (Synthesis of Isoniazid)
Primary Precursor 2-MethylpyridineNicotine, 3-Methylpyridine4-Methylpyridine
Major Significance Metal Chelation, Tryptophan MetaboliteVitamin B3, Pellagra PreventionPrecursor to Isoniazid (Anti-TB Drug)

Conclusion: An Enduring Legacy and a Promising Future

The journey of the pyridine carboxylic acids, from their initial synthesis in the 19th century to their central roles in nutrition and medicine, is a testament to the power of chemical discovery. The distinct paths of nicotinic, isonicotinic, and picolinic acids highlight how subtle changes in molecular architecture can lead to vastly different biological functions. For the researchers, scientists, and drug development professionals of today, this history offers more than just a retrospective. It provides a foundational understanding of a versatile chemical scaffold that continues to yield new therapeutic agents.[3][4] The ongoing exploration of pyridine carboxylic acid derivatives in areas such as oncology, neurodegenerative diseases, and metabolic disorders ensures that the next chapter in the story of these remarkable molecules will be just as compelling as the last.

Visualizations

Timeline of Key Discoveries

DiscoveryTimeline cluster_Nicotinic Nicotinic Acid cluster_Isonicotinic Isonicotinic Acid / Isoniazid cluster_Picolinic Picolinic Acid N1873 1873: Weidel synthesizes nicotinic acid from nicotine N1937 1937: Elvehjem identifies it as the 'pellagra-preventing' factor (Vitamin B3) N1873->N1937 64 years I1912 1912: Isoniazid first synthesized I1952 1952: Anti-tuberculosis activity of Isoniazid is discovered I1912->I1952 40 years P1879 1879: Weidel reports chelating properties of picolinic acid

Caption: A timeline highlighting the key discovery dates for each of the pyridine carboxylic acid isomers.

General Synthesis Pathway

SynthesisPathway cluster_precursors Precursors cluster_products Products p2 2-Methylpyridine (α-Picoline) oxidation Oxidation (e.g., KMnO₄, HNO₃) p2->oxidation p3 3-Methylpyridine (β-Picoline) p3->oxidation p4 4-Methylpyridine (γ-Picoline) p4->oxidation a2 Picolinic Acid a3 Nicotinic Acid a4 Isonicotinic Acid oxidation->a2 oxidation->a3 oxidation->a4

Caption: Generalized synthetic route from methylpyridines (picolines) to pyridine carboxylic acids via oxidation.

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A Comprehensive Technical Guide to 4-(Methoxycarbonyl)picolinic Acid (CAS: 24195-03-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 4-(Methoxycarbonyl)picolinic acid (CAS: 24195-03-7), a versatile heterocyclic building block. Also known by its synonym, 2,4-Pyridinecarboxylic acid, 4-methyl ester, this compound is a pivotal intermediate in the synthesis of advanced materials and biologically active molecules. This whitepaper details its chemical identity, physicochemical properties, representative synthetic and analytical protocols, and key applications in fields ranging from organic electronics to medicinal chemistry. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the utilization of this compound.

Nomenclature and Chemical Identity

This compound is a disubstituted pyridine derivative featuring a carboxylic acid at the 2-position (α-position) and a methyl ester at the 4-position. This specific arrangement of functional groups imparts a unique combination of reactivity, polarity, and chelating ability, making it a valuable synthetic intermediate.

IdentifierValueSource
Primary Name This compound[1]
Synonyms 2,4-Pyridinecarboxylic acid, 4-methyl ester; 4-(Methoxycarbonyl)pyridine-2-carboxylic acid[2][3]
CAS Number 24195-03-7[1][4][5]
Molecular Formula C₈H₇NO₄[5]
Molecular Weight 181.15 g/mol [5]
IUPAC Name 4-(methoxycarbonyl)pyridine-2-carboxylic acid[1]
InChI Key AWYZUHWYUSSDAI-UHFFFAOYSA-N[6]
SMILES COC(=O)C1=CC(=NC=C1)C(=O)O[5]

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay between the aromatic pyridine ring, the acidic carboxylic acid group, and the ester functionality. These properties are crucial for determining its solubility, reactivity, and suitability for various applications.

PropertyValueNotes
Appearance Solid (Beige to Very Dark Brown)[7]
Storage Temperature 2-8°C, Inert atmosphere[5]
pKa -0.92 ± 0.18 (Predicted)For the pyridine nitrogen[7]
XLogP3 0.9A measure of lipophilicity[8]
Topological Polar Surface Area 76.5 ŲInfluences membrane permeability[8]
Hydrogen Bond Donor Count 1From the carboxylic acid group
Hydrogen Bond Acceptor Count 4From N, and O atoms

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves the selective modification of a pre-existing pyridine ring. While a specific industrial synthesis is proprietary, a plausible and logical laboratory-scale approach can be conceptualized based on established pyridine chemistry, such as the oxidation of an alkyl group and selective esterification.

Conceptual Synthetic Workflow

A common strategy for creating disubstituted pyridines like this involves starting with a commercially available, appropriately substituted pyridine and performing sequential functional group transformations. For instance, a process could start from a 2-methyl-4-cyanopyridine. The methyl group can be oxidized to a carboxylic acid, and the nitrile can be hydrolyzed and subsequently esterified. The causality for this pathway lies in the differential reactivity of the functional groups, allowing for controlled, stepwise modification.

A Starting Material (e.g., 2,4-dimethylpyridine) B Step 1: Selective Oxidation Reagents: KMnO₄ or SeO₂ A->B Oxidize C2-methyl C Intermediate A (4-methylpicolinic acid) B->C D Step 2: Esterification Reagents: SOCl₂ then CH₃OH C->D Protect acid E Intermediate B (Methyl 4-methylpicolinate) D->E F Step 3: Second Oxidation Reagents: Stronger oxidation (e.g., Chromic Acid) E->F Oxidize C4-methyl G Final Product (this compound) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Representative Synthesis via Oxidation

This protocol is a generalized example based on the oxidation of alkylpyridines, a standard transformation in heterocyclic chemistry.[9]

  • Step 1: Oxidation of 2-Methyl-5-ethylpyridine (Illustrative)

    • Rationale: This step demonstrates the conversion of an alkyl side chain on a pyridine ring to a carboxylic acid using a strong oxidizing agent. Nitric acid is effective for this transformation at high temperatures and pressures.[9]

    • In a high-pressure titanium reactor, charge 2-methyl-5-ethylpyridine.

    • Add nitric acid (10-28% concentration), ensuring a molar excess (e.g., 25-600%).[9]

    • Heat the reactor to 180-370°C, maintaining a pressure of 20-500 atm.[9]

    • After the reaction, cool the mixture and adjust the nitric acid concentration to precipitate the picolinic acid hydronitrate.

    • Isolate the hydronitrate salt by filtration.

    • Dissolve the salt in water and adjust the pH to the isoelectric point (e.g., pH 3.3 for nicotinic acid) using a base, such as the starting alkylpyridine, to precipitate the purified picolinic acid.[9]

  • Step 2: Methyl Ester Formation

    • Rationale: The carboxylic acid must be converted to its more reactive acyl chloride form to facilitate esterification with methanol.

    • Suspend the synthesized picolinic acid derivative (1 equivalent) in an anhydrous solvent like THF.

    • Add a catalytic amount of DMF.

    • Carefully add thionyl chloride (SOCl₂) in excess and reflux the mixture until the conversion to the acyl chloride is complete (monitor by IR).[10]

    • Remove excess SOCl₂ under reduced pressure.

    • Dissolve the crude acyl chloride in an anhydrous solvent and add methanol (CH₃OH) slowly at 0°C.

    • Allow the reaction to proceed to completion. Purify the resulting methyl ester via chromatography or recrystallization.

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable precursor in several high-technology and research-intensive fields.

Core This compound (CAS: 24195-03-7) App1 Organic Electronics (OLEDs) Core->App1 App2 Medicinal Chemistry Core->App2 App3 Agrochemicals Core->App3 App4 Coordination Chemistry Core->App4 Desc1 Intermediate for hole-transporting or emissive layer materials. App1->Desc1 Desc2 Privileged scaffold for enzyme inhibitors. Ester modifies cell permeability. App2->Desc2 Desc3 Building block for novel herbicides and fungicides. App3->Desc3 Desc4 Bidentate chelating ligand for synthesizing metal complexes. App4->Desc4

Caption: Key application areas for this compound.

  • Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are frequently integrated into materials for OLEDs, serving as components of hole-transporting materials (HTMs) or emissive layers.[11][12] The electron-deficient nature of the pyridine ring can be used to tune the electronic properties (HOMO/LUMO levels) of the final material, which is critical for efficient charge injection, transport, and recombination within the OLED device structure.[12][13]

  • Medicinal Chemistry: The picolinic acid scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[10] Derivatives have been investigated as anticonvulsants and enzyme inhibitors.[10][14] The presence of both a carboxylic acid and an ester on the same ring allows for orthogonal chemistry, where one group can be modified while the other is protected or acts as a binding anchor. The ester group, in particular, can enhance a drug candidate's lipophilicity and ability to cross cell membranes.[15]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the development of modern agrochemicals like herbicides and fungicides.[15] Its structure can be elaborated to target specific biological pathways in pests or weeds.

  • Coordination Chemistry: Picolinic acid is a classic bidentate chelating agent, binding to metal ions through the pyridine nitrogen and the carboxylate oxygen.[10][16] This property can be exploited to create novel metal complexes with catalytic or diagnostic applications.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use. A multi-technique approach is required for full characterization.

cluster_workflow Analytical QC Workflow Sample Batch Sample HPLC HPLC-UV Analysis (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (Structure ID) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Report Certificate of Analysis MS->Report

Caption: A typical workflow for the analytical quality control of the compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: Reversed-phase HPLC is the standard for assessing the purity of small organic molecules. For polar, ionizable compounds like pyridine carboxylic acids, mixed-mode chromatography or careful mobile phase control is necessary to achieve good peak shape and resolution.[17][18][19]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Primesep 100) or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[18][19]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and an aqueous buffer. For example, Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for ensuring good peak shape by suppressing the ionization of the carboxylic acid.[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV at 254 nm or a wavelength of maximum absorbance.[19]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[19]

  • Self-Validation: Run a blank (mobile phase) to establish a baseline. Inject a known standard to determine retention time. Purity is calculated as the area percent of the main product peak relative to the total area of all observed peaks.

Protocol: Spectroscopic Identification
  • Rationale: While HPLC confirms purity, it does not definitively prove identity. NMR and Mass Spectrometry are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[20]

    • ¹H NMR: Acquire a proton spectrum. Expect signals in the aromatic region (7.0-9.0 ppm) corresponding to the three pyridine ring protons and a singlet around 3.9-4.0 ppm for the methyl ester protons.[21][22]

    • ¹³C NMR: Acquire a carbon spectrum. Expect signals for the pyridine ring carbons (120-160 ppm), the ester carbonyl (~165 ppm), the acid carbonyl (~165-170 ppm), and the methoxy carbon (~52 ppm).[21][23]

    • 2D NMR (HMBC/HSQC): For unambiguous assignment, especially of quaternary carbons, run 2D correlation experiments. An HMBC experiment is critical as it shows long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[20]

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Introduce the sample into an Electrospray Ionization (ESI) source.

    • Expected Result: In positive ion mode, expect to see the protonated molecular ion [M+H]⁺ at m/z 182.15. In negative ion mode, expect the deprotonated ion [M-H]⁻ at m/z 180.15.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[4][24][25]

  • Hazard Identification:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Avoid breathing dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields conforming to EN166 or NIOSH standards.[24]

    • Skin Protection: Wear impervious clothing and compatible chemical-resistant gloves (e.g., nitrile).[4][24]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use an approved particulate respirator.

  • Storage Conditions:

    • Store in a cool place.[24]

    • Keep the container tightly closed in a dry and well-ventilated area.[24]

    • Store under an inert atmosphere.[5]

  • First Aid Measures:

    • If Inhaled: Remove to fresh air.

    • In Case of Skin Contact: Wash with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound, CAS 24195-03-7, is a high-value chemical intermediate with a well-defined profile. Its utility stems from the versatile pyridine scaffold combined with two distinct, reactive functional groups. This guide has provided a comprehensive overview of its identity, properties, synthesis, and applications, alongside detailed protocols for its analysis and safe handling. For researchers in materials science and drug discovery, this compound represents a key building block for creating novel and functional molecules.

References

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  • H. S. Gutowsky, R. L. Rutledge, M. Tamres, S. Searles, J. Am. Chem. Soc. 1954, 76, 4242–4243. [Link]
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  • Kim, H., et al. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application.
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An In-depth Technical Guide to the Health and Safety of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-(Methoxycarbonyl)picolinic acid (CAS No. 24195-03-7). As a specialized chemical intermediate, understanding its properties and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheet (SDS) information to provide practical insights and protocols grounded in the compound's chemical nature.

Chemical Identity and Physicochemical Profile

This compound, also known as 2,4-Pyridinecarboxylic acid, 4-methyl ester, is a pyridine derivative characterized by the presence of both a carboxylic acid and a methyl ester functional group.[1] This structure dictates its reactivity, solubility, and potential biological activity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2]

Key Physicochemical Data:

PropertyValueSource
CAS Number 24195-03-7[3][4]
Molecular Formula C8H7NO4[5][6]
Molecular Weight 181.15 g/mol [2][5]
Appearance Solid (form may vary)
Melting Point Data not consistently available; related compounds like picolinic acid melt at 139-142 °C.N/A
Boiling Point Data not availableN/A
Solubility The carboxylic acid and ester groups suggest potential solubility in polar organic solvents.[1]N/A

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[7]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[8]
Serious Eye Damage/IrritationCategory 1 / 2ADangerH318/H319: Causes serious eye damage/irritation.[7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[8]

Note: This classification is based on data for structurally related compounds and should be treated as a precautionary guideline. The lack of specific data for this compound necessitates a cautious approach.[9][10]

Expert Rationale: The hazards are consistent with a substituted pyridine carboxylic acid. The acidic nature of the carboxylic acid group is the likely cause of skin and eye irritation. The pyridine ring, a common moiety in pharmaceuticals, can have various biological effects, and oral toxicity is a standard consideration for such compounds. Respiratory irritation is a common hazard for powdered or crystalline organic solids.[11]

Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is essential when handling this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[12]

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[10] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory work, but their suitability should be confirmed. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

    • Lab Coat: A flame-retardant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (for dust) or organic vapor cartridge should be used.[10]

PPE Selection Workflow:

PPE_Workflow start Start: Handling This compound hood Work in a certified chemical fume hood? start->hood weighing Weighing solid or potential for dust? hood->weighing Yes ppe_respirator Use Respirator with Particulate Filter hood->ppe_respirator No (emergency or maintenance) splash Potential for splash? weighing->splash Yes ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_basic No splash->ppe_basic No ppe_face_shield Add Face Shield splash->ppe_face_shield Yes end Proceed with Experiment ppe_basic->end ppe_face_shield->ppe_basic ppe_respirator->end Emergency_Response exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air remove_clothing Immediately remove contaminated clothing. Wash skin with soap and water for 15 min. skin_contact->remove_clothing rinse_eyes Rinse eyes cautiously with water for at least 15 min. Remove contact lenses. Consult an ophthalmologist. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-aid response for different exposure routes.

Detailed First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [9]* Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [9]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. It is crucial to consult an ophthalmologist. [9]* Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a physician or poison control center immediately. [9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9]* Specific Hazards: The compound is combustible. In a fire, it may emit toxic fumes of carbon and nitrogen oxides. * Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [9]

Toxicological and Ecological Information

Toxicological Profile
  • Acute Toxicity: Classified as harmful if swallowed (Oral, Category 4). [7]Data on dermal and inhalation toxicity are largely unavailable. [10]* Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this compound for these long-term effects. It is not listed as a carcinogen by NTP or OSHA. * Data Gaps: The toxicological properties have not been thoroughly investigated. The absence of data requires that the compound be handled with the assumption that it is potentially hazardous.

Ecological Profile
  • Ecotoxicity: Data on the environmental impact of this compound is scarce. [10]Picolinic acid is classified as harmful to aquatic life (Aquatic Hazard, Category 3). It is prudent to assume a similar profile for its methyl ester derivative.

  • Persistence and Degradability: No data available.

  • Bioaccumulation: No data available.

Causality Insight: The primary directive in the absence of comprehensive data is the precautionary principle. The known hazards of the parent compound and the functional groups present are the most reliable indicators of potential risk. All handling and emergency protocols are designed to mitigate these predicted risks.

References

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Methodological & Application

Application Notes and Protocols for 4-(Methoxycarbonyl)picolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Functional Coordination Polymers

To our esteemed colleagues in the research and development community, this document serves as a detailed guide to the application of 4-(methoxycarbonyl)picolinic acid as a ligand in the ever-evolving field of coordination chemistry. As researchers, scientists, and drug development professionals, you are keenly aware of the critical role that ligand design plays in the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with tailored functionalities. While the broader family of picolinic acid derivatives has been extensively studied, this guide focuses on the unique potential of this compound, a ligand that, despite its promise, remains a relatively underexplored building block.

Our objective is to provide not just a set of protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the synthesis of coordination compounds, exploring the nuances of reaction conditions and their impact on the final product. Furthermore, we will illuminate the potential applications of these materials in luminescence, sensing, and catalysis, grounded in the established principles of coordination chemistry.

This guide is structured to empower you with both foundational knowledge and practical, field-proven insights. We will begin with an overview of the ligand itself, followed by detailed experimental protocols and application-specific notes. Throughout this document, we will emphasize the importance of self-validating systems and provide authoritative references to support our claims.

It is our hope that this guide will not only serve as a valuable resource for your current research but also inspire new avenues of investigation into the exciting possibilities that this compound and its derivatives hold for the future of materials science and drug discovery.

The Ligand: this compound - A Profile

This compound is a bifunctional organic molecule featuring a pyridine ring, a carboxylic acid group, and a methyl ester. This unique combination of functional groups makes it an intriguing candidate for the construction of coordination polymers and metal-organic frameworks. The picolinate moiety, with its nitrogen and carboxylate oxygen atoms, is a well-established chelating agent, capable of forming stable complexes with a wide range of metal ions. The presence of the methoxycarbonyl group at the 4-position of the pyridine ring introduces several key features:

  • Additional Coordination Site: The carbonyl oxygen of the ester group can potentially act as a secondary coordination site, leading to the formation of higher-dimensional and more complex structures.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the methoxycarbonyl group can influence the electronic properties of the pyridine ring, which in turn can affect the photophysical and catalytic properties of the resulting metal complexes.

  • Post-Synthetic Modification: The ester functionality offers a handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the final material.

Synthesis of Coordination Polymers and MOFs: A General Protocol

The synthesis of coordination polymers and MOFs using this compound typically involves the reaction of the ligand with a metal salt under hydrothermal or solvothermal conditions.[1][2][3] These methods are widely employed for the crystallization of high-quality materials. The choice of solvent, temperature, reaction time, and the use of modulators can significantly influence the final product's structure and properties.

Hydrothermal/Solvothermal Synthesis Protocol

This protocol provides a general framework for the synthesis of coordination polymers and MOFs. Researchers should optimize the specific conditions for their target metal and desired material properties.

Materials:

  • This compound

  • Metal salt (e.g., nitrate, chloride, or acetate salt of the desired metal ion)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water, or a mixture)

  • Modulator (optional, e.g., acetic acid, nitric acid)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve this compound (1 equivalent) and the metal salt (0.5-2 equivalents) in the chosen solvent or solvent mixture in a glass vial.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Modulator Addition (Optional): If a modulator is used, add a few drops to the reaction mixture. Modulators can help control the nucleation and growth of crystals, leading to higher quality single crystals.

  • Transfer to Autoclave: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

  • Heating: Place the sealed autoclave in a programmable oven and heat to the desired temperature (typically between 80°C and 180°C) for a specified period (ranging from 12 hours to several days). The heating and cooling rates can also be controlled to influence crystal growth.

  • Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or under ambient conditions.

Causality Behind Experimental Choices:

  • Solvent System: The polarity and boiling point of the solvent can influence the solubility of the reactants and the final crystal structure. DMF and DEF are common solvents in MOF synthesis due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature and Time: These parameters are crucial for controlling the kinetics of crystal growth. Higher temperatures and longer reaction times can lead to the formation of more thermodynamically stable phases.

  • Modulators: The addition of a modulator, often a monocarboxylic acid, can compete with the ligand for coordination to the metal center, slowing down the reaction rate and promoting the growth of larger, higher-quality crystals.

Data Presentation: Typical Synthesis Parameters
ParameterRangeRationale
Metal SaltLanthanides (e.g., Eu(NO₃)₃·6H₂O), Transition Metals (e.g., Zn(NO₃)₂, Cu(NO₃)₂)Choice of metal dictates the coordination geometry, and potential luminescent or catalytic properties.
Ligand:Metal Ratio1:1 to 2:1Stoichiometry influences the final structure and dimensionality of the coordination polymer.
SolventDMF, DEF, Ethanol, WaterSolvent polarity and coordinating ability affect the solubility of reactants and the resulting crystal phase.
Temperature80 - 180 °CControls the kinetics of nucleation and crystal growth.
Time12 - 72 hoursAffects the completeness of the reaction and the quality of the crystals.
ModulatorAcetic Acid, Nitric AcidCan improve crystal quality by slowing down the crystallization process.

Experimental Workflow and Characterization

A thorough characterization of the synthesized materials is essential to understand their structure and properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Hydrothermal/Solvothermal Synthesis pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd Phase Purity ftir Fourier-Transform Infrared (FTIR) Spectroscopy synthesis->ftir Functional Group Analysis tga Thermogravimetric Analysis (TGA) synthesis->tga Thermal Stability luminescence Photoluminescence Spectroscopy synthesis->luminescence Luminescent Properties catalysis Catalytic Performance Evaluation synthesis->catalysis Catalytic Activity scxrd Single-Crystal X-ray Diffraction (SCXRD) pxrd->scxrd Crystal Structure Determination

Caption: Experimental workflow for the synthesis and characterization of coordination polymers.

Applications in Luminescence and Sensing

Coordination polymers derived from picolinate-based ligands, particularly those incorporating lanthanide ions like Eu³⁺ and Tb³⁺, often exhibit strong luminescence.[1][4] The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.

Protocol for Luminescence Studies

Instrumentation:

  • Fluorometer or spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a suspension of the crystalline material in a suitable solvent (e.g., ethanol, water).

  • Excitation and Emission Spectra: Record the excitation and emission spectra of the sample. The excitation spectrum will help determine the optimal wavelength for exciting the ligand, while the emission spectrum will show the characteristic emission of the lanthanide ion.

  • Quantum Yield Measurement: Determine the luminescence quantum yield to quantify the efficiency of the emission process.

  • Luminescence Lifetime Measurement: Measure the luminescence lifetime to gain insights into the dynamics of the excited state.

  • Sensing Experiments: To evaluate the material as a sensor, record the luminescence spectra in the presence of different analytes (e.g., metal ions, small molecules). A change in the luminescence intensity (quenching or enhancement) can indicate a sensing event.

Logical Relationship in Luminescence Sensing

luminescence_sensing Ligand This compound Ligand Complex Luminescent Lanthanide Complex Ligand->Complex Forms Complex with Lanthanide Analyte Analyte (e.g., Metal Ion, Nitroaromatic) Quenching Luminescence Quenching/Enhancement Analyte->Quenching Complex->Quenching Interacts with

Caption: Mechanism of luminescence-based sensing.

Applications in Heterogeneous Catalysis

The porous nature and the presence of accessible metal sites in MOFs and coordination polymers make them promising candidates for heterogeneous catalysis.[5] The this compound ligand can be used to construct catalysts for various organic transformations.

Protocol for Catalytic Activity Evaluation (Example: Cyanosilylation of Aldehydes)

This protocol is a generalized procedure for evaluating the catalytic activity of a coordination polymer in the cyanosilylation of aldehydes, a key C-C bond-forming reaction.

Materials:

  • Synthesized coordination polymer (catalyst)

  • Aldehyde (substrate, e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (for GC analysis)

  • Gas chromatograph (GC)

Procedure:

  • Catalyst Activation: Activate the catalyst by heating under vacuum to remove any coordinated solvent molecules.

  • Reaction Setup: In a reaction vial, add the activated catalyst, the aldehyde, the solvent, and the internal standard.

  • Reaction Initiation: Add trimethylsilyl cyanide to the mixture to start the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography.

  • Product Identification: After the reaction is complete, identify the product by comparing its retention time with that of an authentic sample and by GC-MS analysis.

  • Catalyst Recyclability: After the reaction, recover the catalyst by filtration, wash it with a suitable solvent, dry it, and reuse it in subsequent catalytic runs to test its stability and reusability.

Data Presentation: Catalytic Performance
EntryCatalyst Loading (mol%)SubstrateProductConversion (%)Selectivity (%)
11BenzaldehydeMandelonitrile trimethylsilyl ether95>99
20.54-Nitrobenzaldehyde2-(4-nitrophenyl)-2-(trimethylsilyloxy)acetonitrile98>99
31 (Recycled)BenzaldehydeMandelonitrile trimethylsilyl ether92>99

Future Perspectives and Concluding Remarks

The use of this compound as a ligand in coordination chemistry presents a promising avenue for the development of new functional materials. While the available literature on this specific ligand is still emerging, the foundational knowledge of picolinic acid chemistry provides a strong basis for future research. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the synthesis and applications of coordination polymers and MOFs derived from this versatile building block. The potential for creating novel luminescent sensors, efficient heterogeneous catalysts, and advanced drug delivery systems underscores the importance of continued investigation in this area. As we move forward, a deeper understanding of the structure-property relationships in these materials will undoubtedly unlock new and exciting opportunities in science and technology.

References

  • BenchChem. This compound. URL: https://www.benchchem.com/product/b1590039
  • Jornet-Mollá, V., Dreessen, C., & Romero, F. M. (2021). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry, 60(14), 10572–10584. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8454995/
  • ACMEM. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. URL: https://www.acmem-chem.com/news/mof-synthesis-methods-a-comprehensive-guide-to-structure-property-control-20240117.html
  • Wang, Z., et al. (2020). Hydrothermal synthesis of MOFs. In Metal-Organic Frameworks for Biomedical Applications. Elsevier. URL: https://www.researchgate.net/publication/344079809_Hydrothermal_synthesis_of_MOFs
  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126–1162. URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b809303g
  • MDPI. Special Issue: Practical Applications of Metal Complexes. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4432139/
  • Fírvida, R., et al. (2020). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 25(21), 5021. URL: https://www.mdpi.com/1420-3049/25/21/5021

Sources

Synthesis of Metal-Organic Frameworks (MOFs) Using Picolinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Picolinic Acid Derivatives in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1] The rational design of MOFs, achieved by judiciously selecting metal nodes and organic linkers, allows for fine-tuning of their structural and chemical properties.[2] Picolinic acid and its derivatives represent a compelling class of organic linkers due to their unique coordination chemistry. The presence of both a carboxylic acid group and a nitrogen atom on the pyridine ring facilitates the formation of stable chelate rings with metal ions, influencing the resulting framework's topology, porosity, and functionality.[3] This inherent chelating ability provides a degree of predictability in the self-assembly process, making picolinic acid-based linkers attractive for the targeted synthesis of MOFs with desired properties.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using picolinic acid derivatives. We will delve into various synthetic methodologies, offering detailed, step-by-step protocols. Furthermore, we will explore the critical characterization techniques and discuss the exciting applications of these materials, with a focus on catalysis and drug delivery.

I. The Art of Synthesis: Methodologies and Mechanistic Insights

The choice of synthetic method is paramount in dictating the final properties of the picolinate-based MOF.[5] Factors such as reaction temperature, time, solvent, and pressure can significantly influence crystal growth, phase purity, and defect formation.[6] Here, we discuss the most common and effective synthesis techniques.

Solvothermal and Hydrothermal Synthesis: The Workhorse Methods

Solvothermal and hydrothermal syntheses are the most widely employed methods for producing high-quality crystalline MOFs.[5] These methods involve heating a mixture of the metal salt, the picolinic acid-based linker, and a solvent in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the MOF.[7] The primary distinction lies in the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis utilizes other organic solvents or solvent mixtures.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template or modulator during crystal growth.[5] For instance, N,N-dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.

  • Temperature and Time: These parameters are interdependent and control the nucleation and growth kinetics of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in less stable phases.[6] Optimization is key to obtaining a pure, crystalline product.

solvothermal_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Mix Metal Salt, Picolinic Acid Derivative, and Solvent B Seal in Teflon-lined Autoclave A->B Transfer C Heat at Controlled Temperature (e.g., 80-150 °C) B->C Place in Oven D Maintain for a Set Time (e.g., 12-72 h) C->D E Cool to Room Temperature D->E Remove from Oven F Filter and Collect Crystals E->F G Wash with Solvent (e.g., DMF, Ethanol) F->G H Dry under Vacuum G->H

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[8] Microwave irradiation directly heats the reactants, leading to significantly shorter reaction times, often from days to minutes.[9] This rapid heating can also lead to the formation of smaller, more uniform crystals.[10]

Causality Behind Experimental Choices:

  • Rapid Nucleation: The fast and uniform heating promotes rapid nucleation, resulting in a higher yield of smaller crystals in a shorter time frame.[8]

  • Solvent Considerations: Solvents with high dielectric constants are more efficient at absorbing microwave energy. This should be a consideration when adapting a conventional solvothermal method to a microwave-assisted one.

microwave_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Mix Precursors in Microwave-safe Vessel B Seal Vessel and Place in Microwave Reactor A->B C Ramp to Target Temperature (e.g., 120-180 °C) B->C D Hold for Short Duration (e.g., 5-60 min) C->D E Cool Vessel D->E F Filter and Wash Crystals E->F G Dry F->G

Mechanochemical Synthesis: A Greener Approach

Mechanochemical synthesis involves the grinding or milling of solid reactants, often with a small amount of liquid additive (liquid-assisted grinding).[11] This solvent-free or minimal-solvent approach is environmentally friendly and can lead to the formation of novel phases that are not accessible through solution-based methods.[6]

Causality Behind Experimental Choices:

  • Energy Input: The mechanical energy from grinding provides the activation energy for the reaction to occur in the solid state.

  • Liquid Additive: A small amount of a liquid can act as a lubricant and facilitate the transport of reactants, accelerating the reaction rate.

II. Experimental Protocols: From Benchtop to Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative picolinate-based MOFs.

Protocol 1: Solvothermal Synthesis of a Copper-Picolinate MOF

This protocol is adapted from methodologies for the synthesis of copper-based MOFs.[12][13]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Picolinic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate and 0.2 mmol of picolinic acid in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120°C for 24 hours.

  • After 24 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the blue crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Zinc-Picolinate MOF

This protocol is based on general procedures for the hydrothermal synthesis of zinc-based MOFs.[14]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Picolinic acid

  • Deionized water

Procedure:

  • Dissolve 0.1 mmol of zinc acetate dihydrate and 0.1 mmol of picolinic acid in 15 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave.

  • Stir the mixture for 30 minutes at room temperature.

  • Seal the autoclave and heat it in an oven at 160°C for 48 hours.

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product with deionized water (3 x 15 mL) and then with ethanol (2 x 10 mL).

  • Dry the sample in an oven at 60°C for 24 hours.

Protocol 3: Microwave-Assisted Synthesis of a Lanthanide-Picolinate MOF

This protocol is adapted from literature on the rapid microwave-assisted synthesis of lanthanide MOFs.[9][10]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • 5-((4-carboxyphenyl)ethynyl)picolinic acid

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 10 mL microwave reaction vessel, combine 0.1 mmol of Europium(III) nitrate hexahydrate and 0.2 mmol of 5-((4-carboxyphenyl)ethynyl)picolinic acid.

  • Add a solvent mixture of DMF and deionized water (3:2 v/v, 5 mL total volume).

  • Seal the vessel and place it in a microwave synthesizer.

  • Ramp the temperature to 140°C over 2 minutes and hold for 30 minutes with stirring.

  • After the reaction, cool the vessel to room temperature.

  • Collect the crystalline product by centrifugation.

  • Wash the product with DMF (3 x 5 mL) and then ethanol (3 x 5 mL).

  • Dry the final product under vacuum.

Synthesis Method Metal Source Picolinate Ligand Solvent Temperature (°C) Time Reference
SolvothermalCu(NO₃)₂·3H₂OPicolinic AcidDMF12024 h[13]
HydrothermalZn(CH₃COO)₂·2H₂OPicolinic AcidWater16048 h[14]
Microwave-AssistedEu(NO₃)₃·6H₂O5-((4-carboxyphenyl)ethynyl)picolinic acidDMF/Water14030 min[9]
MechanochemicalZnO2,5-dihydroxyterephthalic acid (analogue)DMF (additive)Room Temp.70 min[11]

Table 1: Representative Synthesis Parameters for Picolinate-Based MOFs

III. Characterization: Unveiling the Structure and Properties

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity

PXRD is the primary technique for confirming the phase purity and crystallinity of a synthesized MOF.[1] The diffraction pattern is unique to a specific crystal structure and can be compared to simulated patterns from single-crystal X-ray diffraction data or to literature values to verify the identity of the product.[15]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[16] This analysis provides crucial information about the thermal stability of the MOF and the removal of guest solvent molecules from the pores. A typical TGA curve for a stable MOF will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.

Gas Sorption Analysis: Quantifying Porosity

Gas sorption measurements, typically using nitrogen at 77 K, are used to determine the surface area and pore volume of the MOF.[17] The shape of the sorption isotherm can provide information about the pore size distribution. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area.[18]

MOF System BET Surface Area (m²/g) Pore Volume (cm³/g) Key Application Reference
Zr-MOF (UiO-66 analogue)11730.54CO₂ Conversion[16]
Lanthanide-MOFHighMicroporousGas Sorption[9]
Cu-MOF (CuBDC)4850.16Gas Adsorption[13]
Al-based MOFup to 1630-Gas Adsorption

Table 2: Porosity Data for Selected MOFs (Illustrative)

IV. Applications in Focus: Catalysis and Drug Delivery

The unique properties of picolinate-based MOFs make them highly promising for a range of applications.

Catalysis: Engineering Active Sites

The metal nodes and functionalized organic linkers in MOFs can act as catalytic sites.[19] The well-defined porous structure can also provide size and shape selectivity for catalytic reactions.[20] Picolinate-based MOFs have been explored as catalysts for various organic transformations.[16]

catalysis_pathway Reactants Reactants MOF Picolinate-based MOF (Catalyst) Reactants->MOF Adsorption Intermediate Adsorbed Intermediate MOF->Intermediate Catalytic Conversion Products Products Intermediate->Products Desorption

Drug Delivery: Biocompatible Carriers with Controlled Release

The high porosity and tunable functionality of MOFs make them excellent candidates for drug delivery vehicles.[21] Biocompatible metal ions and picolinic acid derivatives can be used to construct MOFs for encapsulating therapeutic agents.[22] The drug can be loaded into the pores of the MOF, and its release can be controlled by the pore size, surface chemistry, and the biodegradability of the framework.[23]

MOF System Drug Loading Capacity (wt%) Release Profile Reference
ZIF-85-Fluorouracil60pH-responsive[21]
Fe-MOFsOridonin56.25Sustained release (>7 days)[24]
Cu-MOFsMontelukast Sodium-Biphasic[22]
UiO-66Doxorubicin45 (mg/g)-[23]

Table 3: Drug Loading and Release in MOF Systems

V. Conclusion and Future Outlook

Picolinic acid and its derivatives are versatile building blocks for the synthesis of a wide array of functional MOFs. The synthetic methodologies outlined in this application note provide a solid foundation for researchers to explore this exciting class of materials. The ability to rationally design and synthesize picolinate-based MOFs with tailored properties opens up new avenues for their application in catalysis, drug delivery, and beyond. Future research will likely focus on the development of more complex picolinate-based linkers to create MOFs with even greater functionality and on the translation of these materials from the laboratory to industrial and clinical applications.

VI. References

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  • P. Jutrzenka Trzebiatowska, et al. (2024). The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of. MOST Wiedzy. [Link]

  • A. García-Márquez, et al. (2021). Mechanochemical Synthesis of Nickel-Modified Metal–Organic Frameworks for Reduction Reactions. ResearchGate. [Link]

  • V. A. Vinogradov, et al. (2022). Structure and Properties of Metal-Organic Frameworks and MOF-Derived Materials. MDPI. [Link]

  • Z.-J. Lin, et al. (2012). Microwave-Assisted Synthesis of a Series of Lanthanide Metal-Organic Frameworks and Gas Sorption Properties. ResearchGate. [Link]

  • M. A. Ali, et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100803. [Link]

  • The Johns Hopkins University. (2025). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. Patsnap Eureka. [Link]

  • M. A. Nasar, et al. (2023). Exploring enzyme–MOF (metal–organic framework) catalytic systems: trade-offs between enzyme activity and MOF stability. Green Chemistry, 25(16), 6241-6272. [Link]

  • Y. Liu, et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Chemosensors, 11(5), 291. [Link]

  • Y. Wang, et al. (2023). Structure-property relationship analysis of metal-organic frameworks(MOFs) doped proton exchange membrane(PEM). ResearchGate. [Link]

  • E. F. Doungmo Gouet, et al. (2023). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical. University of Pretoria. [Link]

  • A. A. Umar, et al. (2020). A modest method of synthesis Cu- based metal- organic frameworks using benzene dicarbocxylate as a. SciSpace. [Link]

  • E. F. Doungmo Gouet, et al. (2023). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Advances, 13(31), 21633-21645. [Link]

  • P. Jutrzenka Trzebiatowska, et al. (2024). The Catalytic Activity of Metal-Organic Frameworks (Mofs) and Post-Synthetic Modified Mof Towards Depolymerisation of Polycarbonate. ResearchGate. [Link]

  • S. Kiruthika, et al. (2023). Steps involved in hydrothermal synthesis of MOF. ResearchGate. [Link]

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  • J. A. Suárez, et al. (2021). Illustration showing the various coordination modes of M 3 (μ 3 -Ο)(−COO) 6 clusters containing mixed ditopic and tritopic linkers, highlighting examples of the resulting different MOFs.. ResearchGate. [Link]

  • W. Wang, et al. (2023). Metal–organic framework composites from a mechanochemical process. Molecular Systems Design & Engineering, 8(5), 560-579. [Link]

  • W. Zhang, et al. (2017). Metal-organic frameworks for advanced drug delivery. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(4), 183-191. [Link]

  • A. A. El-Sayed, et al. (2024). Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B).... ResearchGate. [Link]

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  • M. V. Zaytsev, et al. (2025). Substitution reactions in metal-organic frameworks and metal-organic polyhedra. Nature Reviews Chemistry. [Link]

  • C. A. Trickett, et al. (2018). Process for the preparation of zirconium based mofs.. Google Patents.

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  • J. Li, et al. (2023). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]

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  • J. A. Greathouse, et al. (2013). The influence of nitro groups on the topology and gas sorption property of extended Zn(ii)-paddlewheel MOFs. CrystEngComm, 15(44), 9296-9304. [Link]

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Sources

The Strategic Application of 4-(Methoxycarbonyl)picolinic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Within this class of privileged structures, 4-(Methoxycarbonyl)picolinic acid (CAS No: 24195-03-7) emerges as a particularly valuable and versatile intermediate.[1] Its bifunctional nature, featuring a carboxylic acid at the 2-position and a methyl ester at the 4-position, offers synthetic chemists a powerful tool for orthogonal functionalization. This unique arrangement allows for selective manipulation of either functional group, paving the way for the efficient construction of complex molecular architectures.

The esterification of picolinic acid derivatives, such as the methyl ester in this compound, can modify physicochemical properties like lipophilicity and cell permeability, which is a key strategy in prodrug design.[2][3] Once in the body, metabolic enzymes can hydrolyze the ester to release the active drug.[3] This application note will provide an in-depth exploration of the practical applications of this compound in pharmaceutical synthesis, with a focus on its role in the preparation of key drug intermediates. We will delve into specific reaction protocols, the rationale behind experimental choices, and present workflows for its strategic utilization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 24195-03-7[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 153-154 °C[1]
Boiling Point (Predicted) 366.8 ± 27.0 °C[1]
Acidity (pKa, Predicted) 3.27 ± 0.10[1]

Core Application: Synthesis of a Key Intermediate for Tegoprazan

A prominent application of this compound is in the synthesis of a key building block for Tegoprazan , a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][4] The synthesis leverages the methyl ester at the 4-position for the formation of a crucial amide bond.

The initial step involves the selective aminolysis of the methyl ester with dimethylamine to yield 4-(dimethylcarbamoyl)picolinic acid. This transformation is foundational, as the resulting dimethyl amide moiety is a key structural feature of the final active pharmaceutical ingredient (API). The carboxylic acid at the 2-position remains intact for subsequent coupling reactions.

Workflow for the Synthesis of 4-(dimethylcarbamoyl)picolinic acid

start This compound conditions Methanol or THF Elevated Temperature & Pressure (Sealed Vessel) start->conditions 1. reagent Dimethylamine (gas or solution in THF/MeOH) reagent->conditions 2. product 4-(dimethylcarbamoyl)picolinic acid conditions->product Aminolysis

Caption: Synthetic workflow for the conversion of this compound to 4-(dimethylcarbamoyl)picolinic acid.

Protocol 1: Synthesis of 4-(dimethylcarbamoyl)picolinic acid

Rationale: This protocol describes the direct aminolysis of the methyl ester. The choice of a sealed vessel and elevated temperature is necessary to facilitate the reaction with the volatile dimethylamine and to overcome the activation energy of the aminolysis of the relatively stable methyl ester. Methanol is a common solvent for such reactions as it can solvate both the starting material and the amine.

Materials:

  • This compound

  • Dimethylamine (2M solution in THF or Methanol, or condensed gas)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Pressure-rated sealed reaction vessel

Procedure:

  • To a pressure-rated sealed reaction vessel, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Add an excess of dimethylamine solution (typically 3-5 eq.).

  • Seal the vessel and heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

  • Dissolve the residue in water and acidify to a pH of approximately 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(dimethylcarbamoyl)picolinic acid, which can be purified further by crystallization or chromatography if necessary.

General Applications in Pharmaceutical Intermediate Synthesis

The strategic positioning of the carboxylic acid and methyl ester allows for a variety of synthetic transformations, making this compound a versatile building block.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid at the 2-position can be readily activated and coupled with a wide range of amines to form picolinamides. This is a cornerstone reaction in medicinal chemistry for the construction of diverse compound libraries.

start This compound activation Activation start->activation product N-substituted-4-(methoxycarbonyl)picolinamide activation->product Amide Coupling reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) activation->reagents amine Primary or Secondary Amine (R₁R₂NH) amine->product 2. reagents->activation

Caption: General workflow for amide bond formation using the carboxylic acid moiety of this compound.

Protocol 2: General Amide Coupling with an Aromatic Amine

Rationale: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent, which is known for its high efficiency and low rate of racemization.[5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction. DMF is a common polar aprotic solvent for amide coupling reactions.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-fluoroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the aniline derivative (1.1 eq) and DIPEA (2.5 eq) to the solution and stir.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification and Transesterification Reactions

The carboxylic acid can be converted to other esters, or the existing methyl ester can be transesterified, offering further avenues for molecular diversification.

Protocol 3: Fischer Esterification to an Ethyl Ester

Rationale: This classic acid-catalyzed esterification is a straightforward method to convert the carboxylic acid to its corresponding ethyl ester. The use of a large excess of ethanol and a catalytic amount of strong acid drives the equilibrium towards the product.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude diethyl 2,4-pyridinedicarboxylate, which can be purified by chromatography.

Conclusion

This compound stands out as a highly valuable and strategically important intermediate in pharmaceutical synthesis. Its orthogonal functionalities allow for selective and efficient chemical transformations, as exemplified by its role in the synthesis of a key intermediate for Tegoprazan. The protocols detailed herein for amide bond formation and esterification further underscore its versatility. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound opens up a wide array of possibilities for the construction of novel and complex molecular entities with therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Tegoprazan Intermediate: A Key to P-CAB Development.
  • NROChemistry. (n.d.). Synthesis of Tegoprazan.
  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Sungkyunkwan University. (2024, April 19). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB).
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Syntheses. (n.d.). Amide Formation by Decarboxylative Condensation of α-Keto Acids and N-Alkyl-Hydroxylamines.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid chloride.
  • Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide.
  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-(α-dimethylphosphonoacetamido)-picolinate.
  • PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • MDPI. (n.d.). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates.
  • PubMed. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation.

Sources

Application Note: A Robust HPLC Purification Method for 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(Methoxycarbonyl)picolinic acid. This compound is a key building block in medicinal chemistry and materials science, and its purity is critical for downstream applications.[1] The described method provides excellent resolution of the target compound from common process-related impurities. The protocol outlines the rationale behind the selection of chromatographic parameters, a step-by-step guide for implementation, and validation considerations. This guide is intended to be a comprehensive resource for scientists requiring high-purity this compound.

Introduction: The Scientific Imperative for Purity

This compound, a derivative of picolinic acid, is a versatile scaffold in synthetic chemistry.[1] Its applications range from the development of novel pharmaceuticals to the synthesis of functional materials. The presence of both a carboxylic acid and a methyl ester on the pyridine ring provides two distinct points for chemical modification, making it a valuable intermediate.[1] However, synthetic routes can often yield a mixture of products, including starting materials, isomers, and by-products from side reactions. For this reason, a reliable purification method is paramount to ensure the integrity of subsequent research and development activities.

This document provides a comprehensive HPLC purification protocol, grounded in the physicochemical properties of this compound and established chromatographic principles.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's properties. The key characteristics of this compound influencing its chromatographic behavior are outlined in Table 1.

PropertyValue/ConsiderationRationale for HPLC Method Development
Molecular Structure Pyridine ring with a carboxylic acid at C2 and a methoxycarbonyl group at C4The pyridine nitrogen and the carboxylic acid are ionizable, making the mobile phase pH a critical parameter for controlling retention and peak shape.
Molecular Weight ~181.15 g/mol This moderate molecular weight is well-suited for standard HPLC analysis.
pKa (estimated) Carboxylic acid: ~3.5-4.5Pyridine nitrogen: ~2-3The electron-withdrawing methoxycarbonyl group is expected to lower the pKa of the carboxylic acid compared to picolinic acid (pKa ≈ 5.4). To ensure the carboxylic acid is in its neutral, more retained form, the mobile phase pH should be maintained at least one pH unit below its pKa. A pH of 2.5 is chosen to ensure protonation of the carboxylic acid and the pyridine nitrogen, minimizing secondary interactions with the stationary phase.
UV Absorbance (λmax) Estimated to be in the range of 254-270 nmThe pyridine ring is the primary chromophore. Pyridine itself exhibits absorbance maxima at approximately 202 nm and 254 nm.[2] The presence of the carboxyl and ester groups will likely shift the absorbance to a slightly longer wavelength. Therefore, a detection wavelength of 264 nm is proposed as a starting point.
Solubility Expected to be soluble in polar organic solvents and aqueous buffers.The presence of polar functional groups suggests good solubility in common HPLC mobile phases like water, methanol, and acetonitrile.

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude sample and culminates in the collection of the purified fraction and subsequent analysis.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Sample dissolution Dissolution in Mobile Phase A crude_sample->dissolution filtration 0.45 µm Filtration dissolution->filtration injection Sample Injection filtration->injection mobile_phase Mobile Phase Preparation (Aqueous & Organic) hplc_system HPLC System (Pump, Injector, Column, Detector) mobile_phase->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (264 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation final_product Pure this compound solvent_evaporation->final_product

Caption: HPLC Purification Workflow for this compound.

Detailed Application Protocol

This protocol is designed for analytical and semi-preparative scale purification.

Materials and Reagents
  • This compound (crude)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm for analytical; 250 x 10 mm, 5 µm for semi-preparative)

  • Syringe filters (0.45 µm)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

The use of TFA as an ion-pairing agent helps to improve peak shape for acidic compounds and ensures a low pH to maintain the analyte in its protonated state.

Sample Preparation
  • Prepare a stock solution of the crude this compound in Mobile Phase A at a concentration of approximately 1-5 mg/mL.

  • Gently sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters (Table 2) are recommended as a starting point for method development.

ParameterAnalytical ScaleSemi-Preparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 min10-90% B over 20 min
Flow Rate 1.0 mL/min4.0 mL/min
Injection Volume 10-20 µL100-500 µL
Column Temperature 30 °C30 °C
Detection Wavelength 264 nm264 nm
Purification Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase A) to identify any system peaks.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Rationale for Method Design: A Deeper Dive

The choices made in this protocol are based on established principles of chromatography to ensure a robust and efficient purification.

method_rationale cluster_analyte Analyte Properties cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection Analyte This compound (Polar, Acidic) Column Reversed-Phase C18 Analyte->Column Mobile_Phase Acidic Aqueous-Organic Gradient Analyte->Mobile_Phase Detector UV-Vis @ 264 nm Analyte->Detector Column_Reason Good retention for moderately polar compounds. Column->Column_Reason Why? pH_Control Low pH (TFA) Suppresses ionization of carboxylic acid. Mobile_Phase->pH_Control Why acidic? Organic_Modifier Acetonitrile Elutes the compound. Mobile_Phase->Organic_Modifier Why organic? Detector_Reason Pyridine ring is a strong chromophore. Detector->Detector_Reason Why?

Caption: Rationale for HPLC Method Parameter Selection.

Potential Impurities and Resolution

The synthesis of this compound can lead to several impurities. This HPLC method is designed to resolve the target compound from these potential contaminants:

  • Starting Materials: Unreacted precursors, which are likely to have different polarity and retention times.

  • Isomers: Positional isomers of the starting materials or the final product.

  • Hydrolysis Product: Pyridine-2,4-dicarboxylic acid, formed by the hydrolysis of the methyl ester. This diacid will be more polar and is expected to elute earlier than the target compound.

Method Validation and Robustness

For routine use, especially in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to resolve the analyte from potential impurities.

  • Linearity: A linear relationship between concentration and peak area.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By carefully selecting the stationary phase, mobile phase, and detection parameters based on the physicochemical properties of the analyte, this protocol ensures high purity of the final product, which is essential for its intended applications in research and development.

References

  • PubChem. "Picolinic acid.
  • SIELC Technologies. "UV-Vis Spectrum of Pyridine." SIELC Technologies.[Link]
  • Bawa, R. A., et al. "Synthesis of Some Aminopicolinic Acids." IRL @ UMSL, 2012. [Link]
  • Wasylina, L., et al. "The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids." Chemistry of Heterocyclic Compounds, vol. 35, no. 2, 1999, pp. 191-196. [Link]
  • Stephenson, H. P., and Sponer, H. "Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions." Journal of the American Chemical Society, vol. 79, no. 9, 1957, pp. 2050-2054. [Link]
  • University of Calgary. "Spectroscopic Analysis of Esters." University of Calgary.[Link]
  • Helix Chromatography. "HPLC Methods for analysis of Pyridine.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 4-(Methoxycarbonyl)picolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging established fragmentation principles of carboxylic acids, methyl esters, and pyridine systems, this note proposes a detailed fragmentation pathway. This guide is intended to serve as a foundational resource for researchers utilizing mass spectrometry for the identification, characterization, and quality control of this compound and its analogs. A comprehensive, step-by-step protocol for sample analysis using Electrospray Ionization (ESI) is also provided.

Introduction: The Significance of this compound

This compound, a bifunctional pyridine derivative, possesses both a carboxylic acid and a methyl ester group. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The precise characterization of such molecules is paramount to ensure the integrity of research and the quality of final products. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information based on the molecule's fragmentation pattern upon ionization. Understanding this pattern is critical for unambiguous identification and for differentiating it from potential isomers or impurities.

Picolinic acid and its derivatives are known to be important in various chemical and biological contexts. For instance, they can be used to enhance the sensitivity of detection in mass spectrometry for other molecules through derivatization strategies.[1] This application note will focus on the intrinsic fragmentation behavior of this compound itself, providing a predictive framework based on the known behavior of its constituent functional groups.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be governed by the lability of the carboxylic acid and methyl ester functionalities, as well as the stability of the resulting pyridine ring fragments. Both positive and negative ion modes can provide valuable, complementary information.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will typically be observed as the protonated species, [M+H]⁺. The primary fragmentation events are predicted to be initiated by the loss of small, neutral molecules from this precursor ion.

  • Loss of Water (H₂O): The protonated carboxylic acid can readily lose a molecule of water, a common fragmentation pathway for this functional group.

  • Loss of Methanol (CH₃OH): The methyl ester group can undergo cleavage, leading to the loss of a neutral methanol molecule.

  • Decarboxylation (Loss of CO₂): The carboxylic acid group can fragment through the loss of carbon dioxide. This is a characteristic fragmentation for carboxylic acids.[2]

  • Loss of the Methoxy Group (•OCH₃): Cleavage of the C-O bond in the ester can result in the loss of a methoxy radical, although loss of a neutral methanol molecule is often more favored in ESI.[3]

  • Loss of the Methoxycarbonyl Group (•COOCH₃): The entire ester group can be lost as a radical.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will be deprotonated, typically at the more acidic carboxylic acid site, to form [M-H]⁻.

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation in negative mode is anticipated to be the loss of CO₂, a highly characteristic fragmentation for the carboxylate anion.[4] This results in a highly stable product ion.

Experimental Protocol: LC-MS Analysis

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization source.

Objective: To obtain a clear mass spectrum of the parent molecule and its primary fragment ions.

Materials:

  • This compound (CAS: 24195-03-7)[5]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode)

  • Calibrated Liquid Chromatography-Mass Spectrometry system with ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a suitable solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-300.

    • Fragmentation Voltage: Varied (e.g., 70-150 V) to induce in-source fragmentation. For MS/MS experiments, select the precursor ion and apply appropriate collision energy.

Visualization of Proposed Fragmentation

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule in positive ion mode.

fragmentation_pathway M_H [M+H]⁺ m/z 182.04 frag1 [M+H - H₂O]⁺ m/z 164.03 M_H->frag1 - H₂O frag2 [M+H - CH₃OH]⁺ m/z 150.03 M_H->frag2 - CH₃OH frag3 [M+H - CO₂]⁺ m/z 138.05 M_H->frag3 - CO₂ frag4 [M+H - H₂O - CO]⁺ m/z 136.03 frag1->frag4 - CO frag5 Pyridine m/z 79.04 frag2->frag5 - CO - CO

Caption: Proposed ESI+ fragmentation pathway of this compound.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the mass spectrum of this compound, based on the analysis of its constituent parts and related molecules. The exact masses are calculated based on the molecular formula C₈H₇NO₄.

Ion Modem/z (Calculated)Proposed IdentityDescription of Loss
ESI+ 182.04[M+H]⁺Protonated molecular ion
164.03[M+H - H₂O]⁺Loss of water from the carboxylic acid
150.03[M+H - CH₃OH]⁺Loss of methanol from the methyl ester
138.05[M+H - CO₂]⁺Decarboxylation of the carboxylic acid
136.03[M+H - H₂O - CO]⁺Subsequent loss of CO from the m/z 164 ion
122.04[M+H - COOCH₃]⁺Loss of the methoxycarbonyl group
ESI- 180.03[M-H]⁻Deprotonated molecular ion
136.04[M-H - CO₂]⁻Decarboxylation, likely the base peak

This predictive analysis is supported by the known fragmentation of simpler, related molecules. For instance, the mass spectrum of methyl isonicotinate (the 4-substituted methyl ester) shows a prominent loss of the methoxy group leading to an ion at m/z 106.[6][7] Similarly, picolinic acid (pyridine-2-carboxylic acid) readily loses CO₂ upon ionization.[1][8] The fragmentation of the target molecule is expected to be a composite of these behaviors.

Conclusion

The fragmentation pattern of this compound under mass spectrometric analysis is predicted to be rich in information, reflecting the presence of both a carboxylic acid and a methyl ester group on the pyridine core. The proposed pathways and expected m/z values in this application note provide a robust framework for the identification and structural confirmation of this compound in various research and development settings. The provided LC-MS protocol offers a starting point for method development, which can be further optimized for specific analytical needs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 227085, Methyl isonicotinate.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Organic Mass Spectrometry, 16(1), 20-24.
  • NIST (n.d.). 2-Pyridinecarboxylic acid. In NIST Chemistry WebBook.
  • NIST (n.d.). 4-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook.
  • mzCloud (n.d.). Methyl picolinate.
  • Wikipedia (n.d.). Methyl isonicotinate.
  • LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Michigan State University Department of Chemistry (n.d.). Mass Spectrometry.
  • ResearchGate (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected...
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1018, Picolinic acid.
  • Royal Society of Chemistry (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative...
  • PubMed (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Doc Brown's Chemistry (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

Sources

The Picolinate Scaffold: A Versatile Tool for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Enzyme Inhibition

In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds utilized in medicinal chemistry, picolinic acid and its derivatives have emerged as "privileged structures." Their inherent ability to chelate metal ions, coupled with a synthetically tractable framework, makes them ideal starting points for the design of potent and selective enzyme inhibitors. This technical guide focuses on the utility of 4-(methoxycarbonyl)picolinic acid and the broader picolinate scaffold in the development of inhibitors for two critical classes of enzymes: histone demethylases and metalloenzymes. We will explore the mechanistic rationale behind their use, provide detailed protocols for their evaluation, and discuss their application in fragment-based drug discovery.

The esterification of the carboxylic acid at the 4-position, as in this compound, offers a strategic advantage in drug design. This modification can enhance physicochemical properties such as lipophilicity and cell permeability, which is often a key consideration in developing cell-active inhibitors or prodrugs. The ester moiety can be readily hydrolyzed by intracellular esterases to reveal the active carboxylic acid, allowing for targeted delivery and improved pharmacokinetic profiles.[1]

Targeting Metalloenzymes and Epigenetic Regulators

The picolinate scaffold's utility spans a wide range of biological targets. Its ability to coordinate with metal ions in enzyme active sites makes it a powerful tool for inhibiting metalloenzymes. Furthermore, its structural features have been successfully exploited to target epigenetic enzymes like histone demethylases, which play a crucial role in gene regulation and are implicated in numerous diseases, including cancer.

I. Histone Demethylase Inhibition: A Focus on JMJD2E

Histone demethylases, particularly those containing the Jumonji C (JmjC) domain, are a family of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases that play a critical role in epigenetic regulation.[2] The dysregulation of these enzymes is linked to various cancers, making them attractive therapeutic targets. Picolinic acid derivatives have been identified as effective inhibitors of JmjC demethylases, such as JMJD2E.

The inhibitory mechanism of picolinate-based compounds often involves chelation of the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. A notable example is 4'-(methoxycarbonyl)-2,2'-bipyridine-4-carboxylic acid, a derivative that has shown inhibitory activity against JMJD2E.[3] The bipyridyl structure enhances the metal-chelating properties, while the carboxylate and methoxycarbonyl groups provide additional interactions within the active site.

This protocol describes a continuous, spectrophotometric assay to measure the activity of JMJD2E and the inhibitory potential of compounds based on the picolinate scaffold. The assay couples the production of formaldehyde, a byproduct of the demethylation reaction, to the reduction of NAD+ to NADH by formaldehyde dehydrogenase (FDH). The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials and Reagents:

  • Enzyme: Recombinant human JMJD2E (catalytic domain)

  • Substrate: Trimethylated histone H3 peptide (e.g., H3K9me3 peptide)

  • Co-substrates: 2-oxoglutarate (2OG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

  • Coupling Enzyme: Formaldehyde Dehydrogenase (FDH)

  • Coupling Substrate: β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP

  • Test Compounds: Picolinate derivatives dissolved in DMSO

  • Instrumentation: UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm

Assay Workflow:

JMJD2E_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Reagent Mix (JMJD2E, H3K9me3, 2OG, Ascorbate, Fe(II)) A->B C Prepare FDH/NAD+ Mix A->C D Prepare Serial Dilutions of This compound Derivative A->D E Add Reagent Mix to Microplate Wells B->E F Add Test Compound Dilutions D->F E->F G Pre-incubate F->G H Initiate Reaction with FDH/NAD+ Mix G->H I Monitor Absorbance at 340 nm H->I J Calculate Initial Reaction Rates I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 Value K->L

JMJD2E Inhibition Assay Workflow

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing JMJD2E (final concentration ~50 nM), H3K9me3 peptide (at its Kₘ concentration), 2OG (at its Kₘ concentration), L-ascorbic acid (final concentration ~100 µM), and (NH₄)₂Fe(SO₄)₂·6H₂O (final concentration ~10 µM).

    • Prepare a 2X FDH/NAD+ mix in assay buffer containing FDH (final concentration ~0.5 units/mL) and NAD+ (final concentration ~1 mM).

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the 2X enzyme/substrate mix to the wells of a 96-well plate.

    • Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the 2X FDH/NAD+ mix to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality: It is crucial to run control experiments to ensure the observed inhibition is specific to JMJD2E. This includes testing the compound's effect on the FDH enzyme alone by omitting JMJD2E and the H3K9me3 peptide from the reaction and adding a known concentration of formaldehyde. This control validates that the inhibitor is not acting on the coupling enzyme.

II. Metalloenzyme Inhibition: Targeting Matrix Metalloproteinases and Glyoxalase I

The picolinate scaffold is a classic metal-binding pharmacophore, making it an excellent starting point for the design of metalloenzyme inhibitors.[1] This is particularly relevant for enzymes with a zinc ion in their active site, such as matrix metalloproteinases (MMPs) and Glyoxalase I (Glo1).

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various diseases, including arthritis and cancer. The design of MMP inhibitors often incorporates a zinc-binding group, and the picolinate moiety serves this purpose effectively.

Glyoxalase I (Glo1): Glo1 is a cytosolic enzyme that plays a key role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Upregulation of Glo1 is observed in some cancers, making it a potential therapeutic target. The active site of Glo1 contains a catalytic zinc ion, which is essential for its activity.

The following is a generalized protocol for assessing the inhibitory activity of picolinate derivatives against metalloenzymes like MMPs and Glo1. This protocol is based on a spectrophotometric assay that monitors the cleavage of a specific substrate.

Materials and Reagents:

  • Enzyme: Recombinant human MMP (e.g., MMP-3) or Glyoxalase I

  • Substrate:

    • For MMPs: A fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • For Glo1: Methylglyoxal and reduced glutathione (GSH)

  • Assay Buffer:

    • For MMPs: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

    • For Glo1: 50 mM Sodium Phosphate, pH 7.0

  • Test Compounds: Picolinate derivatives dissolved in DMSO

  • Instrumentation:

    • For MMPs: Fluorescence plate reader

    • For Glo1: UV-Vis spectrophotometer or plate reader

Assay Workflow:

Metalloenzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Enzyme Solution A->B C Prepare Substrate Solution A->C D Prepare Serial Dilutions of This compound Derivative A->D E Add Enzyme and Test Compound to Microplate Wells B->E D->E F Pre-incubate E->F G Initiate Reaction with Substrate F->G H Monitor Signal Change (Fluorescence or Absorbance) G->H I Calculate Initial Reaction Rates H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 Value J->K

General Metalloenzyme Inhibition Assay Workflow

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare working solutions of the enzyme and substrate in the appropriate assay buffer. For Glo1, prepare a solution of methylglyoxal and GSH, allowing them to pre-incubate to form the hemithioacetal substrate.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a suitable microplate.

    • Add the diluted test compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor at the assay temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Immediately begin monitoring the change in signal over time. For MMPs, this will be an increase in fluorescence. For Glo1, this will be an increase in absorbance at 240 nm due to the formation of S-D-lactoylglutathione.

  • Data Analysis:

    • Follow the same data analysis steps as described for the JMJD2E assay to determine the IC₅₀ values.

Data Presentation: Inhibitory Activities of Picolinate Derivatives

Target EnzymePicolinate Derivative ScaffoldIC₅₀ (µM)Reference
JMJD2E4'-(methoxycarbonyl)-2,2'-bipyridine-4-carboxylic acid6.6[3]
MMP-13Imidazolidinone-based (derived from a related scaffold)0.003[4]
MMP-1Carbamate-based (general carboxylate inhibitors)~1-10[5]

Synthesis of Picolinate-Based Enzyme Inhibitors

The synthetic versatility of this compound allows for the generation of a diverse library of potential enzyme inhibitors. The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to introduce different functionalities. Alternatively, the pyridine ring can be functionalized through various cross-coupling reactions.

General Synthetic Scheme for Derivatization

The following scheme illustrates a general approach to derivatizing this compound to generate a library of amides for screening against various enzyme targets.

Synthesis_Scheme cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Amide Coupling A This compound B Pyridine-2,4-dicarboxylic acid A->B 1. LiOH, THF/H₂O 2. HCl C Activated Intermediate B->C EDC, HOBt or HATU, DIPEA D Diverse Library of Picolinamide Derivatives C->D R-NH₂

General Synthesis of Picolinamide Derivatives

Rationale for Synthetic Steps:

  • Step 1: Hydrolysis: The methyl ester is selectively hydrolyzed under basic conditions to yield the dicarboxylic acid. This step is crucial for subsequent amide bond formation.

  • Step 2: Carboxylic Acid Activation: The carboxylic acid is activated using a coupling reagent such as EDC/HOBt or HATU to facilitate the reaction with an amine. This is a standard and efficient method for amide bond formation.

  • Step 3: Amide Coupling: The activated carboxylic acid is reacted with a diverse range of primary or secondary amines (R-NH₂) to generate a library of picolinamide derivatives. The choice of amine allows for the introduction of various chemical functionalities to probe the enzyme's active site.

Conclusion and Future Directions

The picolinate scaffold, exemplified by this compound, represents a highly valuable starting point for the development of enzyme inhibitors. Its inherent metal-chelating ability and synthetic tractability have led to the discovery of potent inhibitors for both metalloenzymes and epigenetic targets. The detailed protocols provided in this guide offer a robust framework for researchers to screen and characterize novel picolinate-based inhibitors. Future efforts in this area will likely focus on leveraging advanced computational methods to guide the design of next-generation inhibitors with enhanced potency and selectivity, ultimately leading to the development of novel therapeutics for a range of human diseases.

References

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
  • Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. PubMed.
  • PYRIDINE MATRIX METALLOPROTEINASE INHIBITORS - European Patent Office - EP 1362033 B1.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central.
  • Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC - NIH.
  • Histone Lysine Demethylase Inhibitors - PMC - NIH.
  • WO2014151106A1 - Histone demethylase inhibitors - Google Patents.
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  • Design and synthesis of novel chemical inhibitors that interact with... - ResearchGate.
  • 4-Pyridinecarboxylic acid, methyl ester - the NIST WebBook.
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  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - NIH.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug - Semantic Scholar.
  • 4-(Ethoxycarbonyl)picolinic acid | C9H9NO4 | CID 53426402 - PubChem - NIH.
  • Showing Compound Picolinic acid (FDB022926) - FooDB.
  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition - MDPI.
  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC - PubMed Central - NIH.
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Application Notes & Protocols: A Guide to the Experimental Esterification of Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Picolinic Acid Esters

Picolinic acid, or pyridine-2-carboxylic acid, is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and coordination complexes. The esterification of picolinic acid is a fundamental transformation that not only facilitates further synthetic modifications but can also be a key step in prodrug strategies, enhancing the bioavailability and therapeutic efficacy of parent compounds. This guide provides an in-depth exploration of the primary methods for the esterification of picolinic acids, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in their synthetic endeavors.

Methodology I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2] This equilibrium-controlled reaction typically employs a large excess of the alcohol to shift the equilibrium towards the product ester.

Scientific Principles

The reaction mechanism involves the protonation of the carbonyl oxygen of the picolinic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the desired ester and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl Picolinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl picolinate.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices
  • Excess Alcohol: Le Châtelier's principle dictates that using the alcohol as the solvent drives the equilibrium towards the formation of the ester.[2]

  • Acid Catalyst: The catalyst is essential to protonate the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.

  • Neutralization: The NaHCO₃ wash is crucial to remove the strong acid catalyst, preventing potential hydrolysis of the ester product during work-up and storage.

Methodology II: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and effective alternative.[3][4] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5]

Scientific Principles

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester, regenerating DMAP. The thermodynamic driving force for the reaction is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.[5]

Experimental Protocol: Synthesis of Benzyl Picolinate
  • Reaction Setup: To a solution of picolinic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl to remove any remaining DMAP and base, followed by a wash with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Steglich Esterification of Picolinic Acid
ReagentsBaseYieldReference
Picolinic acid, Benzyl alcohol, DCC, DMAPTriethylamine (TEA)88%[6]
Causality Behind Experimental Choices
  • Mild Conditions: The reaction is performed at room temperature, making it suitable for thermally sensitive substrates.[5]

  • DMAP Catalyst: DMAP is a more potent nucleophile than the alcohol and accelerates the reaction by forming a highly reactive acylpyridinium intermediate, while also suppressing the formation of the N-acylurea byproduct.[4]

  • DCC/DCU: The formation of the insoluble DCU byproduct helps to drive the reaction to completion and is easily removed by filtration.[5]

Methodology III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of alcohols, particularly for secondary alcohols where stereochemical inversion is desired.[7][8] This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Scientific Principles

The reaction begins with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, displacing the activated hydroxyl group and inverting the stereochemistry at the carbon center of the alcohol.[10]

Experimental Protocol: Esterification via Mitsunobu Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and slowly add DEAD or DIAD (1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to moisture, so anhydrous conditions are critical for a successful reaction.

  • Sₙ2 Reaction: The mechanism proceeds via an Sₙ2 pathway, resulting in a clean inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage for stereospecific synthesis.[7]

  • Picolinic Acid as a Partner: Picolinic acid has been shown to be an excellent substrate for the Mitsunobu reaction.[11]

Methodology IV: Formation of "Active Esters"

For certain applications, particularly in peptide synthesis or when a highly reactive acylating agent is needed, picolinic acid can be converted into an "active ester."[12][13] This two-step process involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which is then reacted with an alcohol.

Scientific Principles

Picolinic acid is first converted to its acid chloride hydrochloride salt using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[12] This acid chloride is a highly electrophilic species. In the second step, the acid chloride is reacted with an alcohol, often a phenol derivative like p-nitrophenol or N-hydroxysuccinimide, in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.[12] The resulting "active esters" are more stable than the acid chloride but still highly reactive towards nucleophiles.

Experimental Protocol: Synthesis of Picolinic Acid N-hydroxysuccinimidyl Ester

Step 1: Synthesis of Picolinoyl Chloride Hydrochloride

  • In a flask, carefully add thionyl chloride (SOCl₂) to picolinic acid with a catalytic amount of DMF.

  • Stir the mixture at room temperature. A vigorous evolution of gas will be observed.

  • After the reaction is complete (e.g., 30 minutes), remove the excess thionyl chloride in vacuo.

  • Add diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride, which can be filtered and dried.[12]

Step 2: Synthesis of the Active Ester

  • Suspend the picolinoyl chloride hydrochloride in a suitable solvent like THF.

  • Add N-hydroxysuccinimide (1.0 eq) and triethylamine (2.0 eq).

  • Stir the suspension at room temperature for 12 hours.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • The crude product can then be purified by recrystallization.[12]

Data Summary: Synthesis of Picolinic Acid Active Esters
Active EsterYieldMelting Point (°C)Reference
p-nitrophenyl ester39%147-149[12]
N-hydroxysuccinimidyl ester67%172-174[12]
Pentafluorophenyl ester92%61-63[12]

Visualization of Key Methodologies

Workflow for Esterification of Picolinic Acid

Esterification_Workflow Picolinic_Acid Picolinic Acid Fischer Fischer-Speier (H+, ROH, Reflux) Picolinic_Acid->Fischer Steglich Steglich (DCC, DMAP, ROH) Picolinic_Acid->Steglich Mitsunobu Mitsunobu (PPh3, DEAD, ROH) Picolinic_Acid->Mitsunobu Active_Ester Active Ester Formation (1. SOCl2; 2. ROH, Base) Picolinic_Acid->Active_Ester Ester_Product Picolinate Ester Fischer->Ester_Product Steglich->Ester_Product Mitsunobu->Ester_Product Active_Ester->Ester_Product

Caption: Overview of common esterification routes for picolinic acid.

Mechanism of Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Picolinic_Acid Picolinic Acid O_Acylisourea O-Acylisourea Intermediate Picolinic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Picolinate Ester Acylpyridinium->Ester + ROH Alcohol Alcohol (ROH) DCU DCU (Byproduct)

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Conclusion

The selection of an appropriate esterification method for picolinic acid and its derivatives is contingent upon the specific substrate, the desired scale of the reaction, and the presence of other functional groups. For robust, simple substrates, the Fischer-Speier method remains a viable option. For more delicate molecules requiring milder conditions, the Steglich esterification is a superior choice. The Mitsunobu reaction offers a unique advantage for stereochemical control. Finally, the formation of active esters provides a route to highly reactive acylating agents suitable for a range of subsequent transformations. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently synthesize the picolinic acid esters required for their scientific pursuits.

References

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5863. [Link]
  • ResearchGate. (n.d.). Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Eisenbraun, E. J., Morris, R. N., & Adolphen, G. (1967). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane.
  • Dodge, J. A., & Nissen, J. S. (1999). Picolinic acid in the Mitsunobu reaction. Tetrahedron Letters, 40(12), 2393-2396. [Link]
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.
  • Royal Society of Chemistry. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • ACS Publications. (1975). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
  • Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
  • Google Patents. (n.d.). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (2023). Steglich esterification.
  • University of Toronto. (n.d.). Fischer Esterification.
  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Master Organic Chemistry. (2022). Transesterification.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Wikipedia. (2023). Transesterification.
  • Organic Syntheses. (n.d.). picolinic acid hydrochloride.
  • Chemistry LibreTexts. (2023). Transesterification.
  • "A Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Google Patents. (n.d.). US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.
  • ResearchGate. (2016). How to purify esterefication product?.
  • National Institutes of Health. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
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Catalytic Excellence Unlocked: Application Notes and Protocols for 4-(Methoxycarbonyl)picolinic Acid Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for advancing drug discovery and materials science. Among the myriad of ligands available to the discerning chemist, derivatives of picolinic acid have emerged as a versatile class of ancillary ligands, capable of modulating the reactivity and selectivity of transition metal catalysts. This guide focuses on a particularly valuable derivative, 4-(Methoxycarbonyl)picolinic acid, and its role in facilitating key catalytic transformations.

The unique electronic and steric properties of the 4-(methoxycarbonyl)picolinate ligand, arising from the interplay between the pyridine nitrogen, the carboxylate oxygen, and the electron-withdrawing methoxycarbonyl group, render it a powerful tool in palladium-catalyzed cross-coupling and C-H activation reactions. This document provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of the 4-(Methoxycarbonyl)picolinate Ligand

The efficacy of this compound as a ligand in catalysis stems from its distinct molecular architecture. As a bidentate N,O-ligand, it forms stable chelate complexes with transition metals like palladium.[1] The pyridine nitrogen acts as a strong sigma-donor, while the carboxylate oxygen provides a complementary coordination site. The methoxycarbonyl group at the 4-position exerts an electron-withdrawing effect, which can significantly influence the electronic properties of the metal center, thereby modulating its catalytic activity. This electronic tuning is crucial for optimizing oxidative addition and reductive elimination steps in catalytic cycles.[2]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3] The use of this compound as a ligand can enhance the performance of palladium catalysts in these transformations, particularly in challenging couplings involving heteroaryl partners.[4]

Mechanistic Rationale

In the Suzuki-Miyaura catalytic cycle, the 4-(methoxycarbonyl)picolinate ligand plays a multifaceted role. It stabilizes the active Pd(0) species and facilitates the oxidative addition of the aryl halide. The electron-withdrawing nature of the ligand can enhance the electrophilicity of the palladium center, promoting this key step. During transmetalation, the ligand's coordination can influence the rate of exchange between the aryl group from the organoboron reagent and the halide on the palladium. Finally, it aids in the reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) L = 4-(MeO2C)picolinate OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OR)2, Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, utilizing a palladium catalyst supported by this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%) in 5 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 30 minutes. The formation of a palladium-ligand complex is often indicated by a color change.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromotoluene (2.0 mmol, 1.0 equiv.), phenylboronic acid (2.4 mmol, 1.2 equiv.), and potassium carbonate (4.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add an additional 10 mL of 1,4-dioxane and 2 mL of degassed water to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid92
22-Chloropyridine4-Methoxyphenylboronic acid85
31-Bromo-4-fluorobenzene3-Tolylboronic acid95

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Application II: Palladium-Catalyzed C-H Activation and Functionalization

Direct C-H bond activation is a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials.[5] The 4-(methoxycarbonyl)picolinate ligand can act as a directing group and a ligand to facilitate palladium-catalyzed C-H functionalization reactions, such as olefination and arylation.

Mechanistic Insights

In C-H activation, the picolinate moiety can coordinate to the palladium catalyst and direct it to a specific C-H bond, often in an ortho position to a directing group on the substrate. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the picolinate ligand can act as an internal base to abstract the proton.[6] The electron-withdrawing methoxycarbonyl group can enhance the acidity of the targeted C-H bond, facilitating its cleavage.

CH_Activation_Workflow start Substrate with Directing Group Pd(II) Catalyst 4-(MeO2C)picolinic acid (Ligand/Directing Group) coordination Coordination of Substrate and Ligand to Pd(II) start->coordination cmd Concerted Metalation-Deprotonation (CMD) C-H Bond Cleavage Formation of Palladacycle coordination->cmd functionalization Functionalization e.g., Olefin Insertion or Reductive Elimination with Coupling Partner cmd->functionalization product_release Product Release and Catalyst Regeneration functionalization->product_release

General workflow for C-H activation.
Protocol: Palladium-Catalyzed ortho-Olefination of Benzoic Acid

This protocol provides a method for the direct olefination of a C-H bond directed by a carboxylic acid group, a reaction where a picolinate-type ligand can play a crucial role.

Materials:

  • Benzoic acid

  • Styrene

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • This compound

  • Silver carbonate (Ag₂CO₃) as an oxidant

  • Trifluoroacetic acid (TFA) as a solvent and additive

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a sealed tube, combine benzoic acid (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(TFA)₂ (0.05 mmol, 5 mol%), this compound (0.1 mmol, 10 mol%), and Ag₂CO₃ (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 5 mL of trifluoroacetic acid to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the ortho-olefinated product.

Application in Asymmetric Catalysis

The chiral derivatization of picolinic acids opens avenues for their application in asymmetric catalysis. While specific protocols for this compound in this context are still emerging, its core structure is amenable to the introduction of chiral auxiliaries. The development of chiral 4-(alkoxycarbonyl)picolinic acid derivatives could lead to novel catalysts for enantioselective transformations, a critical area in drug development.[7][8]

Conclusion

This compound and its derivatives are valuable assets in the toolkit of the modern synthetic chemist. Their unique electronic and coordinating properties make them effective ligands for a range of catalytic reactions, most notably palladium-catalyzed cross-coupling and C-H activation. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the potential of these versatile molecules in their own synthetic challenges, paving the way for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • ResearchGate. Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • NIH. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • Wikipedia. Picolinic acid.
  • NIH. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Ruhr-Universität Bochum. Mechanistic investigations.
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids.
  • PubMed. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia.
  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • PubMed. Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonylation of amines.
  • ResearchGate. Proposed mechanism for the synthesis of picolinate and picolinic acid...
  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • MDPI. The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach.
  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
  • PubMed. C-H bond activation at palladium(IV) centers.
  • NIH. C–H Bond Activation at Palladium(IV) Centers.
  • Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • MDPI. New Trends in Asymmetric Catalysis.
  • Synthonix. 6-(Methoxycarbonyl)picolinic acid - [M9376].
  • ChemUniverse. 4-methoxy-6-(methoxycarbonyl)picolinic acid [P07957].
  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PubMed. Synergistic effects of plasma-catalyst interactions for CH4 activation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters.
  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals: Leveraging Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Meeting the Demands of Modern Agriculture with Innovative Chemistry

The global imperative to ensure food security for a growing population necessitates the continuous development of new agrochemicals that are not only highly effective but also possess favorable environmental and toxicological profiles. The agrochemical industry faces significant challenges, including the evolution of pest resistance to existing treatments and increasingly stringent regulatory landscapes.[1] To overcome these hurdles, synthetic chemists are moving beyond traditional methodologies and embracing innovative strategies that offer greater efficiency, selectivity, and sustainability.

This guide provides an in-depth exploration of three transformative synthetic methodologies—C-H Functionalization, Photoredox Catalysis, and Flow Chemistry—and their application in the synthesis of modern agrochemicals. We will delve into the core principles of each technology, elucidate the causal factors behind their advantages, and provide detailed, field-proven protocols for the synthesis of recently developed agrochemicals as illustrative case studies. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering both foundational knowledge and practical guidance.

C-H Functionalization: A Paradigm Shift in Molecular Construction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[2] This methodology avoids the need for pre-functionalization of substrates, thereby shortening synthetic routes and reducing waste. In agrochemical synthesis, where complex heterocyclic scaffolds are common, C-H functionalization provides an elegant tool for the late-stage modification of molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[3][4]

Core Principles and Advantages

Transition metal-catalyzed C-H activation is a cornerstone of this field.[3] Catalysts, typically based on palladium, rhodium, or iridium, can selectively cleave a C-H bond and replace the hydrogen atom with a new functional group. The selectivity of these reactions is often guided by directing groups within the substrate, which coordinate to the metal catalyst and position it in proximity to the target C-H bond.

Key Advantages:

  • Increased Efficiency: By eliminating steps associated with pre-functionalization and deprotection, C-H activation shortens synthetic sequences.

  • Reduced Waste: The direct conversion of C-H bonds improves atom economy and minimizes the generation of stoichiometric byproducts.

  • Late-Stage Functionalization: The ability to modify complex molecules at a late stage of the synthesis is invaluable for medicinal and agrochemical research, allowing for rapid diversification of lead compounds.[5]

  • Novel Chemical Space: C-H functionalization provides access to novel molecular architectures that may be difficult to synthesize using traditional methods.

Case Study: C-H Arylation in the Synthesis of Pyrazole-Based Insecticides

Pyrazole-containing compounds represent a significant class of insecticides, with many commercial products featuring this heterocyclic core. The direct C-H arylation of pyrazoles is a key transformation for accessing these important agrochemicals.[6][7]

Featured Agrochemical: Analogue of a Pyrazole Carboxamide Insecticide.

This protocol describes a palladium-catalyzed C-3 arylation of a pyrazole core, a crucial step in the synthesis of numerous commercial insecticides. The C-3 position of pyrazoles can be less reactive towards C-H activation, making this a challenging transformation.[6] The use of a specific ligand, such as 1,10-phenanthroline, is critical for achieving high reactivity and selectivity.[7]

Protocol 1: Palladium-Catalyzed C-3 Arylation of a 1-Arylpyrazole

Objective: To synthesize a C-3 arylated pyrazole, a key intermediate for a class of modern insecticides.

Materials:

  • 1-Arylpyrazole (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous)

  • Argon (inert gas)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-arylpyrazole (1.0 equiv), aryl iodide (1.2 equiv), palladium(II) acetate (5 mol%), 1,10-phenanthroline (10 mol%), and potassium carbonate (2.0 equiv).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C-3 arylated pyrazole.

Data Presentation:

EntryAryl IodideCatalyst Loading (mol%)SolventTemp (°C)Yield (%)
14-iodotoluene5Toluene12085
21-iodo-4-methoxybenzene5Toluene12082
31-chloro-4-iodobenzene5Toluene12078

Causality Behind Experimental Choices:

  • Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis.

  • 1,10-Phenanthroline acts as a ligand that enhances the catalytic activity and selectivity for the C-3 position of the pyrazole.[7]

  • Potassium carbonate serves as the base to facilitate the C-H activation step.

  • Toluene is a high-boiling, non-polar solvent suitable for this reaction temperature.

  • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Photoredox Catalysis: Harnessing the Power of Light in Chemical Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable way to generate reactive radical intermediates.[8][9] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates. This approach has found broad applicability in the synthesis of complex molecules, including agrochemicals, by enabling transformations that are often difficult to achieve with traditional thermal methods.[10]

Core Principles and Advantages

In a typical photoredox catalytic cycle, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) is excited by visible light to a long-lived triplet state.[11] This excited state is both a potent oxidant and reductant, allowing it to engage in either an oxidative or reductive quenching cycle with a substrate molecule. This process generates a radical ion, which can then undergo a variety of transformations to form the desired product.

Key Advantages:

  • Mild Reaction Conditions: Photoredox reactions are often conducted at room temperature, which improves functional group tolerance and reduces energy consumption.

  • Sustainable Energy Source: The use of visible light as a renewable energy source aligns with the principles of green chemistry.

  • Generation of Reactive Intermediates: This methodology provides access to highly reactive radical intermediates from readily available precursors under mild conditions.[8]

  • Novel Reactivity: Photoredox catalysis enables unique bond formations and functionalizations that are complementary to traditional synthetic methods.

Case Study: Synthesis of a Fungicide Analogue via Visible-Light-Induced C-H Functionalization

The synthesis of heterocyclic compounds is a central theme in agrochemical research. Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, providing a direct route to valuable agrochemical scaffolds.[12][13]

Featured Agrochemical: A simplified analogue of Oxathiapiprolin, a fungicide that targets oomycetes.[14][15] The synthesis of derivatives of this complex molecule is of great interest for the development of new fungicides.[16][17][18]

Protocol 2: Visible-Light-Mediated C-H Alkylation of an Imidazo[1,2-a]pyridine

Objective: To synthesize a C-3 alkylated imidazo[1,2-a]pyridine, a common core structure in bioactive molecules, using a photoredox-catalyzed C-H functionalization.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Diethyl bromomalonate (1.5 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Dimethylformamide (DMF, anhydrous)

  • Blue LEDs (450 nm)

Equipment:

  • Schlenk tube or reaction vial

  • Magnetic stirrer

  • Blue LED light source with cooling fan

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add imidazo[1,2-a]pyridine (1.0 equiv), diethyl bromomalonate (1.5 equiv), fac-Ir(ppy)₃ (1 mol%), and sodium bicarbonate (2.0 equiv).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source, ensuring efficient irradiation. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the C-3 alkylated product.

Data Presentation:

EntrySubstrateCatalystLight SourceTime (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridinefac-Ir(ppy)₃Blue LED1892
22-Methylimidazo[1,2-a]pyridinefac-Ir(ppy)₃Blue LED2485
3Imidazo[1,2-a]pyridinefac-Ir(ppy)₃Blue LED2478

Causality Behind Experimental Choices:

  • fac-Ir(ppy)₃ is a highly efficient and commonly used photocatalyst with strong absorption in the visible region and a long-lived excited state.

  • Diethyl bromomalonate serves as the alkylating agent, which, upon reduction by the excited photocatalyst, generates the corresponding malonate radical.

  • Sodium bicarbonate acts as a mild base to neutralize any acidic byproducts.

  • Blue LEDs provide the necessary photons to excite the iridium photocatalyst.

  • Degassing the reaction mixture is important to remove oxygen, which can quench the excited state of the photocatalyst.

Flow Chemistry: A Transformative Approach to Chemical Synthesis and Manufacturing

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[19][20] This technology offers superior control over reaction parameters, leading to enhanced safety, improved efficiency, and greater scalability.[21] In the agrochemical industry, where large-scale production and process safety are paramount, flow chemistry presents a compelling alternative to batch manufacturing.[1][22]

Core Principles and Advantages

In a flow chemistry setup, reactants are pumped from reservoirs into a mixing unit and then through a reactor, which is typically a heated or cooled coil or a microreactor. The product stream is then collected at the outlet. The precise control over parameters such as temperature, pressure, and residence time is a key feature of this technology.

Key Advantages:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and selectivity.

  • Scalability: Scaling up a flow process is often as simple as running the system for a longer period or by "numbering up" (running multiple reactors in parallel).[23]

  • Process Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis, enabling a streamlined "synthesis-to-product" workflow.[24]

Case Study: Flow Synthesis of an Intermediate for the Herbicide Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is a novel synthetic auxin herbicide used for broadleaf weed control in rice and other crops.[25][26][27][28][29] The synthesis of its complex arylpicolinate core can benefit from the precise control offered by flow chemistry. This protocol outlines a conceptual flow synthesis of a key biaryl intermediate, highlighting the advantages of this technology for a multi-step sequence.

Protocol 3: Telescoped Flow Synthesis of a Biaryl Intermediate for Florpyrauxifen-benzyl

Objective: To perform a two-step, telescoped synthesis of a biaryl intermediate for Florpyrauxifen-benzyl using a continuous flow setup.

Materials:

  • Stream A: 4-Amino-3,5-dichloro-6-fluoropicolinonitrile in THF

  • Stream B: n-Butyllithium in hexanes

  • Stream C: 2-Bromo-4-fluorobenzyl bromide in THF

  • Stream D: Palladium(0) catalyst solution (e.g., Pd(PPh₃)₄) in THF

  • Stream E: Aqueous ammonium chloride (quenching solution)

Equipment:

  • Multiple syringe pumps or HPLC pumps

  • T-mixers

  • Tubular reactors (e.g., PFA or stainless steel tubing) of defined volumes

  • Temperature-controlled reactor modules (heaters/coolers)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Step 1: Lithiation. Set up a flow system where Stream A (picolinonitrile derivative) and Stream B (n-BuLi) are continuously pumped into a T-mixer. The resulting stream is passed through a cooled reactor coil (e.g., -78 °C) with a defined residence time to ensure complete lithiation.

  • Step 2: Suzuki Coupling. The output from the lithiation step is then mixed with Stream C (aryl bromide) and Stream D (palladium catalyst) in a second T-mixer.

  • This combined stream is passed through a heated reactor coil (e.g., 60 °C) to facilitate the Suzuki coupling reaction. The residence time is optimized to ensure complete conversion.

  • Quenching. The product stream from the Suzuki coupling is then mixed with Stream E (aqueous NH₄Cl) in a third T-mixer to quench the reaction.

  • Collection. The quenched reaction mixture is passed through a back-pressure regulator to maintain a constant pressure in the system and is collected in a suitable vessel.

  • The collected biphasic mixture can be processed in a subsequent workup step (e.g., separation, extraction, and purification).

Data Presentation:

ParameterValue
Flow Rate Stream A0.5 mL/min
Flow Rate Stream B0.5 mL/min
Flow Rate Stream C0.5 mL/min
Flow Rate Stream D0.2 mL/min
Reactor 1 Volume5 mL
Reactor 1 Temp-78 °C
Reactor 2 Volume10 mL
Reactor 2 Temp60 °C
Throughput~1.5 g/hour

Causality Behind Experimental Choices:

  • Flow Chemistry Setup: Allows for the safe handling of pyrophoric n-butyllithium and the precise control of the highly exothermic lithiation reaction.

  • Telescoped Synthesis: Combining the lithiation and Suzuki coupling steps without isolating the reactive organolithium intermediate improves efficiency and reduces handling of a sensitive species.

  • Back-Pressure Regulator: Enables the use of solvents above their atmospheric boiling points, which can accelerate reaction rates.

  • Optimized Residence Times: Ensures complete conversion in each step, leading to a cleaner product profile and simplifying purification.

Visualizations

Workflow for C-H Functionalization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Reactants & Catalyst Loading (Schlenk Flask) B Inert Atmosphere (Argon Purge) C Heating & Stirring (120 °C) B->C D Cooling & Filtration C->D E Solvent Removal D->E F Column Chromatography E->F G Final Product F->G

Caption: General workflow for a batch C-H functionalization reaction.

Mechanism of Photoredox Catalysis

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC.- PC_star->PC_reduced D PC_reduced->PC A A A A_radical A.- Product Product A_radical->Product Further Reactions D D D_radical D.+ D_radical->Product Further Reactions

Caption: Simplified representation of a photoredox catalytic cycle.

Flow Chemistry Setup

G cluster_0 Reagent Delivery cluster_1 Reaction Zone PumpA Pump A (Reagent A) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Reagent B) PumpB->Mixer Reactor Flow Reactor (Heated/Cooled Coil) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a basic continuous flow chemistry system.

Conclusion

The adoption of modern synthetic methodologies such as C-H functionalization, photoredox catalysis, and flow chemistry is not merely an academic exercise but a strategic necessity for the future of agrochemical synthesis. These technologies provide powerful tools to address the challenges of efficiency, safety, and sustainability while enabling the discovery of novel and more effective crop protection solutions. By understanding the fundamental principles and practical applications of these methods, researchers and scientists can accelerate the development of the next generation of agrochemicals, ultimately contributing to a more secure and sustainable global food supply.

References

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  • Zaheer, A., et al. (2024). Embracing Natural Alternatives to Synthetic Fungicides for Sustainable Agriculture. Pakistan Journal of Weed Science Research, 30(3), 151-161. [Link]
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  • Koike, T., & Akita, M. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Inorganics, 5(1), 9. [Link]
  • Miao, J., et al. (2022). Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Frontiers in Plant Science, 13, 962255. [Link]
  • Wang, M., et al. (2021). Design, Synthesis, and Evaluation of Oxathiapiprolin Derivatives as Fungicidal Lead Compounds. Journal of Agricultural and Food Chemistry, 69(31), 8756–8765. [Link]
  • Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]
  • Wang, M., et al. (2023). Design and Synthesis of Novel Oxathiapiprolin Derivatives as Oxysterol Binding Protein Inhibitors and Their Application in Phytopathogenic Oomycetes. Journal of Agricultural and Food Chemistry, 71(24), 9519–9527. [Link]
  • Wang, Y., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. International Journal of Environmental Research and Public Health, 20(13), 6231. [Link]
  • Miao, J., et al. (2022). Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. Frontiers in Plant Science, 13, 962255. [Link]
  • Wang, M., et al. (2021). Design, Synthesis, and Evaluation of Oxathiapiprolin Derivatives as Fungicidal Lead Compounds. Journal of Agricultural and Food Chemistry, 69(31), 8756–8765. [Link]
  • Gemoets, H. P. L., et al. (2018). Generation and Use of Reactive Intermediates Exploiting Flow Technology. CHIMIA International Journal for Chemistry, 72(6), 398–404. [Link]
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The Pyrimidine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The pyrimidine nucleus stands as a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its pervasive presence in a multitude of clinically significant therapeutic agents.[1][2] As an essential structural component of nucleobases in DNA and RNA, pyrimidine and its derivatives are uniquely suited to interact with a wide array of biological targets, including enzymes and receptors within the cell.[1][3] This inherent biocompatibility, combined with its synthetic tractability, has established the pyrimidine ring as a versatile building block for developing novel drugs across diverse disease areas, most notably in oncology and virology.[1][4] This guide provides an in-depth exploration of pyrimidine's role in drug discovery, detailing key synthetic methodologies, structure-activity relationships (SAR), and step-by-step protocols for the synthesis of key intermediates and pharmacologically active analogs.

The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a recurring motif in a vast number of FDA-approved drugs.[1] Its utility stems from several key physicochemical properties:

  • Hydrogen Bonding Capability: The nitrogen atoms act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as donors. This allows pyrimidine-based molecules to form specific, high-affinity interactions within the active sites of biological targets like protein kinases.[3]

  • Bioisosterism: The pyrimidine scaffold is often considered a bioisostere of the purine ring found in ATP.[5] This mimicry allows pyrimidine derivatives to act as competitive inhibitors of ATP-dependent enzymes, a cornerstone of modern targeted cancer therapy.[5][6]

  • Synthetic Versatility: The pyrimidine ring can be readily functionalized at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize potency, selectivity, and drug-like characteristics.[3][7]

This combination of features has led to the development of groundbreaking therapies. In oncology, pyrimidine is the core of numerous tyrosine kinase inhibitors (TKIs) that target signaling pathways dysregulated in cancer.[8][9] In virology, synthetic pyrimidine nucleoside analogs form the backbone of drugs that inhibit viral replication.[10][11]

cluster_discovery Pyrimidine-Based Drug Discovery Workflow A Scaffold Selection (Pyrimidine Core) B Synthesis of Substituted Pyrimidines A->B Synthetic Chemistry C In Vitro Screening (e.g., Kinase Assays) B->C Compound Library D SAR Studies & Lead Optimization C->D Identify Hits D->B Iterative Design E In Vivo Evaluation (Preclinical Models) D->E Select Candidate F Clinical Development E->F Safety & Efficacy

Figure 1: A generalized workflow for the discovery and development of pyrimidine-based therapeutic agents.

Foundational Synthetic Methodologies

The construction of the pyrimidine ring is a well-established area of organic chemistry, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12][13] The reaction typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12][14]

The significance of this reaction lies in its ability to rapidly generate molecular complexity from simple, commercially available precursors.[15] DHPMs are not only valuable pharmaceutical agents in their own right (e.g., as calcium channel blockers) but also serve as versatile intermediates for further elaboration into more complex pyrimidine derivatives.[12]

cluster_mech Biginelli Reaction Mechanism Aldehyde Ar-CHO (Aldehyde) Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea H2N(C=O)NH2 (Urea) Urea->Acyliminium Ketoester R-CO-CH2-COOEt (β-Ketoester) Adduct Open-Chain Ureide Adduct Ketoester->Adduct Acyliminium->Adduct Nucleophilic attack by Ketoester Enol Product Dihydropyrimidinone (DHPM) Adduct->Product Intramolecular Cyclization & Dehydration

Figure 2: A simplified mechanistic pathway for the Biginelli reaction, highlighting key intermediates.[15]

Principal Synthesis from 1,3-Dicarbonyl Compounds

The most common and versatile approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, guanidine, or amidines) with a 1,3-dielectrophilic three-carbon fragment.[16] 1,3-Dicarbonyl compounds and their synthetic equivalents are ideal substrates for this transformation.

  • Why this works: The 1,3-dicarbonyl system provides two electrophilic carbon centers. The reaction proceeds via a double condensation with the dinucleophilic N-C-N reagent. The acidic protons on the central carbon of the dicarbonyl compound facilitate enolization, which is often a key step in the reaction sequence. The choice of base or acid catalyst is critical for promoting the desired cyclization and dehydration steps while minimizing side reactions.

Application Focus: Pyrimidine in Kinase Inhibition

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][17] Pyrimidine-based compounds have emerged as one of the most successful classes of kinase inhibitors.[2][5]

Mechanism of Action and SAR

Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase's active site.[9][17] The pyrimidine ring typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme.

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective kinase inhibitors relies on a deep understanding of SAR.[8][18]

  • Position 2: Substituents at this position often project towards the solvent-exposed region. This site can be modified to improve solubility and other pharmacokinetic properties.

  • Position 4: This is a critical position for establishing selectivity. An aniline group at C4 is a common feature, with substitutions on the phenyl ring dictating which kinases are inhibited. For example, small ortho substituents on the phenyl ring can enhance potency against kinases like c-Src.[18]

  • Position 5: Modification at this position can be used to target unique pockets within the active site, potentially leading to inhibitors with novel selectivity profiles.

cluster_pathway EGFR Signaling & Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation TKI Pyrimidine TKI (e.g., Gefitinib) TKI->EGFR Blocks ATP Binding ATP ATP ATP->P Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 3: Pyrimidine-based TKIs block the ATP-binding site of EGFR, preventing downstream signaling that drives cancer cell proliferation.[9]

Quantitative Comparison of Pyrimidine-Based Inhibitors

The following table summarizes the inhibitory activity of representative pyrimidine derivatives against key oncogenic kinases, illustrating how subtle structural modifications can dramatically impact potency.

Compound ClassR1 (C4-Aniline)Kinase TargetIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidine2',6'-dichloroFGFr11[18]
Pyrido[2,3-d]pyrimidine2',6'-dimethylFGFr7[18]
Pyrido[2,3-d]pyrimidineUnsubstitutedPDGFr200[18]
Pyrido[2,3-d]pyrimidine2',6'-dichloroPDGFr200[18]
Pyrimidine-Pyrazine-Oxazole-EGFR L858R/T790M8.43[19]
Pyrimidine-Pyrazine-Oxazole-EGFR L858R/T790M6.91[19]

Table 1: Comparative in vitro activity of various pyrimidine derivatives. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity. Lower values indicate higher potency.

Application Focus: Pyrimidine in Antiviral Therapy

Synthetic nucleoside analogs are a cornerstone of antiviral therapy.[11] By mimicking endogenous nucleosides, these drugs can be incorporated into growing viral DNA or RNA chains by viral polymerases. Lacking a 3'-hydroxyl group, they act as chain terminators, halting viral replication.[11][20] Many of the most successful antiviral drugs, including those used to treat HIV and Hepatitis B, are based on the pyrimidine scaffold.[3][10]

Examples of Pyrimidine-Based Antivirals: [11]

  • Zidovudine (AZT): A thymidine analog used in the treatment of HIV.

  • Lamivudine (Epivir): A cytidine analog used to treat HIV and Hepatitis B.

  • Emtricitabine (Emtriva): A cytidine analog used for HIV treatment and prevention.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrimidine structures.

Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

Objective: To synthesize Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Rationale: This protocol provides a reliable, high-yield synthesis of a model DHPM using common laboratory reagents.[21] The acid catalyst (HCl) is crucial for promoting the initial condensation between the aldehyde and urea and for the final cyclization/dehydration step.[12][14] Ethanol is chosen as a solvent for its ability to dissolve the reactants at reflux while allowing the product to precipitate upon cooling, simplifying isolation.

Materials:

  • 4-Methoxybenzaldehyde (vanillin can also be used) (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.2 mL)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol in a 25 mL round-bottom flask.[21]

  • Add a magnetic stir bar to the flask.

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture while stirring.[21]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.[21]

  • After 1.5 hours, remove the heating mantle and allow the flask to cool to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation of the product.[21]

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Determine the melting point (expected ~220°C) and acquire NMR and mass spectrometry data to confirm the structure and purity of the final product.[21]

Protocol 2: Synthesis of a 2-Substituted Pyrimidine via Nucleophilic Substitution

Objective: To synthesize a 2-((arylamino)methyl)pyrimidine derivative.

Rationale: This protocol demonstrates the utility of a reactive pyrimidine intermediate, 2-(chloromethyl)pyrimidine, for introducing diverse functionality at the 2-position.[22] The chloromethyl group is an excellent electrophile for Sₙ2 reactions. A base, such as potassium carbonate, is essential to neutralize the HCl generated during the reaction and to deprotonate the aniline nucleophile, increasing its reactivity and driving the reaction to completion.[22] DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).[22]

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC.[22]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[22]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[22]

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and melting point analysis.

Conclusion and Future Outlook

The pyrimidine scaffold is undeniably a privileged structure in medicinal chemistry, with a rich history and an even more promising future.[1][2] Its fundamental role in biological systems and its synthetic accessibility ensure its continued prominence as a building block for novel therapeutics.[3][7] Future research will likely focus on developing more stereoselective and environmentally benign synthetic methods, as well as exploring new chemical space by decorating the pyrimidine core with novel functionalities. As our understanding of disease biology deepens, the versatility of the pyrimidine ring will continue to be leveraged to design the next generation of targeted therapies for cancer, viral infections, and a host of other human diseases.[8][10]

References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Kaur, R., Chaudhary, S., Kumar, K., & Gupta, M. K. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, e2100274.
  • Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. (n.d.). Taylor & Francis.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. (2025). BenchChem.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). ResearchGate.
  • Al-Ostath, A., El-Gazzar, A. R. B. A., & Al-Salahi, R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
  • Ialongo, D., Madia, V. N., Messore, A., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
  • Al-Mulla, A. (2017). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Zeid, M. M., & El-Gamal, O. M. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers.
  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (2014). Theochem @ Mercer University.
  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube.
  • Biginelli Reaction. (2021, February 24). J&K Scientific LLC.
  • Al-wsabie, A., El-Sayed, W. M., & El-Gamal, O. M. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Klutchko, S. R., Hamby, J. M., & Domagala, J. M. (1998). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH.
  • Unlocking Molecular Complexity: Pyrimidine as a Versatile Heterocyclic Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(methoxycarbonyl)picolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high purity of the final product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents a significant challenge in regioselectivity. The primary difficulty lies in differentiating between the two carboxylic acid functionalities of the precursor, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid), or the two methyl groups of the starting material, 2,4-lutidine. This guide will focus on the most common and practical synthetic routes, addressing potential pitfalls and providing clear, actionable solutions.

Section 1: Overview of Synthetic Strategies

Two primary, reliable routes are employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Oxidation Followed by Selective Esterification. This is the most common approach, starting from commercially available 2,4-lutidine. It involves a two-step process: the oxidation of both methyl groups to form 2,4-pyridinedicarboxylic acid, followed by a selective mono-esterification at the C4-position.

  • Route B: Selective Hydrolysis. This route begins with dimethyl 2,4-pyridinedicarboxylate. The key step is the selective saponification (hydrolysis) of the ester at the C2-position, which is more sterically hindered and electronically influenced by the adjacent pyridine nitrogen.

Synthetic_Routes cluster_A Route A: Oxidation -> Esterification cluster_B Route B: Selective Hydrolysis A1 2,4-Lutidine A2 2,4-Pyridinedicarboxylic Acid A1->A2 Oxidation (e.g., KMnO4) A3 This compound A2->A3 Selective Esterification B1 Dimethyl 2,4-pyridinedicarboxylate B2 This compound B1->B2 Selective Hydrolysis (1 equiv. NaOH)

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting Guide - Route A: Oxidation of 2,4-Lutidine

The oxidation of 2,4-lutidine to 2,4-pyridinedicarboxylic acid is a robust but often messy reaction. Yield and purity can be compromised by incomplete conversion or aggressive reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 2,4-lutidine with potassium permanganate (KMnO₄) gives a very low yield. What's going wrong?

A1: Low yields in permanganate oxidations are typically due to three factors:

  • Insufficient Oxidant: The stoichiometry is critical. Both methyl groups need to be oxidized, requiring a significant molar excess of KMnO₄. A common protocol involves the portion-wise addition of permanganate to maintain a manageable reaction temperature.[1]

  • Incomplete Reaction: These reactions can be slow. It is crucial to heat the mixture (e.g., on a steam bath) and ensure the characteristic purple color of the permanganate has disappeared before workup, indicating its consumption.[1]

  • Product Loss During Workup: The product, 2,4-pyridinedicarboxylic acid, is water-soluble. The workup involves filtering a large amount of manganese dioxide (MnO₂) sludge, which can trap the product. Thoroughly wash the MnO₂ filter cake with hot water to maximize recovery.

Q2: The workup of my KMnO₄ reaction is difficult due to the large volume of MnO₂ sludge. Are there alternatives?

A2: Yes, while KMnO₄ is a classic and potent oxidant, other methods can offer cleaner profiles. Catalytic oxidation using catalysts like cobalt complexes in the presence of an oxygen source (air, O₂) can provide high conversion rates with easier workups.[2] However, these may require more specialized equipment (e.g., for gas delivery) and catalyst screening. For lab-scale synthesis, a well-executed permanganate oxidation is often the most accessible method.

Q3: Can I use other oxidants like nitric acid or chromium-based reagents?

A3: While possible, these are often less desirable. Hot nitric acid can lead to nitration of the pyridine ring as a side reaction.[2] Chromium-based reagents are effective but pose significant toxicity and disposal challenges, making them unsuitable for modern, green chemistry practices.[3][4]

Protocol: Oxidation of 2,4-Lutidine with KMnO₄

This protocol is adapted from established procedures for pyridinecarboxylic acid synthesis.[1]

  • Setup: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2,4-lutidine (1.0 eq) and water (approx. 50 mL per gram of lutidine).

  • First Addition: While stirring, add potassium permanganate (approx. 1.1 eq) in portions. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Heating: Once the initial exotherm subsides, heat the mixture on a steam bath or with a heating mantle until the purple color disappears (typically 1-2 hours).

  • Second Addition: Add a second portion of potassium permanganate (approx. 1.1 eq) and continue heating until the solution is again colorless.

  • Workup:

    • Cool the reaction mixture slightly and filter the hot solution through a pad of celite to remove the manganese dioxide precipitate.

    • Wash the MnO₂ filter cake thoroughly with several portions of hot water.

    • Combine the filtrate and washes.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Acidify the concentrated solution with concentrated HCl to a pH of ~3-4, which will precipitate the 2,4-pyridinedicarboxylic acid.

    • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Section 3: Troubleshooting Guide - Route A: Selective Esterification

This is the most critical step for achieving a high yield of the desired product. The goal is to esterify the C4-carboxylic acid while leaving the C2-carboxylic acid untouched.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction produces a mixture of the desired mono-ester, the di-ester, and unreacted di-acid. How can I improve selectivity?

A1: Selectivity is achieved by exploiting the steric hindrance around the C2-carboxylic acid. The adjacent pyridine nitrogen atom makes this position less accessible to the alcohol.

  • Use Fischer Esterification: This classic method, using an alcohol (methanol) as both the reagent and solvent with an acid catalyst (like H₂SO₄ or HCl gas), is highly effective.[5][6] The bulky environment at C2 slows the rate of esterification significantly compared to C4.

  • Control Reaction Time and Temperature: Overly long reaction times or high temperatures can eventually lead to the formation of the undesired di-ester. Monitor the reaction by TLC or LCMS to stop it once the formation of the mono-ester is maximized.

  • Reagent Stoichiometry: Using a large excess of methanol helps drive the equilibrium towards the ester products.[5]

Q2: What is the best acid catalyst for this selective Fischer esterification?

A2: Both concentrated sulfuric acid and thionyl chloride are effective.

  • Sulfuric Acid: Adding a catalytic amount of concentrated H₂SO₄ to a solution of the di-acid in methanol is a simple and common method.[6]

  • Thionyl Chloride (SOCl₂): Adding SOCl₂ dropwise to cold methanol generates HCl in situ, providing a clean and highly effective acid catalyst.[7][8] This method avoids the introduction of water that comes with using concentrated aqueous acids.

Q3: How do I effectively separate the mono-ester from the di-ester and di-acid?

A3: Purification relies on the different chemical properties of the components:

  • Di-acid (starting material): Acidic.

  • Mono-ester (product): Amphoteric (has both a basic nitrogen and an acidic carboxyl group).

  • Di-ester (byproduct): Basic.

An acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a mild base (e.g., saturated sodium bicarbonate solution). The di-acid will be deprotonated and move to the aqueous layer. The desired mono-ester may partially partition to the aqueous layer, but the di-ester will remain in the organic layer. The pH of the aqueous layer can then be carefully adjusted to re-precipitate the di-acid and mono-ester at their respective isoelectric points. For highest purity, column chromatography is recommended.

Esterification_Workflow cluster_main Selective Fischer Esterification Protocol A Suspend 2,4-Pyridinedicarboxylic Acid in excess Methanol B Cool to 0°C (Ice Bath) A->B C Add SOCl₂ or H₂SO₄ dropwise B->C D Warm to Reflux Monitor by TLC (4-16h) C->D E Reaction Complete (Mono-ester maximized) D->E F Quench & Workup (Neutralize with NaHCO₃) E->F G Purification (Extraction / Chromatography) F->G H Isolate Pure Product G->H

Caption: Workflow for selective mono-esterification.

Protocol: Selective Fischer Esterification

This protocol utilizes thionyl chloride for in situ catalyst generation.[7]

  • Setup: Suspend 2,4-pyridinedicarboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of di-acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM mobile phase). The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is neutral (~7-8).

    • Extract the aqueous solution with ethyl acetate or dichloromethane (3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Section 4: Alternative - Route B: Selective Hydrolysis

This route is advantageous if the starting dimethyl ester is readily available. It leverages the enhanced reactivity of the C2-ester.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis selective for the C2-ester?

A1: The hydrolysis of the C2-ester is faster than the C4-ester due to anchimeric assistance (neighboring group participation) from the pyridine nitrogen. The nitrogen atom can stabilize the tetrahedral intermediate formed during nucleophilic attack by hydroxide at the C2-carbonyl, lowering the activation energy for this process.

Q2: What are the critical parameters to control for selective mono-hydrolysis?

A2: The key is to avoid excess base and over-exposure.

  • Stoichiometry: Use exactly one equivalent of a base like sodium hydroxide or lithium hydroxide. Using a large excess will inevitably lead to the hydrolysis of both ester groups.

  • Temperature: Perform the reaction at room temperature or slightly below. Elevated temperatures will increase the rate of the second hydrolysis, reducing selectivity.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting di-ester is consumed to prevent the formation of the di-acid.

ParameterRecommendation for High SelectivityRationale
Base NaOH or LiOHStrong bases that ensure complete reaction of one equivalent.
Stoichiometry 1.0 - 1.05 equivalentsPrevents over-hydrolysis to the diacid.[9]
Solvent Methanol/Water or THF/WaterCo-solvents to ensure solubility of both the ester and the base.
Temperature 0°C to Room TemperatureMinimizes the rate of the second, undesired hydrolysis.
Monitoring TLC or LCMSEssential for stopping the reaction at the optimal time.
Caption: Key parameters for selective mono-hydrolysis.

References

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
  • ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Google Patents. US7368593B1 - Method of selective esterification.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(4).
  • Wikipedia. 2,4-Lutidine.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Furukawa, S. (1955). Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Pharmaceutical Bulletin, 3(6), 413-416.
  • Royal Society of Chemistry. Green Chemistry.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
  • ChemUniverse. 4-methoxy-6-(methoxycarbonyl)picolinic acid [P07957].
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • PubChem. Dimethyl pyridine-2,4-dicarboxylate.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • Organic Syntheses. picolinic acid hydrochloride.
  • Google Patents. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Google Patents. CN102060778B - A kind of synthetic method of 4-(1-hydroxyl-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester.
  • MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • PubChem. 2,4-Dimethylpyridine.
  • Google Patents. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • University of Rochester. OXIDATIONS 5 Oxidations.

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Troubleshooting guide for picolinic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of picolinic acid. This guide is structured to provide in-depth, field-tested insights into common challenges encountered during synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

The synthesis of picolinic acid, a vital intermediate and chelating agent, is most commonly achieved through the oxidation of 2-methylpyridine (α-picoline). While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, and stalled reactions. This guide will focus primarily on the widely used potassium permanganate (KMnO₄) oxidation method, addressing the most frequent issues encountered in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My picolinic acid yield is significantly lower than expected. What are the primary causes?

Low yields are the most common complaint in picolinic acid synthesis via permanganate oxidation. The issue often stems from one or more of the following factors:

  • Incomplete Reaction: The oxidation of the methyl group on the pyridine ring is a stepwise process. Insufficient oxidant, inadequate reaction time, or suboptimal temperature can halt the reaction prematurely, leaving unreacted α-picoline or intermediate oxidation species in the mixture.

  • Over-oxidation: While KMnO₄ is a powerful oxidizing agent, it can also be indiscriminate under harsh conditions (e.g., high temperature, excessive concentration). This can lead to the degradation of the pyridine ring itself, resulting in the formation of smaller, undesired byproducts like acetic acid, formic acid, carbon dioxide, and ammonia, thereby reducing the yield of the target molecule.[1]

  • Side Reactions: The starting material, α-picoline, can participate in side reactions. For instance, harsh acidic or basic conditions can promote polymerization or other unwanted transformations.

  • Product Loss During Workup: Picolinic acid is highly soluble in water, which can make its extraction from the aqueous reaction mixture challenging.[2] Significant product loss can occur during filtration, extraction, and crystallization steps if not performed meticulously.

Troubleshooting Strategy: Low Yield

Question: I've identified incomplete reaction as the likely culprit for my low yield. How can I drive the reaction to completion?

Answer: To ensure the complete conversion of α-picoline to picolinic acid, consider the following adjustments to your protocol:

  • Staged Addition of Oxidant: Instead of adding all the potassium permanganate at once, a staged or portion-wise addition is highly recommended. This helps to control the reaction exotherm and maintain an effective concentration of the oxidant throughout the reaction period. A typical procedure involves adding an initial portion of KMnO₄, heating until the characteristic purple color disappears (indicating its consumption), and then adding subsequent portions.[3]

  • Temperature Control: The reaction is typically performed on a steam bath or with gentle heating.[3] Ensure the temperature is maintained consistently. Too low a temperature will result in a sluggish reaction, while excessively high temperatures increase the risk of over-oxidation.[1]

  • Monitor Reaction Progress: The disappearance of the purple permanganate color is a key visual indicator of its consumption.[3] For more rigorous monitoring, Thin Layer Chromatography (TLC) can be employed to track the disappearance of the starting material (α-picoline).

  • Ensure Proper Stoichiometry: A slight excess of potassium permanganate is often used to ensure all the α-picoline is oxidized.[3] However, a large excess should be avoided to minimize over-oxidation.

FAQ 2: My final product is a brownish or off-white solid, not the expected white crystals. What are the likely impurities?

Answer: The most common impurity that imparts color to the final product is manganese dioxide (MnO₂), a brown-black solid that is a byproduct of the permanganate reduction. Its presence indicates inefficient removal during the workup. Other potential impurities include unreacted α-picoline and intermediate oxidation products.

Troubleshooting Strategy: Product Impurity

Question: How can I effectively remove manganese dioxide and other impurities to obtain pure, white picolinic acid?

Answer: A meticulous workup and purification protocol is critical.

  • Efficient Filtration of Manganese Dioxide: After the reaction is complete, the hot reaction mixture should be filtered to remove the precipitated MnO₂.[2][3] It is crucial to wash the manganese dioxide cake thoroughly with hot water to recover any adsorbed product.[3]

  • Acidification and Isolation: The filtrate, which contains the potassium salt of picolinic acid, is then concentrated and acidified (typically with hydrochloric acid) to precipitate the picolinic acid.[3] The pH should be carefully adjusted to the isoelectric point of picolinic acid (around pH 3.2) to maximize precipitation.[2]

  • Recrystallization: For obtaining high-purity picolinic acid, recrystallization is often necessary. Ethanol is a commonly used solvent for this purpose.[4] The crude product is dissolved in hot ethanol, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Experimental Protocols

Optimized Protocol for Picolinic Acid Synthesis via Permanganate Oxidation

This protocol is based on established methods and incorporates troubleshooting insights.[3]

Materials:

  • α-Picoline (2-methylpyridine)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a stirrer, combine 50 g of α-picoline with 2500 ml of water.

  • Add 90 g of potassium permanganate to the mixture.

  • Heat the solution on a steam bath, with stirring, until the purple color of the permanganate has nearly vanished (this typically takes about 1 hour).

  • Add a second 90 g portion of potassium permanganate, followed by an additional 500 ml of water.

  • Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).

  • Allow the reaction mixture to cool slightly, then filter the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to a volume of 150–200 ml.

  • Filter the concentrated solution if necessary, then acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65–70 ml).

  • Evaporate the acidified solution to dryness under reduced pressure.

  • Reflux the solid residue with 250 ml of 95% ethanol for one hour and then filter. Repeat the extraction with another 150 ml of 95% ethanol.

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.

  • Cool the solution to about 10°C and continue passing hydrogen chloride until the solution is saturated.

  • Filter the precipitated picolinic acid hydrochloride and air-dry.

Data Summary Table
ParameterRecommended Value/ConditionRationaleCommon Pitfall
α-Picoline:KMnO₄ Molar Ratio ~1:1.05 per additionEnsures complete oxidation with minimal excess oxidant.Using a large excess of KMnO₄ can lead to over-oxidation.
Temperature Gentle heating (steam bath)Provides sufficient energy for the reaction without promoting degradation.High temperatures can cause decomposition of the product.
KMnO₄ Addition Staged (portion-wise)Controls the exothermic nature of the reaction and maintains oxidant concentration.Adding all the oxidant at once can lead to a runaway reaction.
Workup: MnO₂ Filtration Hot filtration and thorough washingMaximizes product recovery by removing adsorbed picolinic acid from the MnO₂ precipitate.Incomplete washing of the MnO₂ cake leads to significant yield loss.
Workup: Acidification pH ~3.2 (isoelectric point)Maximizes the precipitation of picolinic acid from the aqueous solution.Incorrect pH will result in incomplete precipitation and lower yield.
Purification Recrystallization from ethanolRemoves residual inorganic salts and organic impurities.Skipping recrystallization may result in a product of lower purity.

Visualizing the Process

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Picolinic_Acid_Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. α-Picoline in Water B 2. Add KMnO₄ (Portion 1) A->B Initial Charge C 3. Heat (Steam Bath) B->C Oxidation Start D 4. Add KMnO₄ (Portion 2) C->D Color Disappears E 5. Continue Heating D->E Drive to Completion F 6. Hot Filtration (Remove MnO₂) E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Acidify with HCl G->H I 9. Evaporate to Dryness H->I J 10. Ethanolic Extraction I->J K 11. Precipitate with HCl gas J->K L 12. Filter & Dry Product K->L M Picolinic Acid HCl L->M Final Product Troubleshooting_Picolinic_Acid cluster_yield Low Yield Issues cluster_purity Purity Issues Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Off-white/Brown) Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction OverOxidation Over-oxidation? LowYield->OverOxidation WorkupLoss Workup Loss? LowYield->WorkupLoss Sol_StagedAddition Solution: - Staged KMnO₄ addition - Increase reaction time - Check temperature IncompleteReaction->Sol_StagedAddition Yes Sol_TempControl Solution: - Lower reaction temp - Avoid large excess of KMnO₄ OverOxidation->Sol_TempControl Yes Sol_Workup Solution: - Thoroughly wash MnO₂ - Adjust pH to ~3.2 - Optimize extraction WorkupLoss->Sol_Workup Yes MnO2_Contamination MnO₂ Contamination? ImpureProduct->MnO2_Contamination Sol_Filtration Solution: - Ensure hot filtration - Use fine filter paper - Recrystallize MnO2_Contamination->Sol_Filtration Yes

Sources

Technical Support Center: Optimization of Picolinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of picolinic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize picolinic acid and its derivatives in their work. Picolinic acid is a versatile scaffold, serving not only as a key component in pharmacologically active molecules but also as a powerful directing group in C-H activation reactions.[1]

The successful derivatization of its carboxylic acid moiety into esters, amides, and other functional groups is often a critical step in multi-step syntheses. However, optimizing these reactions can present unique challenges. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for activating picolinic acid for derivatization?

The carboxylic acid of picolinic acid is relatively unreactive and requires activation to facilitate nucleophilic attack by alcohols or amines. The two most common strategies are:

  • Conversion to an Acyl Chloride: This is a classic and highly effective method. Reacting picolinic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates the highly reactive picolinoyl chloride.[2][3] This intermediate readily reacts with a wide range of nucleophiles. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acid chloride.[3]

  • In-situ Activation with Coupling Reagents: For more sensitive substrates where the formation of a harsh acyl chloride is undesirable, peptide coupling reagents are the preferred choice. These reagents react with the carboxylic acid to form a transient activated species (e.g., an active ester) in the reaction mixture, which is then consumed by the nucleophile (amine or alcohol). This approach is particularly common for amide bond formation.[1]

Q2: I need to synthesize a picolinamide. How do I choose the best coupling reagent?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your amine, the desired reaction conditions (temperature, solvent), and the need to minimize side reactions like epimerization in chiral substrates.

The conversion of amines to picolinic amides can be achieved through various methods, including those utilizing DCC, EDCI, or mixed anhydrides.[1] For routine amide couplings, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an excellent starting point due to its high efficiency and the generally clean reaction profiles it produces.[1] For reactions that are sluggish or low-yielding, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to provide nearly quantitative yields under ambient conditions for picolinamide synthesis.[4]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesTypical Base
HATU / HBTU High reactivity, fast reaction times, low epimerization.[1]Higher cost, can be moisture sensitive.DIPEA, TEA
EDCI / DCC Cost-effective, widely available.Can cause allergic reactions (DCC), urea byproduct can complicate purification.HOBt, DMAP (catalyst)
DMTMM Excellent for achieving high yields, simple workup (extraction).[4]May not be suitable for all substrate types.N-Methylmorpholine (NMM)
Mixed Anhydride Good for sterically hindered amines.Requires low temperatures, potential for side reactions.NMM, DIPEA
Q3: What are the recommended conditions for esterifying picolinic acid?

Esterification of picolinic acid can be achieved through several reliable methods:

  • Fischer-Speier Esterification: This is the direct, acid-catalyzed reaction between picolinic acid and an alcohol.[5] The reaction is typically performed by refluxing the picolinic acid in a large excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5] The primary challenge is the unfavorable chemical equilibrium, which is overcome by using an excess of the alcohol or by removing the water byproduct.[5]

  • Via the Acyl Chloride: For a more irreversible and often higher-yielding reaction, converting picolinic acid to its acyl chloride with thionyl chloride (SOCl₂) is the preferred route.[2][3] The resulting picolinoyl chloride hydrochloride is then reacted with the desired alcohol in the presence of a base, such as triethylamine (TEA), to neutralize the generated HCl and drive the reaction to completion.[2] This method is versatile and works well for primary and secondary alcohols.[5]

Q4: How do I monitor the progress of my derivatization reaction?

Effective reaction monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. A successful reaction will show the consumption of the limiting reagent and the appearance of a new spot corresponding to your product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, confirming its identity by its mass-to-charge ratio (m/z).[6][7] The high polarity of picolinic acid can sometimes lead to poor retention on standard reverse-phase columns, but methods using ion-pair chromatography or derivatization to improve analytical characteristics are available.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the optimization of your reaction conditions.

Problem: Low or No Product Yield, Starting Material Remains.

This is the most common issue, indicating that the reaction is not proceeding efficiently.

Probable CauseRecommended SolutionScientific Rationale
Insufficient Activation - For Acyl Chlorides: Ensure your thionyl chloride is fresh and the reaction is performed under anhydrous conditions. Consider adding catalytic DMF.[3] - For Coupling Reagents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. Ensure it is not degraded; store sensitive reagents like HATU under inert gas and desiccated.[9]The carboxylic acid must be fully converted to the active intermediate. Moisture can quench chlorinating agents and hydrolyze activated esters, halting the reaction.
Low Reagent Nucleophilicity - Amines: Ensure the amine is not protonated. The reaction requires a free base. If starting from a salt (e.g., an HCl salt), add at least two equivalents of a non-nucleophilic base (like TEA or DIPEA). - Alcohols: For sterically hindered alcohols, consider conversion to the more nucleophilic alkoxide using a mild base like sodium hydride (NaH) prior to adding the activated picolinic acid.The nucleophile must be able to attack the activated carbonyl carbon. A protonated amine is non-nucleophilic. Steric bulk can slow the reaction, requiring a more reactive nucleophile.
Suboptimal Temperature Increase the reaction temperature in increments (e.g., from room temperature to 40-60 °C).[9]Most chemical reactions have an activation energy barrier. Providing thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.
Incorrect Solvent Ensure your solvent is appropriate and anhydrous. For coupling reactions, polar aprotic solvents like DMF, DCM, or acetonitrile are common. Avoid protic solvents (like methanol) unless the alcohol is the intended reagent, as they can compete as nucleophiles.The solvent must fully dissolve the reactants without interfering with the reaction. Water is a competing nucleophile that can hydrolyze activated intermediates.[10]
Problem: Low Product Yield, No Starting Material Remaining.

This scenario suggests that your reaction is proceeding, but the desired product is either being consumed in a side reaction or is lost during workup.

Probable CauseRecommended SolutionScientific Rationale
Product Degradation - Monitor the reaction by LC-MS over time. If the product peak appears and then decreases, it indicates instability. - Reduce the reaction temperature or time. - If using a strong base or acid, consider a milder alternative.Prolonged exposure to harsh conditions (high heat, strong acid/base) can cause decomposition of the desired product. The picolinamide group itself can be cleaved under certain reductive or strongly hydrolytic conditions.[1]
Product Loss During Workup - Aqueous Extraction: If your product has high water solubility, it may be lost to the aqueous layer. Perform back-extractions of the aqueous layer with your organic solvent. - Purification: Ensure the chosen purification method (e.g., column chromatography, crystallization) is suitable for your product's polarity and stability. Picolinic acid itself is highly water-soluble.[11]The physicochemical properties of the product dictate the optimal extraction and purification strategy. A mismatch can lead to significant loss of material.
Problem: Formation of Multiple Side Products.

The presence of significant side products complicates purification and reduces the yield of the desired compound.

Probable CauseRecommended SolutionScientific Rationale
Side Reactions of Coupling Reagent - DCC/EDCI: The urea byproduct can sometimes react further. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency. - General: Ensure the nucleophile (amine/alcohol) is added shortly after the activating agent to trap the reactive intermediate before it decomposes or rearranges.Coupling reagents form highly reactive intermediates. If not intercepted quickly by the desired nucleophile, these intermediates can undergo alternative reaction pathways, leading to byproducts.
Dimerization/Polymerization If your nucleophile (alcohol or amine) also contains a carboxylic acid, self-reaction can occur. Protect the second functional group before performing the derivatization.In bifunctional molecules, intermolecular reactions can compete with the intended intramolecular or intermolecular reaction, leading to oligomers or polymers.
Ring Chlorination When using thionyl chloride, trace impurities or harsh conditions can sometimes lead to chlorination on the pyridine ring, especially if activating groups are present.[12]While less common for the electron-deficient pyridine ring, aggressive electrophilic conditions can sometimes result in undesired substitution on the aromatic core.

Visualizations and Protocols

Experimental Workflows and Logic

The following diagrams illustrate the general experimental process for picolinic acid derivatization and a decision-making framework for troubleshooting common issues.

G cluster_prep Phase 1: Preparation & Activation cluster_reaction Phase 2: Coupling Reaction cluster_purification Phase 3: Isolation & Analysis A Picolinic Acid + Solvent B Activate Carboxylic Acid (e.g., SOCl₂ or HATU/Base) A->B Add Activating Agent C Add Nucleophile (Amine or Alcohol) B->C Forms Active Intermediate D Reaction Monitoring (TLC / LC-MS) C->D Stir at RT or Heat E Aqueous Workup (Quench & Extract) D->E Upon Completion F Purification (Column / Crystallization) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for picolinic acid derivatization.

G Start Problem: Low Product Yield Q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Q1 C1 Probable Cause: Inefficient Reaction Q1->C1 No C2 Probable Cause: Product Instability or Loss Q1->C2 Yes S1 Solutions: - Check reagent quality/amount - Increase temperature - Verify anhydrous conditions - Check pH (for amidation) C1->S1 S2 Solutions: - Re-evaluate workup procedure - Check product stability at rxn temp - Use milder purification method C2->S2

Caption: Troubleshooting decision tree for low yield issues.

Key Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for your specific substrate.

Protocol 1: Synthesis of a Picolinamide using HATU

This protocol is adapted from established amide coupling procedures.[1]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add picolinic acid (1.0 eq.). Dissolve it in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂, approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq.) to the solution, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add your desired primary or secondary amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final picolinamide.

Protocol 2: Synthesis of a Picolinate Ester via the Acyl Chloride

This two-step protocol is based on a reliable method for preparing active esters.[2][3]

  • Acid Chloride Formation: In a fume hood, carefully add picolinic acid (1.0 eq.) to thionyl chloride (SOCl₂) (3-5 eq.). Add one drop of DMF as a catalyst. Fit the flask with a reflux condenser and heat the mixture gently (e.g., to 70-80 °C) for 2-4 hours, or until gas evolution ceases and the solution is clear.

  • Reagent Removal: Carefully remove the excess SOCl₂ under reduced pressure. The resulting solid is picolinoyl chloride hydrochloride. Caution: SOCl₂ is corrosive and reacts violently with water.

  • Esterification: Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent like THF or CH₂Cl₂ and cool the flask in an ice bath (0 °C). In a separate flask, dissolve your alcohol (1.2 eq.) in the same solvent and add triethylamine (TEA) (2.5 eq.).

  • Reaction: Slowly add the alcohol/TEA solution to the stirred acyl chloride solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off the triethylammonium hydrochloride salt that precipitates. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography or distillation.

References

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  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Morcillo, S. P., & Maulide, N. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
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  • Zang, Y., et al. (2021). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. NIH National Library of Medicine.
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  • Whitmore, F. C. (1951). Picolinic acid recovery. Google Patents.
  • Hutton, C. A., et al. (2015). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH National Library of Medicine.
  • Bev-Bev. (n.d.). Supplementary data on method for analysis of Picolinic acid (Pic). Bev-Bev.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate.
  • ResearchGate. (2023). (PDF) Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. ResearchGate.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed.
  • Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu Lab.
  • Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. PubMed.
  • Lee, K. Y., et al. (2001). Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor. Google Patents.
  • Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. NIH National Library of Medicine.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. IJPSR.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library.
  • ResearchGate. (2025). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
  • ResearchGate. (2025). (PDF) Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. ResearchGate.
  • G, M., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. PubMed.

Sources

Technical Support Center: Purification of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.

Question 1: After synthesis via oxidation of 2,4-lutidine, my crude product shows multiple spots on TLC, and the final purity after initial workup is low. What are the likely impurities and how can I remove them?

Answer:

The oxidation of 2,4-lutidine is a common synthetic route, but it can often lead to a mixture of products due to incomplete or over-oxidation.

Likely Impurities:

  • Pyridine-2,4-dicarboxylic acid: This is a result of the hydrolysis of the methyl ester group under harsh oxidative or workup conditions. It is more polar than your target compound.

  • Unreacted 2,4-lutidine: A non-polar starting material that may be carried through the initial extraction.

  • Partially oxidized intermediates: Such as 4-methylpicolinic acid or 2-methylisonicotinic acid, which can be difficult to separate due to similar polarities.

Solution Strategy: A Multi-Step Purification Protocol

  • Acid-Base Extraction: This is a crucial first step to separate acidic products from neutral or basic impurities like unreacted lutidine.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a mild acidic solution (e.g., 1M HCl) to remove any remaining 2,4-lutidine.

    • Extract the desired product and the dicarboxylic acid impurity into a basic aqueous solution (e.g., saturated sodium bicarbonate). Be cautious with the pH; overly basic conditions (pH > 10) can promote ester hydrolysis[1].

    • Carefully re-acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the acidic components. The pH is critical here; this compound will precipitate, while the more acidic pyridine-2,4-dicarboxylic acid may remain in solution to a greater extent.

    • Filter the precipitate and wash with cold water.

  • Recrystallization: This is the most effective method for removing closely related impurities. The choice of solvent is paramount.

    Recommended Solvent Systems for Recrystallization:

Solvent/Solvent SystemSuitabilityRationale & Key Considerations
Methanol/Water Excellent The compound is soluble in hot methanol and sparingly soluble in water. Adding water as an anti-solvent to a hot methanolic solution induces crystallization upon cooling. This is effective for removing more polar impurities.
Ethanol Good Offers good solubility at elevated temperatures and lower solubility at room temperature. Slower cooling will yield purer crystals.
Acetonitrile Good Similar to ethanol, it can be a suitable single-solvent system for recrystallization.
Ethyl Acetate/Hexane Good A good choice for removing less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Question 2: My NMR spectrum indicates the presence of pyridine-2,4-dicarboxylic acid. How can I remove this impurity without hydrolyzing my product?

Answer:

The presence of the diacid impurity is a common issue, often arising from unintended hydrolysis of the methyl ester. The key is to exploit the difference in acidity between the monoester and the diacid.

Solution: Selective Precipitation and Chromatographic Polishing

  • pH-Controlled Precipitation:

    • Dissolve the mixture in a dilute aqueous base (e.g., 0.5 M NaOH) to form the sodium salts of both acids.

    • Slowly and with vigorous stirring, add a dilute acid (e.g., 0.5 M HCl) dropwise.

    • This compound, being less acidic, will precipitate first at a higher pH (around 3-4).

    • Monitor the pH carefully. Stop adding acid once a significant amount of precipitate has formed.

    • Filter the solid. The filtrate will be enriched with the more acidic pyridine-2,4-dicarboxylic acid.

    • This process may need to be repeated for optimal separation.

  • Chromatographic Purification: If high purity is required, column chromatography is the next step.

    • Reverse-Phase Chromatography (Recommended): This is generally more effective for separating these polar compounds.

      • Stationary Phase: C18 silica gel.

      • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acidic modifier suppresses the ionization of the carboxylic acid groups, leading to better peak shapes and retention[2][3][4].

      • Elution Order: The less polar this compound will elute after the more polar pyridine-2,4-dicarboxylic acid.

    • Normal-Phase Chromatography: This can also be used, but tailing can be an issue with acidic compounds.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic or formic acid to reduce peak tailing.

      • Elution Order: The more polar pyridine-2,4-dicarboxylic acid will be more strongly retained on the silica, so the desired this compound will elute first.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in solution?

A1: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures[1]. For storage, it is best kept as a solid in a cool, dry place. If solutions are necessary for short-term storage, use a neutral, aprotic solvent and store at a low temperature.

Q2: I'm observing "oiling out" instead of crystallization during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:

  • Increasing the solvent volume: Add more of the primary solvent to the hot mixture to ensure the compound is fully solvated.

  • Slowing the cooling rate: A slower cooling process allows crystals to form in a more ordered manner.

  • Using a different solvent system: The chosen solvent may not be ideal. Experiment with the alternatives listed in the table above.

Q3: Can I use flash chromatography for purification?

A3: Yes, flash chromatography is a viable option. For reverse-phase flash chromatography, C18 cartridges with a water/acetonitrile or water/methanol gradient (with 0.1% formic acid) are effective. For normal-phase, silica gel cartridges with a hexane/ethyl acetate gradient containing a small amount of acetic acid can be used.

DOT Script for Purification Decision Tree

G Start Crude Product CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity HighPurity High Purity? CheckPurity->HighPurity FinalProduct Final Product HighPurity->FinalProduct Yes AcidBase Acid-Base Extraction HighPurity->AcidBase No Recrystallize Recrystallization AcidBase->Recrystallize Recrystallize->CheckPurity MajorImpurity Identify Major Impurity Recrystallize->MajorImpurity Impurity Persists Chromatography Column Chromatography Diacid Diacid Impurity MajorImpurity->Diacid More Polar NonPolar Non-polar Impurity MajorImpurity->NonPolar Less Polar RevPhase Reverse-Phase HPLC Diacid->RevPhase NonPolar->Recrystallize Use different solvent system RevPhase->FinalProduct

Caption: Decision tree for the purification of this compound.

References

  • Uchiyama, M., et al. (1987). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 168-174.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Hartley, C. S., et al. (2021). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemSystemsChem, 3(4), e2000057.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Singer, A. W., & McElvain, S. M. (1943). Picolinic acid hydrochloride. Organic Syntheses, 23, 75.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. Stability of etnangien methyl ester at various pH-values.

Sources

Technical Support Center: Purification of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-(Methoxycarbonyl)picolinic acid, a key building block in medicinal chemistry and materials science.[1] We will address common challenges and explain the scientific principles behind our recommended solutions to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?

A: The impurities in your sample are typically remnants of the synthetic route used. Understanding their origin is the first step in selecting an appropriate purification strategy.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual picolinic acid N-oxide or 4-substituted precursors like 4-iodopicolinic acid.[2]

  • Hydrolysis Product (Pyridine-2,4-dicarboxylic acid): The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture under acidic or basic conditions, yielding the corresponding dicarboxylic acid.[3][4] This impurity is significantly more polar than your target compound.

  • Decarboxylation Product (Methyl isonicotinate): Picolinic acids (with a carboxyl group at the 2-position) are known to undergo thermal decarboxylation.[5][6][7] Heating the compound, especially under harsh conditions, can lead to the loss of CO2 from the 2-position, resulting in methyl isonicotinate, a less polar impurity.

  • Inorganic Salts: Salts such as potassium chloride or sodium sulfate may be present from oxidation reactions or workup procedures.[8] These are non-volatile and insoluble in most organic solvents.

  • Residual Solvents: Solvents used in the synthesis or a previous purification attempt (e.g., methanol, ethanol, toluene, DMF) are common volatile impurities.

Q2: I've run an NMR of my crude product and see extra peaks. How can I identify the impurities?

A: Proton NMR (¹H NMR) is an excellent tool for identifying common process-related impurities. Compare your spectrum against the known spectrum of the pure product and look for these characteristic signals:

ImpurityCharacteristic ¹H NMR Signals (approx. δ in CDCl₃)Rationale
Pyridine-2,4-dicarboxylic acid Absence of the methoxy singlet (~3.9-4.0 ppm). Aromatic protons will be in a similar region but may have slightly different coupling constants.The hydrolysis product lacks the -OCH₃ group. It is highly polar and may be insoluble in CDCl₃, sometimes requiring DMSO-d₆ for analysis.
Methyl isonicotinate Absence of the carboxylic acid proton (a broad singlet, often >10 ppm). Aromatic signals will simplify, typically showing two doublets.The decarboxylation product lacks the -COOH group.
Methanol A singlet around 3.49 ppm.Common solvent for esterification.
Toluene A multiplet around 7.2-7.4 ppm and a singlet around 2.36 ppm.Common reaction solvent.
DMF Singlets around 8.02, 2.92, and 2.75 ppm.Common reaction solvent.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed, without placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Scratching: Once cooled, gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure material, add it to the cooled solution to induce crystallization.

Q4: I'm performing column chromatography, but my peaks are tailing badly. What causes this and how can I improve the peak shape?

A: Peak tailing for pyridine derivatives on silica gel is a classic problem.[9] It's caused by the basic nitrogen atom on the pyridine ring interacting strongly with acidic silanol groups (Si-OH) on the silica surface. This creates a secondary, stronger retention mechanism that broadens the peak.[9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base or acid to your eluent.

    • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase is highly effective. The TEA will preferentially bind to the active silanol sites, masking them from your compound and leading to sharper, more symmetrical peaks.[9]

    • Acetic Acid: Alternatively, adding 0.1-1% acetic acid can protonate the pyridine nitrogen. The resulting pyridinium salt will have a much weaker interaction with the silanol groups.

  • Change the Stationary Phase: If tailing persists, consider using a different stationary phase like alumina or a polymer-based column, which have different surface properties.[9]

Purification Workflows and Protocols

A systematic approach is key to efficient purification. The choice of method depends on the nature and quantity of impurities.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final State Crude Crude Product Analyze Assess Purity (TLC, NMR, MP) Crude->Analyze Decision Impurities Identified? Analyze->Decision Recryst Recrystallization (For solid impurities) Decision->Recryst Yes Extraction Acid-Base Extraction (For neutral/basic impurities) Decision->Extraction Yes Chroma Column Chromatography (For closely related impurities) Decision->Chroma Yes FinalAnalyze Final Purity Check (NMR, HPLC, MP) Recryst->FinalAnalyze Extraction->FinalAnalyze Chroma->FinalAnalyze Pure Pure Product (>99%) FinalAnalyze->Pure

Caption: A decision workflow for purifying this compound.

Experimental Protocol 1: Recrystallization

This method is ideal for removing small amounts of impurities that have different solubility profiles from the main product. A mixed solvent system of ethanol and water is often effective.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present, perform a hot gravity filtration to remove them.

  • Titration: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: Acid-Base Extraction

This technique is highly effective for removing neutral or non-acidic impurities. It leverages the acidic nature of the carboxylic acid group.[10][11]

AcidBaseExtraction Acid-Base Extraction Logic Start Crude Product in Ethyl Acetate (EtOAc) AddBase Extract with aq. NaHCO₃ Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral Impurities Separate->OrganicLayer Top AqueousLayer Aqueous Layer: Sodium 4-(Methoxycarbonyl)picolinate (Deprotonated Product) Separate->AqueousLayer Bottom Acidify Acidify with HCl (aq) to pH ~2 AqueousLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Logic diagram for purification via acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring. The product will precipitate as the carboxylic acid is protonated. Continue adding acid until the pH is approximately 2.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]
  • Wikipedia. (n.d.). Hammick reaction.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Costantino, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
  • Google Patents. (1972). Process for the production of pyridine carboxylic acids. US3657259A.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.
  • ACS Publications. (1975). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride.
  • Google Patents. (1978). Hydrolysis of methyl esters. US4185027A.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (2022). Methyl ester hydrolysis.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
  • Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.
  • Wikipedia. (n.d.). Picolinic acid.
  • PubChem. (n.d.). 4-(Ethoxycarbonyl)picolinic acid.
  • Lookhem. (n.d.). China CAS No.24195-03-7 | this compound Manufacturers and Factory.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives.
  • ChemUniverse. (n.d.). 4-methoxy-6-(methoxycarbonyl)picolinic acid.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

Sources

Stability issues and proper storage conditions for 4-(Methoxycarbonyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-08-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(Methoxycarbonyl)picolinic acid (CAS No. 24195-03-7). This document provides in-depth information on the stability, proper storage, and handling of this compound, along with troubleshooting guides for common experimental issues. Our recommendations are based on a combination of available product data, established chemical principles of related structures, and peer-reviewed literature.

PART 1: Compound Stability Profile & Proper Handling

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend cold-chain transportation to maintain its integrity. The key is to protect it from moisture, heat, and atmospheric oxygen.

Q2: Is this compound hygroscopic? What are the risks of moisture exposure?

Q3: What is the thermal stability of this compound? Can I heat it?

A3: The melting point of this compound is reported to be in the range of 153-154°C.[3] Picolinic acids, in general, are susceptible to thermal decarboxylation, especially at elevated temperatures.[4][5] While the exact decomposition temperature for this specific molecule is not published, it is advisable to use the lowest effective temperature in reactions and to avoid prolonged heating, which could lead to the loss of the carboxylic acid group at the 2-position.

Q4: How stable is the methyl ester to hydrolysis?

A4: The methyl ester group can be hydrolyzed under both acidic and basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Divalent metal ions have been shown to catalyze the hydrolysis of picolinic acid esters.[6] Therefore, it is crucial to use anhydrous solvents and reagents when the integrity of the ester group is required for a reaction.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, proper safety precautions should be observed.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[7]

  • Skin Protection: Wear a lab coat and, if necessary, additional protective clothing.[8]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

PART 2: Troubleshooting Experimental Issues

This section addresses common problems that may be encountered when using this compound in chemical synthesis.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Explanation
Low Reaction Yield 1. Reagent Degradation: The compound may have degraded due to improper storage (hydrolysis or decarboxylation).Solution: Use a fresh batch of the reagent or verify the purity of the existing stock using techniques like ¹H NMR or LC-MS. Ensure the material has been stored under the recommended conditions (2-8°C, inert atmosphere).
2. Incomplete Reaction: The reaction may not have gone to completion.Solution: Monitor the reaction progress using TLC, LC-MS, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature cautiously. Be mindful of the potential for thermal decarboxylation at higher temperatures.
Side Product Formation 1. Hydrolysis of the Ester: The methyl ester may be hydrolyzing to the corresponding carboxylic acid.Solution: Ensure all solvents and reagents are anhydrous. Reactions should be run under an inert atmosphere to exclude moisture. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
2. Decarboxylation: The picolinic acid moiety may be decarboxylating.Solution: Avoid excessive heating. If the reaction requires elevated temperatures, perform a small-scale trial to determine the onset of decarboxylation. Consider alternative, lower-temperature synthetic routes if possible.
Difficulty in Purification 1. Presence of Polar Impurities: Hydrolyzed or partially decarboxylated byproducts can complicate purification.Solution: For purification by column chromatography, a gradient elution may be necessary to separate the desired product from more polar impurities. Recrystallization from a suitable solvent system can also be an effective purification method.[9]
2. Compound is Water Soluble: The high polarity of the molecule can lead to issues with extraction.Solution: During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic phase.

PART 3: Experimental Protocols & Visualizations

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of this compound and checking for common degradation products.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: Look for the characteristic signals of the pyridine ring protons and the methyl ester protons. The chemical shifts will vary depending on the solvent.

    • Impurity - Hydrolysis Product (Picoline-2,4-dicarboxylic acid): The absence of the methyl ester singlet (around 3.9 ppm) and the potential appearance of a broader carboxylic acid proton signal would indicate hydrolysis.

    • Impurity - Decarboxylation Product (Methyl isonicotinate): The disappearance of the picolinic acid proton signals and the appearance of a simpler set of signals corresponding to a monosubstituted pyridine ring could indicate decarboxylation.[10]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G main This compound hydrolysis Picoline-2,4-dicarboxylic acid main->hydrolysis Hydrolysis (H₂O, Acid/Base) decarboxylation Methyl Isonicotinate main->decarboxylation Thermal Decarboxylation (Heat, Δ)

Caption: Potential degradation pathways of this compound.

Logical Workflow for Troubleshooting Low Yield

This workflow provides a step-by-step guide for diagnosing the cause of low reaction yields.

start Low Reaction Yield Observed check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity impure Purity is Low check_purity->impure Degradation Suspected pure Purity is High check_purity->pure new_batch Source Fresh Reagent & Repeat impure->new_batch check_conditions Review Reaction Conditions (Anhydrous?, Temp?) pure->check_conditions optimize Optimize Reaction (Time, Temp, Stoichiometry) check_conditions->optimize side_reactions Analyze for Side Products (Hydrolysis, Decarboxylation) optimize->side_reactions modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol

Sources

Technical Support Center: Navigating Picolinic Acid Chemistry—A Guide to Preventing Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with picolinic acid and its derivatives. This guide is designed to provide you with in-depth technical assistance to overcome a common yet critical challenge: the unwanted decarboxylation of picolinic acids during synthetic reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding picolinic acid stability.

Q1: Why is my picolinic acid decarboxylating so easily?

A1: Picolinic acid (pyridine-2-carboxylic acid) is uniquely susceptible to decarboxylation due to the proximity of the carboxylic acid to the ring nitrogen. Upon heating, it can form a stabilized zwitterionic intermediate, which readily extrudes carbon dioxide.[1] This process, known as the Hammick reaction mechanism, is significantly accelerated by heat and certain pH conditions.[2] The resulting 2-pyridyl anion or ylide intermediate is the root cause of this common side reaction.

Q2: I'm seeing significant decarboxylation even at what I consider moderate temperatures. What's the primary factor I should control?

A2: Temperature is the most critical factor. Picolinic acid can decarboxylate spontaneously upon heating.[2] If you are observing decarboxylation, the first step is to lower the reaction temperature. Many modern catalytic systems for cross-coupling and amidation are designed to be effective at lower temperatures, which is highly advantageous when working with sensitive substrates like picolinic acid.

Q3: Does the choice of base in my reaction affect the rate of decarboxylation?

A3: Absolutely. The choice of base can significantly influence the rate of decarboxylation. Strong bases can deprotonate the carboxylic acid, forming the picolinate anion. While the anion is generally more stable than the zwitterionic form, the reaction conditions (e.g., high temperature, presence of certain metal catalysts) can still promote decarboxylation. For many cross-coupling reactions, weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over strong organic bases.

Q4: Can I use picolinic acid as a directing group in C-H activation without it decarboxylating?

A4: Yes, picolinic acid and its amide derivatives are widely used as effective directing groups in transition-metal-catalyzed C-H functionalization.[3][4] The key is to select catalytic systems and reaction conditions that operate at temperatures below the threshold for significant decarboxylation. Many successful protocols utilize palladium, rhodium, or nickel catalysts that are active at or near room temperature.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific synthetic transformations where decarboxylation of picolinic acid is a common issue.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product with significant formation of pyridine (the decarboxylated by-product).

Root Cause Analysis: The reaction conditions, particularly temperature and the choice of base, are likely promoting decarboxylation over the desired cross-coupling pathway. The palladium catalyst itself can sometimes facilitate decarboxylation at elevated temperatures.[5]

Solutions:

  • Lower the Reaction Temperature: This is the most critical adjustment. Investigate palladium catalysts and ligand systems that are highly active at lower temperatures (e.g., room temperature to 80 °C). Buchwald-type biarylphosphine ligands are often effective in promoting low-temperature couplings.

  • Optimize the Base:

    • Avoid Strong Bases: Steer clear of strong bases like NaOH or KOH.

    • Use Weaker Inorganic Bases: Carbonates such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally milder and less likely to promote decarboxylation.

    • Consider Fluoride Sources: In some cases, a fluoride source like CsF can be an effective base for the transmetalation step without accelerating decarboxylation.

  • Choice of Palladium Catalyst and Ligand:

    • Use a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can sometimes be milder than generating Pd(0) in situ from a Pd(II) source.

    • Employ Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos can accelerate the rate-determining oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed at lower temperatures.[6]

  • Protect the Carboxylic Acid: If lowering the temperature and optimizing the base is insufficient, consider temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.

Troubleshooting Sonogashira Coupling

Issue: Formation of 2-alkynylpyridine is low, with pyridine being the major side product.

Root Cause Analysis: The classic Sonogashira conditions often involve elevated temperatures and an amine base (like triethylamine or diisopropylamine), both of which can promote the decarboxylation of picolinic acid. The copper co-catalyst can also play a role in this side reaction.

Solutions:

  • Adopt Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the coupling, can also promote side reactions. Several copper-free Sonogashira protocols have been developed and are often milder.[7] These systems typically rely on a palladium catalyst and a suitable base.

  • Temperature and Base Management:

    • Lower the Temperature: As with Suzuki coupling, reducing the reaction temperature is paramount.

    • Amine Base Selection: If an amine base is necessary, use it sparingly and consider alternatives to triethylamine, such as the bulkier and less nucleophilic diisopropylethylamine (DIPEA).

    • Inorganic Base Alternative: Explore the use of inorganic bases like K₂CO₃ or Cs₂CO₃ in place of an amine base.

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common choices.

    • Ligand Selection: The use of phosphine ligands can stabilize the palladium catalyst and facilitate the reaction at lower temperatures. Xantphos has been shown to be effective in decarbonylative Sonogashira couplings, which provides insights into stabilizing the key intermediates.[8][9][10]

Troubleshooting Amide Bond Formation

Issue: Attempts to form an amide bond using standard coupling reagents at elevated temperatures result in the formation of pyridine instead of the desired picolinamide.

Root Cause Analysis: High temperatures used to drive the condensation reaction are causing decarboxylation. Some coupling reagents require heating to go to completion, which is incompatible with picolinic acid's stability.

Solutions:

  • Utilize Mild, Room-Temperature Coupling Reagents: Avoid conditions that require heating. A plethora of modern coupling reagents are highly effective at room temperature.[5][11]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and work well at room temperature, often providing the desired amide in high yield with minimal racemization.[12]

    • Phosphonium Salts: Reagents such as PyBOP and BOP are also very effective for forming amide bonds under mild conditions.[12]

    • Carbodiimides with Additives: The use of EDC or DIC in combination with an additive like HOBt or Oxyma can facilitate amide bond formation at room temperature and suppress side reactions.[5]

  • Acid Chloride Formation at Low Temperature: Picolinic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride at low temperatures.[13] The resulting acid chloride is highly reactive and will readily form the amide upon addition of the amine, even at 0 °C or below. This two-step, one-pot procedure effectively circumvents the need for high temperatures.

Data Summary and Comparative Tables

To assist in your experimental design, the following tables summarize key parameters for minimizing decarboxylation in the discussed reactions.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Picolinic Acids

ParameterRecommendedTo AvoidRationale
Temperature Room Temperature to 80 °C> 100 °CPrimary driver of decarboxylation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFNaOH, KOH, t-BuOKStrong bases can accelerate decarboxylation.
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃High loadings of any catalystLower catalyst loading is often sufficient.
Ligand SPhos, XPhos, RuPhosNo ligand (for challenging substrates)Bulky, electron-rich ligands enable low-temperature reactivity.
Solvent Dioxane, Toluene, DMFHigh-boiling point solvents that necessitate high heatSolvent choice should be compatible with lower reaction temperatures.

Table 2: Recommended Conditions for Sonogashira Coupling of Picolinic Acids

ParameterRecommendedTo AvoidRationale
Temperature Room Temperature to 70 °C> 90 °CMinimizes thermal decarboxylation.
Copper Source Copper-free protocolsHigh concentrations of CuICopper can promote side reactions.
Base K₂CO₃, DIPEATriethylamine (if possible)Milder bases are preferred.
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂-Standard catalysts are often effective.
Ligand PPh₃, Xantphos-Ligands can improve catalyst stability and efficiency.
Solvent THF, DMFHigh-boiling point solventsChoose a solvent that allows for effective reaction at lower temperatures.

Table 3: Comparison of Amide Coupling Reagents for Picolinic Acid

Reagent ClassExamplesOperating TemperatureKey Advantages
Uronium/Aminium HATU, HBTU, COMU0 °C to Room TemperatureHigh efficiency, fast reaction times, low racemization.[12]
Phosphonium PyBOP, BOP0 °C to Room TemperatureHigh reactivity, minimal side reactions.[12]
Carbodiimide EDC/HOBt, DIC/Oxyma0 °C to Room TemperatureCost-effective, readily available.
Acid Chloride SOCl₂, (COCl)₂-20 °C to Room TemperatureHighly reactive intermediate allows for very low temperature amidation.[13]

Experimental Protocols and Methodologies

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling of a Substituted Picolinic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a picolinic acid derivative, emphasizing conditions to minimize decarboxylation.

  • Reaction Setup: To an oven-dried reaction vessel, add the picolinic acid derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Stir the mixture at a temperature between 60-80 °C. The optimal temperature should be determined empirically for each substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Room-Temperature Amide Coupling using HATU

This protocol describes a mild and efficient method for the synthesis of picolinamides.

  • Initial Mixture: In a round-bottom flask, dissolve the picolinic acid (1.0 equiv.), the amine (1.1 equiv.), and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0-3.0 equiv.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

Visualizing the Problem: Decarboxylation Mechanism and Prevention Workflow

The following diagrams illustrate the key mechanistic pathway for decarboxylation and a logical workflow for troubleshooting this issue.

DecarboxylationMechanism PicolinicAcid Picolinic Acid Zwitterion Zwitterionic Intermediate PicolinicAcid->Zwitterion Heat (Δ) CO2 CO₂ PyridylAnion 2-Pyridyl Anion/Ylide Zwitterion->PyridylAnion - CO₂

Caption: The Hammick mechanism for thermal decarboxylation of picolinic acid.

TroubleshootingWorkflow Start Decarboxylation Observed Temp Lower Reaction Temperature? Start->Temp Base Optimize Base? Temp->Base Yes Failure Re-evaluate Synthetic Route Temp->Failure Not Possible Catalyst Change Catalyst/Ligand? Base->Catalyst Yes Success Problem Solved Base->Success No (Decarboxylation Eliminated) Base->Failure No Improvement Protect Protect Carboxylic Acid? Catalyst->Protect Yes Catalyst->Success No (Decarboxylation Eliminated) Catalyst->Failure No Improvement Protect->Success Yes Protect->Failure Not Feasible

Caption: A logical workflow for troubleshooting picolinic acid decarboxylation.

References

  • Hammick, D. L., & Dyson, P. (1939). The Hammick reaction. Journal of the Chemical Society (Resumed), 1559. [Link]
  • Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Journal of Organic Chemistry, 36(14), 2002-2004. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • G. E. Dunn, Gordon K. J. Lee, Harold Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Can. J. Chem.1972, 50(18), 3017-3027. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Deng F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV. [Link]
  • Decarboxyl
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed - NIH. [Link]
  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. [Link]
  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
  • Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction.
  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing). [Link]
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis

Sources

Technical Support Center: Synthesis of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the regioselective mono-esterification of 2,4-pyridinedicarboxylic acid (lutidinic acid).

Issue 1: Low Yield of the Desired 4-Monoester and Formation of Multiple Products

  • Observation: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of starting material (2,4-pyridinedicarboxylic acid), the undesired 2-monoester isomer (2-(methoxycarbonyl)picolinic acid), and the diester (dimethyl 2,4-pyridinedicarboxylate) in addition to the target this compound.

  • Probable Causes & Solutions:

    • Inadequate Reaction Conditions for Fischer Esterification: The Fischer esterification is an equilibrium-limited reaction.[1][2] To favor the formation of the ester, the equilibrium must be shifted towards the products.

      • Solution: Use a large excess of methanol, which acts as both the reactant and the solvent. This concentration effect drives the equilibrium forward. Additionally, ensure the continuous removal of water, a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Lack of Regioselectivity: The formation of the 2-monoester isomer is a common side reaction. The regioselectivity is influenced by both steric and electronic factors. The carboxylic acid at the 2-position (α-position) is sterically more hindered than the one at the 4-position (γ-position) due to the adjacent pyridine nitrogen. This generally favors the esterification at the 4-position.

      • Solution: Carefully control the reaction temperature. Lower temperatures (e.g., refluxing methanol) can enhance the kinetic selectivity for the less hindered 4-position. Prolonged reaction times or higher temperatures may lead to the esterification of the more hindered 2-position, increasing the formation of the undesired isomer and the diester.

    • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

      • Solution: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. Typically, 0.1 to 0.5 equivalents are sufficient.

Issue 2: Difficulty in Separating the 4-Monoester from the 2-Monoester Isomer

  • Observation: The desired this compound and the isomeric 2-(methoxycarbonyl)picolinic acid have very similar polarities, making their separation by column chromatography challenging.

  • Probable Causes & Solutions:

    • Similar Physicochemical Properties: Isomers often exhibit close retention factors (Rf) in chromatography.

      • Solution 1: Fractional Crystallization: Exploit potential differences in solubility of the two isomers. After initial purification to remove the starting material and diester, attempt to selectively crystallize the desired 4-monoester from a suitable solvent system. This may require screening various solvents and solvent mixtures.

      • Solution 2: pH-Controlled Extraction: The pKa values of the remaining carboxylic acid group in the two isomers might be slightly different. A careful, multi-step liquid-liquid extraction at a precisely controlled pH could potentially enrich one isomer in either the aqueous or organic phase.

      • Solution 3: Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a viable, albeit more resource-intensive, option.

Issue 3: Formation of Dimethyl 2,4-pyridinedicarboxylate as the Major Product

  • Observation: The primary product isolated is the diester, with only minor amounts of the desired monoester.

  • Probable Causes & Solutions:

    • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and a high concentration of the acid catalyst can drive the reaction to completion, leading to the formation of the thermodynamically more stable diester.

      • Solution: Reduce the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction when the optimal ratio of monoester to diester is achieved. It is often a trade-off between conversion of the starting material and the selectivity for the monoester.

    • Excessive Methanol and Catalyst: While an excess of methanol is necessary to drive the reaction, an extremely large excess, combined with a high catalyst load, can favor diester formation.

      • Solution: Optimize the stoichiometry. A molar excess of methanol in the range of 10-20 equivalents is often a good starting point.

Issue 4: Hydrolysis of the Ester Product During Workup

  • Observation: The yield of the desired ester is lower than expected after aqueous workup, with a corresponding increase in the amount of the starting dicarboxylic acid.

  • Probable Causes & Solutions:

    • Presence of Acid During Aqueous Workup: The Fischer esterification is reversible, and the presence of a strong acid and water during workup can lead to the hydrolysis of the newly formed ester.[1]

      • Solution: After the reaction is complete, carefully neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution, before or during the aqueous extraction. Ensure the temperature is kept low during neutralization to minimize base-catalyzed hydrolysis (saponification).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most direct and commonly employed route is the regioselective mono-esterification of 2,4-pyridinedicarboxylic acid using methanol under acidic conditions (Fischer esterification).[3] This method is advantageous due to the commercial availability of the starting material. The key challenge lies in achieving high regioselectivity for the 4-position.

Q2: Why is the esterification generally favored at the 4-position over the 2-position?

This selectivity is primarily attributed to steric hindrance. The carboxylic acid group at the 2-position is flanked by the pyridine nitrogen atom, which sterically impedes the approach of the nucleophilic methanol. The carboxylic acid at the 4-position is less sterically encumbered, making it kinetically more favorable for esterification.

Q3: Can I use other esterification methods, such as those involving coupling agents like DCC?

While methods using coupling agents like dicyclohexylcarbodiimide (DCC) are common for ester synthesis, they can introduce their own set of side reactions. For instance, the formation of N-acylurea byproducts is a known issue with carbodiimide-mediated couplings. In the context of regioselective mono-esterification of a dicarboxylic acid, controlling the stoichiometry of the coupling agent and the alcohol would be critical and could be complex. For this specific target, the Fischer esterification is often more straightforward and cost-effective.

Q4: How can I confirm the identity and purity of my final product and distinguish it from its isomer?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the pyridine ring protons and carbons will be different for the 4-monoester and the 2-monoester due to the different electronic environments. Specifically, the proton ortho to the remaining carboxylic acid will have a distinct chemical shift compared to the proton ortho to the ester group.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the formation of a monoester.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and, with appropriate standards, can help quantify the amount of the desired isomer and other impurities.

Q5: Are there alternative synthetic routes that avoid the issue of regioselectivity?

Yes, alternative routes can be designed to circumvent the regioselectivity problem, although they may involve more steps. For example, one could start with a precursor that has the 2-position functional group protected or is a different functional group altogether. An example would be the oxidation of 4-methylpicolinonitrile followed by selective hydrolysis of the nitrile and then esterification of the resulting carboxylic acid. However, each of these steps would have its own set of potential side reactions to consider.

Detailed Experimental Protocol: Regioselective Synthesis of this compound

This protocol is a self-validating system designed to maximize the yield and purity of the target compound through careful control of reaction parameters and a systematic workup procedure.

Materials and Reagents:

  • 2,4-Pyridinedicarboxylic acid (Lutidinic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1.0 eq).

    • Add anhydrous methanol (20 eq).

    • While stirring, slowly add concentrated sulfuric acid (0.2 eq) to the suspension.

    • Rationale: A large excess of methanol serves as both reactant and solvent, driving the equilibrium towards the ester product. Sulfuric acid is the catalyst for the Fischer esterification.[1][2]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with a drop of acetic acid) or LC-MS. The goal is to maximize the formation of the 4-monoester while minimizing the formation of the diester.

    • Rationale: Refluxing in methanol provides a controlled temperature that favors the kinetic esterification at the less sterically hindered 4-position. Close monitoring prevents the reaction from proceeding to form excessive amounts of the diester.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Add the bicarbonate solution carefully until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

    • Rationale: Neutralizing the sulfuric acid is crucial to prevent acid-catalyzed hydrolysis of the ester during the aqueous workup.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous solution with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: This extraction procedure isolates the ester products from the aqueous solution.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 100% dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and analyze by TLC to isolate the desired this compound.

    • Rationale: Chromatography separates the products based on their polarity. The diester will be the least polar, followed by the two monoester isomers, and finally the unreacted dicarboxylic acid (which should be largely removed during the basic wash).

Data Presentation

Table 1: Typical Reaction Outcomes and Analytical Data

CompoundTypical Yield (%)1H NMR (DMSO-d6, δ ppm)Key 13C NMR (DMSO-d6, δ ppm)
This compound 40-60~8.8 (d, 1H), ~8.2 (s, 1H), ~7.9 (d, 1H), ~3.9 (s, 3H)~165 (C=O, acid), ~164 (C=O, ester), ~53 (OCH3)
2-(Methoxycarbonyl)picolinic acid10-20~8.7 (d, 1H), ~8.1 (d, 1H), ~8.0 (t, 1H), ~4.0 (s, 3H)~166 (C=O, acid), ~165 (C=O, ester), ~53 (OCH3)
Dimethyl 2,4-pyridinedicarboxylate5-15~8.9 (d, 1H), ~8.4 (s, 1H), ~8.0 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H)~165 (C=O), ~164 (C=O), ~53 (OCH3), ~52 (OCH3)
2,4-Pyridinedicarboxylic acidVariable~8.8 (d, 1H), ~8.3 (s, 1H), ~8.0 (d, 1H), ~13.5 (br s, 2H)~166 (C=O), ~165 (C=O)

Note: The exact NMR chemical shifts can vary depending on the solvent and concentration.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

G start 2,4-Pyridinedicarboxylic Acid product This compound start->product CH3OH, H+ (cat.) Reflux (Selective) side_product1 2-(Methoxycarbonyl)picolinic Acid start->side_product1 CH3OH, H+ (cat.) Reflux side_product2 Dimethyl 2,4-pyridinedicarboxylate product->side_product2 CH3OH, H+ (cat.) Reflux (Excess) side_product1->side_product2 CH3OH, H+ (cat.) Reflux (Excess)

Caption: Main reaction and side reactions in the synthesis.

Diagram 2: Troubleshooting Flowchart

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Equilibrium Equilibrium Low Yield->Equilibrium Isomer Impurity Isomer Impurity Regioselectivity Regioselectivity Isomer Impurity->Regioselectivity Purification Strategy Purification Strategy Isomer Impurity->Purification Strategy Diester Formation Diester Formation Harsh Conditions Harsh Conditions Diester Formation->Harsh Conditions Excess MeOH / H2O Removal Excess MeOH / H2O Removal Equilibrium->Excess MeOH / H2O Removal Control Temp / Time Control Temp / Time Regioselectivity->Control Temp / Time Harsh Conditions->Control Temp / Time Optimize Catalyst Optimize Catalyst Harsh Conditions->Optimize Catalyst

Caption: A flowchart for troubleshooting common synthesis issues.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258. [Link]
  • Otera, J. Esterification. Chemical Reviews1993, 93 (4), 1449–1470. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Methoxycarbonyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methoxycarbonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale synthesis to a larger, more robust process. Here, we address common challenges and frequently asked questions encountered during the scale-up of this important chemical intermediate.

I. Synthesis Pathway Overview

The most common and scalable route to this compound involves the selective hydrolysis of a diester precursor, typically dimethyl 2,4-pyridinedicarboxylate. This precursor is often synthesized from 2,4-pyridinedicarboxylic acid.

Synthesis_Pathway A 2,4-Pyridinedicarboxylic acid B Dimethyl 2,4-pyridinedicarboxylate A->B Esterification (MeOH, Acid Catalyst) C This compound B->C Selective Hydrolysis (Base)

Caption: General synthesis route for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the esterification of 2,4-pyridinedicarboxylic acid?

A1: The esterification of pyridine carboxylic acids requires careful control of several parameters to ensure high conversion and minimize side reactions.[1] Key considerations include:

  • Catalyst Choice and Loading: Strong acid catalysts like sulfuric acid are commonly used. The catalyst loading needs to be optimized; insufficient catalyst will lead to slow and incomplete reactions, while excessive amounts can complicate the workup and potentially lead to charring at elevated temperatures.

  • Water Removal: Esterification is a reversible reaction.[2] To drive the equilibrium towards the product, water must be removed. On a larger scale, this is often achieved through azeotropic distillation.[3]

  • Temperature and Reaction Time: The reaction is typically run at reflux. The optimal temperature and time will depend on the scale and the efficiency of water removal. Monitoring the reaction progress by techniques like HPLC or TLC is crucial to determine the endpoint.

Q2: How can I achieve selective hydrolysis of dimethyl 2,4-pyridinedicarboxylate to obtain this compound?

A2: Selective hydrolysis is the most challenging step in this synthesis. The ester at the 2-position is more sterically hindered and electronically deactivated by the pyridine nitrogen, making the ester at the 4-position more susceptible to hydrolysis. To achieve selectivity:

  • Stoichiometry of the Base: Use of a carefully controlled amount of a base like sodium hydroxide or potassium hydroxide is critical. A slight excess is often needed to ensure complete reaction of one ester group, but a large excess will lead to the formation of the diacid.

  • Temperature Control: The hydrolysis should be conducted at a controlled, often lower, temperature to enhance selectivity. Exothermic reactions can lead to a loss of selectivity at larger scales if not managed properly.[4]

  • Reaction Time: The reaction must be monitored closely to stop it once the desired mono-acid is formed and before significant di-acid formation occurs.

Q3: What are the common impurities I should look for, and how can they be minimized?

A3: The impurity profile can change during scale-up.[4] Common impurities include:

  • Starting Material (Dimethyl 2,4-pyridinedicarboxylate): Incomplete hydrolysis will leave unreacted starting material. This can be minimized by optimizing reaction time and base stoichiometry.

  • 2,4-Pyridinedicarboxylic acid (Di-acid): Over-hydrolysis will lead to the formation of the di-acid. Careful control of base stoichiometry and temperature is key to minimizing this impurity.

  • Positional Isomer (2-Methoxycarbonyl-4-carboxypyridine): While less common due to electronic and steric factors, some of the isomeric mono-acid may form. Purification by crystallization is often required to remove this impurity.

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Dimethyl 2,4-pyridinedicarboxylate 1. Incomplete reaction.2. Hydrolysis during workup.1. Ensure complete water removal: Use a Dean-Stark trap or azeotropic distillation. Monitor for the cessation of water collection.2. Optimize catalyst loading: Titrate a sample to determine the optimal amount of acid catalyst.3. Neutralize carefully during workup: Use a weak base like sodium bicarbonate to neutralize the acid catalyst, and perform washes with cold solutions to minimize ester hydrolysis.[5]
Formation of Di-acid during Selective Hydrolysis 1. Excess of base.2. High reaction temperature.3. Prolonged reaction time.1. Accurately charge the base: Use a standardized solution of the base and add it slowly to control the exotherm.2. Maintain strict temperature control: Use a reactor with efficient cooling and agitation. Consider running the reaction at a lower temperature for a longer time.3. Monitor the reaction closely: Use in-process controls (e.g., HPLC) to determine the optimal reaction endpoint.
Product is Difficult to Isolate/Purify 1. Presence of multiple components (starting material, product, di-acid).2. Product is an oil or difficult to crystallize.1. Optimize the reaction: A cleaner reaction will simplify purification. Refer to the steps above to minimize impurities.2. Develop a robust crystallization procedure: Screen different solvent systems. A pH adjustment of the aqueous solution can be critical for selective precipitation of the desired mono-acid.
Inconsistent Results on Scale-up 1. Poor heat transfer.2. Inefficient mixing.3. Changes in raw material quality.1. Address heat transfer issues: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient for exothermic reactions.[4] Ensure the reactor is adequately sized and has sufficient cooling capacity.2. Ensure proper agitation: Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting selectivity and yield.3. Qualify raw material suppliers: Establish strict specifications for all starting materials.[4]

IV. Experimental Protocols

Step 1: Esterification of 2,4-Pyridinedicarboxylic acid

This protocol is a general guideline and may require optimization based on the scale of the reaction.

  • To a suspension of 2,4-pyridinedicarboxylic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.3 eq) while maintaining the temperature below 25 °C.

  • Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a cold, saturated solution of sodium bicarbonate.[5]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl 2,4-pyridinedicarboxylate.[6]

Step 2: Selective Hydrolysis of Dimethyl 2,4-pyridinedicarboxylate
  • Dissolve dimethyl 2,4-pyridinedicarboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium hydroxide (1.0-1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction at a controlled temperature (e.g., 0-25 °C) and monitor its progress by HPLC.

  • Once the desired conversion is reached, carefully adjust the pH of the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. The optimal pH for precipitation should be determined experimentally.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Troubleshooting_Hydrolysis Start Low Yield or Impure Product in Selective Hydrolysis Q1 Is unreacted starting material present? Start->Q1 A1_Yes Increase reaction time or a slight excess of base. Q1->A1_Yes Yes Q2 Is di-acid the major impurity? Q1->Q2 No End Optimized Process A1_Yes->End A2_Yes Reduce base stoichiometry. Lower reaction temperature. Shorten reaction time. Q2->A2_Yes Yes Q2->End No

Caption: Decision tree for troubleshooting the selective hydrolysis step.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids. Retrieved from

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermediate. Retrieved from

  • ChemicalBook. (n.d.). Dimethyl 2,4-pyridinedicarboxylate synthesis. Retrieved from

Sources

Navigating Reactions with 4-(Methoxycarbonyl)picolinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reactions involving 4-(methoxycarbonyl)picolinic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile building block. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and practical, field-tested insights. This resource is structured to address the specific challenges you may encounter, from solubility issues to unexpected side reactions, ensuring your experiments are both efficient and successful.

Section 1: Understanding the Reactant - Physicochemical Properties and Solubility

Before embarking on a synthetic route, a thorough understanding of your starting material is paramount. This compound possesses a unique combination of functional groups that influence its behavior in solution and in reactions.

Frequently Asked Questions (FAQs): Solubility and Handling

Q1: What are the best solvents for dissolving this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility profile based on its structural analogue, methyl picolinate, and general principles. This compound is expected to have limited solubility in water and good solubility in polar aprotic solvents. For practical applications, the following solvents are recommended:

  • Excellent Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Good to Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)

  • Limited Solubility: Water, Alcohols (Methanol, Ethanol - may lead to transesterification at elevated temperatures), Toluene, Heptane/Hexanes

Solubility Troubleshooting: If you encounter solubility issues, gentle heating can be employed. However, be mindful of potential side reactions at elevated temperatures, such as decarboxylation.[1][2] For reactions requiring a non-polar solvent, a solvent screen with small amounts of material is highly recommended.

Q2: Are there any specific handling and storage recommendations for this compound?

A2: Yes, proper handling and storage are crucial to maintain the integrity of this compound. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C) to minimize degradation. As with most carboxylic acids, it can be corrosive and an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. However, the bifunctional nature of this compound presents unique challenges.

Troubleshooting Guide: Amide Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Dissolution: The starting material may not be fully dissolved, limiting its availability for reaction. 2. Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough for this substrate. 3. Deactivation of Reagents: Moisture in the reaction can quench the coupling reagent.1. Ensure complete dissolution in an appropriate solvent (e.g., DMF, THF) before adding other reagents. Gentle warming may be necessary. 2. For challenging couplings, consider using more powerful uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP.[3] 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Presence of a Byproduct with M+18 (Hydrolysis) 1. Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis under basic or acidic conditions, especially with prolonged reaction times or elevated temperatures.[4][5]1. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and maintain the reaction at a low temperature (0 °C to room temperature). Minimize reaction time by monitoring progress closely with TLC or LC-MS.
Formation of a Decarboxylated Byproduct 1. Thermal Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, particularly at elevated temperatures.[1][2][6]1. Avoid high reaction temperatures. If heating is necessary for solubility, use the lowest effective temperature for the shortest possible duration.
Complex Reaction Mixture/Purification Difficulties 1. Side Reactions with Pyridine Nitrogen: The basic nitrogen atom can interfere with the reaction, potentially by quenching reagents or catalyzing side reactions.[7][8] 2. Chelation of Metal Catalysts: If using a metal-based coupling catalyst, the picolinic acid moiety can act as a chelating agent, potentially inhibiting catalysis.[9][10][11]1. The use of an appropriate base should mitigate most issues with the pyridine nitrogen. 2. If metal catalysis is suspected to be an issue, consider switching to a non-metal-mediated coupling method. 3. For purification, a combination of aqueous work-up and column chromatography is often effective. A mild acidic wash (e.g., dilute HCl) can help remove basic impurities, while a mild basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.
Visualizing the Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent (e.g., DMF) B Add non-nucleophilic base (e.g., DIPEA) A->B C Add coupling reagent (e.g., HATU) at 0 °C B->C D Stir for 15-30 min C->D E Add amine D->E F Monitor reaction by TLC or LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H

Caption: A typical workflow for amide coupling reactions.

Protocol 1: Standard Amide Coupling with HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Optimizing Esterification and Other Transformations

While amide coupling is a common application, this compound can participate in a variety of other reactions. This section addresses potential challenges in esterification and highlights other reactivity considerations.

Frequently Asked Questions (FAQs): Esterification and General Reactivity

Q1: I want to perform an esterification at the carboxylic acid. What conditions should I use to avoid transesterification of the existing methyl ester?

A1: This is a critical consideration. To selectively esterify the carboxylic acid without affecting the methyl ester, you should avoid conditions that promote transesterification, such as using a large excess of another alcohol as the solvent at high temperatures.

  • Recommended Methods:

    • Steglich Esterification: Use a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in a non-alcoholic solvent like DCM or THF at room temperature.[12]

    • Activation as an Acid Chloride: Convert the carboxylic acid to the acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures, followed by the addition of the desired alcohol in the presence of a non-nucleophilic base.

Q2: Can the pyridine nitrogen interfere with other types of reactions, for example, in cross-coupling reactions?

A2: Absolutely. The lone pair on the pyridine nitrogen can coordinate to metal catalysts, potentially inhibiting their activity.[7][8] In reactions like Suzuki or Buchwald-Hartwig couplings, where a palladium catalyst is often used, this can be a significant issue.

  • Mitigation Strategies:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands that can compete effectively with the pyridine nitrogen for coordination to the metal center.

    • Additive Effects: In some cases, the addition of a Lewis acid or a different base can modulate the reactivity of the pyridine nitrogen.

    • Protecting Groups: While less common for this specific purpose, N-oxide formation on the pyridine nitrogen is a potential strategy to temporarily mask its coordinating ability.

Visualizing the Decision-Making Process for Esterification

EsterificationDecision Start Goal: Esterify the Carboxylic Acid Q1 Is the desired alcohol readily available and the substrate thermally stable? Start->Q1 Steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP) Q1->Steglich Yes AcidChloride Convert to Acid Chloride, then add alcohol and base Q1->AcidChloride No

Caption: A decision tree for selecting an esterification method.

Section 4: Purification and Characterization

The successful isolation and characterization of your product are the final, critical steps of any reaction.

Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product is difficult to separate from starting material 1. Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Derivatization: In some cases, temporary derivatization of a functional group can alter the polarity enough to allow for separation.
Product appears to be a salt 1. Protonation of Pyridine Nitrogen: The product may have formed a salt with an acidic byproduct or reagent (e.g., HCl from a coupling reagent).1. Neutralizing Wash: During the aqueous work-up, a wash with a mild base (e.g., saturated NaHCO₃) will deprotonate the pyridine nitrogen.
Inconsistent NMR spectra 1. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. 2. Rotational Isomers (Rotamers): Amide bonds can exhibit restricted rotation, leading to the appearance of multiple sets of peaks for a single compound in the NMR spectrum.1. High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable. Lyophilization from a suitable solvent can also be effective. 2. Variable Temperature NMR: Acquiring an NMR spectrum at an elevated temperature can sometimes coalesce the rotameric peaks into a single set.

References

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  • Brown, E. V.; Neil, R. H. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. J. Org. Chem.1961, 26 (9), 3547–3549.
  • Headley, A. D.; Khasat, N. P.; Starnes, W. H. Jr. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. 1986, 64 (1), 159-163.
  • Gant, T. G. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Org. Lett.2016, 18 (15), 3858–3861.
  • Ma, S.; Hartwig, J. F. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Org. Biomol. Chem.2025, 23, 5767-5772.
  • Jensen, J. H.; Jørgensen, M. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. 2000, 5 (9), 1126-1132.
  • BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support. 2025.
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  • Deady, L. W.; Shanks, R. A. Pyridine nitrogen reactivity. J. Chem. Soc., Perkin Trans. 2. 1972, 780-782.
  • Dong, J.; et al. Nitrogen-to-functionalized carbon atom transmutation of pyridine.
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  • Kallenbach, L. R.; et al. Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. J. Agric. Food Chem.2014, 62 (1), 134-140.
  • BenchChem. Optimizing Peptide Coupling: Key Techniques. BenchChem Technical Support. 2025.
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  • Spring, D. R.; et al. The reductive cleavage of picolinic amides. Tetrahedron Lett.2016, 57 (39), 4391-4393.
  • O'Duill, M.; et al. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Chem. Sci.2019, 10, 9345-9350.
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  • Gholinejad, M.; et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
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Technical Support Center: Characterization of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of picolinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of compounds. Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its analogues are not only crucial in biological processes but also serve as versatile ligands in coordination chemistry and drug design.[1][2][3][4] Their unique structural and electronic properties, however, can present significant analytical hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and step-by-step protocols for resolution.

Question 1: I'm observing poor peak shape and inconsistent retention times for my picolinic acid derivative during HPLC analysis. What could be the cause and how can I fix it?

Answer:

Poor peak shape (e.g., tailing, fronting, or broad peaks) and retention time variability are common issues in the HPLC analysis of picolinic acid derivatives. These problems often stem from the compound's ability to chelate with metal ions and its amphoteric nature.

Underlying Causes:

  • Metal Contamination: The chelating nature of the picolinic acid moiety can lead to interactions with trace metals in the HPLC system (e.g., stainless steel frits, columns, and tubing) or in the sample matrix. This can cause peak tailing and irreversible adsorption.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the basic pyridine nitrogen, leading to peak tailing.

  • Inappropriate pH of the Mobile Phase: The ionization state of both the picolinic acid derivative and the stationary phase is highly dependent on the mobile phase pH. An unsuitable pH can lead to poor retention, peak broadening, and inconsistent results. Picolinic acid's solubility is also pH-dependent.[5]

Troubleshooting Workflow:

Below is a systematic approach to diagnose and resolve these chromatographic issues.

G cluster_0 Troubleshooting Poor Chromatography start Poor Peak Shape or Inconsistent Retention Time q1 Is peak tailing observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no p1 Potential Metal Chelation or Silanol Interactions a1_yes->p1 q2 Are retention times drifting? a1_no->q2 s1 1. Add a chelating agent (e.g., 0.1% TFA or 10-20 mM EDTA) to the mobile phase. 2. Use a metal-free or bio-inert HPLC system if available. 3. Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). p1->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no p2 Mobile Phase pH Instability or Poor Equilibration a2_yes->p2 end Improved Chromatography a2_no->end s2 1. Ensure mobile phase is well-buffered and freshly prepared. 2. Increase column equilibration time between injections. 3. Check for leaks in the HPLC system. p2->s2 s2->end

Caption: A workflow for troubleshooting common HPLC issues.

Detailed Protocol for Mobile Phase Optimization:

  • Initial Screening: Start with a simple mobile phase, such as acetonitrile and water with 0.1% formic acid.

  • pH Adjustment: If peak tailing persists, adjust the mobile phase pH. For acidic derivatives, a lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxylic acid and minimize interactions with silanols. For basic derivatives, a higher pH with a suitable buffer (e.g., ammonium bicarbonate at pH 8-9) might be necessary, but ensure your column is stable at this pH.

  • Ion-Pairing Chromatography: For highly polar derivatives, consider using an ion-pairing reagent like tetrabutylammonium hydrogen sulfate.[6] This can improve retention and peak shape on C18 columns.[6]

  • Alternative Stationary Phases: If issues continue, switch to a different column chemistry. A phenyl-hexyl or a polymer-based column can offer different selectivity and reduce silanol interactions.

Question 2: My mass spectrometry data for a picolinic acid derivative shows unexpected fragmentation patterns or a weak molecular ion. How can I improve my results?

Answer:

The fragmentation of picolinic acid derivatives in mass spectrometry can be complex, and obtaining a strong molecular ion signal can be challenging, especially with techniques like electron impact (EI) ionization.

Underlying Causes:

  • Extensive Fragmentation: The pyridine ring and the carboxylic acid group can lead to characteristic but sometimes extensive fragmentation, making the molecular ion less abundant.[7][8]

  • In-source Fragmentation/Degradation: Some derivatives may be thermally labile and can degrade in the ion source, particularly at high temperatures.

  • Poor Ionization Efficiency: The choice of ionization technique is critical. While ESI is generally suitable, the polarity and volatility of the derivative will influence its efficiency.

Troubleshooting and Optimization Strategies:

Problem Potential Cause Recommended Solution Expected Outcome
Weak or Absent Molecular IonExtensive Fragmentation (EI)Switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).Increased abundance of the [M+H]+ or [M-H]- ion.
In-source DegradationLower the ion source temperature. Optimize cone voltage in ESI.Reduced fragmentation and a stronger molecular ion signal.
Unexpected Fragment IonsComplex Fragmentation PathwaysUse tandem MS (MS/MS) to isolate the precursor ion and characterize its fragments. Compare experimental data with theoretical fragmentation patterns from computational tools.Elucidation of fragmentation mechanisms and confident identification of fragment ions.[8]
Metal Adduct FormationEnsure high purity of solvents and reagents. Add a small amount of a chelating agent like EDTA to the sample if compatible with the analysis.Reduced formation of metal adducts and a cleaner mass spectrum.
Poor SensitivityLow Ionization EfficiencyDerivatize the molecule to enhance its ionizability. Picolinoyl derivatization can significantly improve ESI response.[9]5-10 times higher ESI response in selected reaction monitoring (SRM) mode.[9]

Experimental Protocol for Picolinoyl Derivatization to Enhance ESI Response:

This protocol is adapted for corticosteroids but can be applied to other molecules with hydroxyl groups.[9]

  • Reagent Preparation: Prepare a solution of picolinic acid and 2-methyl-6-nitrobenzoic anhydride in a suitable aprotic solvent.

  • Reaction: Add the corticosteroid sample to the reagent mixture.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Quenching: Quench the reaction with a suitable reagent as described in the original method.

  • Extraction: Perform a solid-phase extraction to purify the derivatized product.

  • Analysis: Analyze the purified derivative by LC-ESI-MS.

Question 3: I am struggling with the solid-state characterization of my picolinic acid derivative. I suspect polymorphism. How can I confirm this and characterize the different forms?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for picolinic acid and its derivatives.[10][11][12][13] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making their characterization crucial in drug development.[14]

Underlying Causes of Polymorphism:

  • Crystallization Conditions: The choice of solvent, temperature, and cooling rate during crystallization can all influence which polymorphic form is obtained.[12][13]

  • Intermolecular Interactions: Subtle changes in substituents on the picolinic acid scaffold can alter intermolecular interactions like hydrogen bonding and π-stacking, leading to different crystal packing arrangements.[1][3]

Workflow for Polymorph Screening and Characterization:

G cluster_1 Polymorph Screening and Characterization start Suspected Polymorphism crystallization Systematic Crystallization Screen (Different Solvents, Temperatures, Evaporation Rates) start->crystallization pxrd Powder X-ray Diffraction (PXRD) Analysis of Solids crystallization->pxrd dsc_tga Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) pxrd->dsc_tga Different Patterns spectroscopy Solid-State NMR, FT-IR, Raman Spectroscopy dsc_tga->spectroscopy scxrd Single-Crystal X-ray Diffraction (SCXRD) spectroscopy->scxrd Suitable Crystals Obtained characterization Full Characterization of Each Polymorph (Structure, Stability, Solubility) scxrd->characterization end Polymorphs Identified and Characterized characterization->end

Caption: A workflow for the investigation of polymorphism.

Key Analytical Techniques for Solid-State Characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures of different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates by measuring weight loss upon heating.[15]

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure of a polymorph.[1][3]

  • Spectroscopic Techniques: Solid-state NMR, FT-IR, and Raman spectroscopy can provide complementary information about the molecular conformation and intermolecular interactions in different polymorphs.[16]

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shifts I should expect in the 1H and 13C NMR spectra of a simple picolinic acid derivative?

A1: The NMR spectrum of picolinic acid itself shows characteristic shifts for the aromatic protons between 7.6 and 8.8 ppm in CDCl3.[17] The carboxylic acid proton is typically a broad singlet at a higher ppm value.[17] In 13C NMR, the carboxyl carbon appears around 164.7 ppm, and the aromatic carbons are observed between 124 and 148 ppm in CDCl3.[18] Substituents on the pyridine ring will, of course, alter these chemical shifts.

Q2: My picolinic acid derivative has poor solubility in common organic solvents. What can I do to improve this for analysis?

A2: Picolinic acid itself is highly soluble in water and less so in ethanol and acetonitrile.[10][12][13] For derivatives with poor solubility, consider the following:

  • Solvent Screening: Test a wider range of solvents, including polar aprotic solvents like DMSO and DMF.

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility by ionizing the carboxylic acid or the pyridine nitrogen.[5]

  • Salt Formation: Converting the derivative to a salt (e.g., a hydrochloride salt for the pyridine nitrogen or a sodium salt for the carboxylic acid) can improve aqueous solubility.

Q3: I am working with metal complexes of picolinic acid derivatives. What are some key characterization techniques I should use?

A3: The characterization of metal complexes of picolinic acid derivatives requires a combination of techniques to determine the coordination mode, geometry, and stability of the complex.[15][17][19]

  • FT-IR Spectroscopy: Look for shifts in the C=O and C=N stretching frequencies upon coordination to the metal ion.[15][17][19]

  • UV-Visible Spectroscopy: This can provide information about the electronic transitions and the geometry of the complex.[15][17][19]

  • NMR Spectroscopy: For diamagnetic complexes, NMR can elucidate the structure in solution.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise 3D structure of the metal complex.[20]

  • Thermal Analysis (TGA/DSC): This can be used to assess the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.[15][19][20]

Q4: Can computational methods aid in the characterization of picolinic acid derivatives?

A4: Yes, computational methods like Density Functional Theory (DFT) are powerful tools for complementing experimental data.[21] DFT can be used to:

  • Predict optimized molecular geometries.[21]

  • Calculate theoretical vibrational frequencies to aid in the assignment of IR and Raman spectra.

  • Model NMR chemical shifts.

  • Investigate electronic properties and reactivity through analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps.[21]

  • Understand intermolecular interactions in the solid state.[11]

By combining these computational insights with experimental results, a more complete and confident characterization of picolinic acid derivatives can be achieved.

References

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
  • Kansız, S., & Şimşek, O. (2024). Theoretical Insights into the Structural and Chemical Reactivity of a Picolinamide Derivative Using DFT Analysis. ResearchGate.
  • Christie, W. W., et al. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate.
  • Anurag, et al. (2024). Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights. IJSREM.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals.
  • Fábián, L., et al. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. PMC.
  • A Study of Metal Complexes of 2-picolinic Acid. ResearchGate.
  • Picolinic acid - Solubility of Things.
  • Yang, S., et al. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont.
  • Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed.
  • Tite, T., et al. (2018). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC.
  • Stähle, M., et al. (2022). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. MDPI.
  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
  • Theoretical study of hydrogen bonded picolinic acid-water complexes. ResearchGate.
  • Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate.
  • Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. ACS Publications.
  • Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Human Metabolome Database.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed.
  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed.
  • Raman spectra of picolinic acid at the indicated pH values. ResearchGate.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont.
  • Picolinic acid; LC-ESI-ITFT; MS2; CE: 30; [M+H]+. MassBank.
  • A Density Functional Theory Study on the Interaction of Dipicolinic Acid with Hydrated Fe+2 Cation. ResearchGate.
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate.
  • Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. ACS Publications.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • Picolinic acid. Wikipedia.
  • Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Wiley-VCH.
  • PICOLINIC ACID, HYDROCHLORIDE - Optional[13C NMR]. SpectraBase.

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-(methoxycarbonyl)picolinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to optimize the separation and resolution of this compound. Given its ionizable nature, achieving robust and reproducible chromatography can be challenging. This document provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern the separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of successful method development for this compound.

Q1: Why is achieving a symmetrical peak shape for this compound often difficult on standard C18 columns?

Answer: The difficulty arises from the molecule's structure. This compound is an ionizable compound containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This makes its behavior in reversed-phase HPLC highly dependent on the mobile phase pH.[1][2]

The primary challenge is secondary interactions. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 4), these silanols can deprotonate to become negatively charged (Si-O⁻).[3][4] The basic pyridine nitrogen on your analyte can be protonated (positively charged), leading to a strong, undesirable ionic interaction with the negatively charged silanols. This secondary interaction mechanism causes significant peak tailing.[1][5]

Furthermore, if the mobile phase pH is close to the pKa of either the carboxylic acid or the pyridine group, the analyte will exist as a mixture of ionized and unionized forms, which can lead to peak broadening or splitting.[2][6]

Q2: What is the most critical parameter to adjust for improving the resolution of this compound from its impurities?

Answer: Without question, the most powerful tool for manipulating the resolution of this compound is the mobile phase pH .[1][6][7]

Because the analyte is ionizable, altering the pH changes its degree of ionization, which in turn dramatically affects its retention and selectivity relative to other components in the sample.[1][2][4]

  • At low pH (e.g., pH < 2.5): The carboxylic acid group is fully protonated (neutral), and the pyridine nitrogen is protonated (positive charge). This suppresses the ionization of the acidic functional group, making the molecule more hydrophobic and thus more retained on a C18 column.[1][8] This is often the best starting point for method development.[4]

  • At high pH (e.g., pH > 8, on a suitable column): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. The molecule becomes more polar and less retained.

By systematically screening a range of pH values, you can find a "sweet spot" where the retention of this compound and its key impurities are sufficiently different to achieve baseline resolution. The goal is to operate at a pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure robust and reproducible results.[1][3][9]

Q3: What type of HPLC column is best suited for analyzing this compound?

Answer: While a modern, high-purity, end-capped C18 column can be made to work, it may not be the most effective choice. For polar and ionizable compounds like this, mixed-mode columns are often superior.[10][11][12][13][14]

Mixed-mode columns combine reversed-phase (hydrophobic) characteristics with ion-exchange properties on a single stationary phase.[10][11][14] This dual retention mechanism provides an additional, powerful lever for controlling selectivity. By manipulating both the organic solvent content (for hydrophobic interactions) and the mobile phase pH/ionic strength (for ion-exchange interactions), you can achieve separations that are impossible on a standard C18 column.[11] This is particularly useful for separating the target compound from other polar or charged impurities.

If a mixed-mode column is not available, consider a standard C18 column that is specifically designed for use at low pH and has a very low silanol activity to minimize the secondary interactions that cause peak tailing.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your analysis.

Issue 1: Severe Peak Tailing

You observe a chromatographic peak for this compound that is asymmetric, with a pronounced "tail" extending from the back of the peak.

  • Primary Cause: Secondary ionic interactions between the protonated pyridine ring of the analyte and deprotonated residual silanols on the column's stationary phase.[1][5]

  • Solution Workflow:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to around 2.5-3.0 using a buffer.[4] At this pH, the surface silanols are protonated (neutral), which eliminates the ionic interaction causing the tailing.

    • Verify Buffer Strength: Ensure you are using an adequate buffer concentration, typically between 10-50 mM.[9][15] A weak or absent buffer will not effectively control the pH at the column surface, leading to inconsistent results and poor peak shape.[16]

    • Use a High-Purity Column: If tailing persists at low pH, your column may have high silanol activity. Switch to a modern, high-purity, fully end-capped column designed for analyzing basic compounds.

    • Check for Overload: Inject a 1:10 dilution of your sample. If the peak shape improves and the tailing factor decreases, you may be overloading the column.[17]

Issue 2: Poor Resolution from a Closely Eluting Impurity

Your target peak and a nearby impurity are merged or have a resolution value (Rs) of less than 1.5.

  • Primary Cause: Insufficient selectivity between the two compounds under the current analytical conditions.

  • Solution Workflow:

    • Perform a pH Study: This is the most critical step. Prepare mobile phases at different pH points (e.g., pH 2.5, 3.5, 5.0, 6.5) using appropriate buffers (see Table 2). Run the analysis at each pH and plot the retention times of both peaks. Often, a small change in pH will shift the retention of the ionizable compounds differently, dramatically improving selectivity.[1][6][7]

    • Change the Organic Modifier: If pH adjustments are insufficient, try switching the organic solvent. If you are using acetonitrile, prepare a mobile phase with methanol at the same solvent strength, and vice versa. The different solvent properties can alter selectivity.[18]

    • Switch Column Chemistry: If the above steps fail, the interaction mechanism is not selective enough. Move to a column with a different stationary phase. A mixed-mode column is an excellent choice.[10][11][13] Alternatively, a phenyl-phase column can offer different selectivity for aromatic compounds through π-π interactions.

Issue 3: Unstable or Drifting Retention Times

The retention time of your analyte shifts significantly between injections or over the course of a sequence.

  • Primary Cause: Inconsistent mobile phase pH or temperature.[2]

  • Solution Workflow:

    • Ensure Proper Buffering: Unstable retention for an ionizable compound is a classic sign of an unbuffered or poorly buffered mobile phase.[15] If the pH is not firmly controlled, small variations in your mobile phase preparation can lead to large shifts in retention.[2] Implement a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[9][19]

    • Use a Column Oven: Chromatographic separations are sensitive to temperature. Fluctuations in ambient lab temperature will cause retention times to drift. Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C or 40 °C).

    • Check System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 10-20 column volumes, especially when changing mobile phases.

Section 3: Protocols & Methodologies
Protocol 1: Systematic pH Screening for Method Development

This protocol outlines a structured approach to finding the optimal mobile phase pH for separating this compound from its impurities.

  • Column: Use a robust, modern C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Buffer Preparation: Prepare three aqueous buffer solutions (e.g., 20 mM) with different pKa values to cover a wide pH range.

    • Buffer A (for low pH): Potassium phosphate monobasic (pKa ~2.1). Adjust to pH 2.5 with phosphoric acid.

    • Buffer B (for mid pH): Ammonium formate (pKa ~3.8) or Ammonium acetate (pKa ~4.8). Adjust to pH 4.5.

    • Buffer C (for higher pH): Potassium phosphate dibasic (pKa ~7.2). Adjust to pH 6.8.

  • Mobile Phase Preparation: For each buffer, create a mobile phase consisting of Buffer:Acetonitrile (e.g., 80:20 v/v). Filter all mobile phases.

  • Analysis:

    • Equilibrate the column thoroughly with the pH 2.5 mobile phase.

    • Inject your sample mixture and record the chromatogram.

    • Flush the system and re-equilibrate with the pH 4.5 mobile phase. Inject the sample.

    • Repeat the process for the pH 6.8 mobile phase.

  • Evaluation: Compare the three chromatograms, paying close attention to the resolution (Rs) between the target peak and the closest eluting impurity. This screening will reveal which pH range provides the best selectivity for your specific sample matrix.

Section 4: Data & Visualizations
Data Tables

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting PointRationale
Column Mixed-Mode (RP/Cation-Exchange) or High-Purity C18Mixed-mode offers superior selectivity for ionizable compounds.[14] High-purity C18 minimizes peak tailing.
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.8Low pH suppresses silanol interactions and provides good retention.[4] Phosphate is a robust buffer.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 10% to 70% B over 15 minutesA good starting point for scouting the required elution strength.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Column Temp. 30 °CEnsures stable and reproducible retention times.
Detection UV at ~265-275 nmPicolinic acid derivatives typically have strong absorbance in this region.
Injection Vol. 5 µLA small volume helps prevent column overload and peak distortion.

Table 2: Common HPLC Buffers for pH Control

Buffer SystempKaUseful pH RangeVolatility (MS-Compatibility)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2Non-Volatile (UV only)
Formate3.82.8-4.8Volatile (Good for LC-MS)
Acetate4.83.8-5.8Volatile (Good for LC-MS)
Citrate3.1, 4.8, 6.42.1-7.4Non-Volatile (UV only)
Data sourced from multiple chromatographic guides.[9][15][19]
Diagrams and Workflows

G cluster_0 Troubleshooting Poor Resolution Start Problem: Poor Resolution (Rs < 1.5) CheckTailing Is peak tailing severe? (Tf > 1.5) Start->CheckTailing AdjustpH Primary Action: Systematically adjust mobile phase pH (e.g., screen pH 2.5, 4.5, 6.5) CheckTailing->AdjustpH No FixTailing Address Tailing First: 1. Lower pH to ~2.5-3.0 2. Use end-capped column 3. Check for overload CheckTailing->FixTailing Yes CheckSelectivity Did selectivity improve? AdjustpH->CheckSelectivity ChangeSolvent Secondary Action: Switch organic modifier (Acetonitrile <-> Methanol) CheckSelectivity->ChangeSolvent No Success Resolution Achieved (Rs >= 1.5) CheckSelectivity->Success Yes ChangeColumn Final Action: Change column chemistry (e.g., to Mixed-Mode or Phenyl) ChangeSolvent->ChangeColumn ChangeColumn->Success FixTailing->AdjustpH

Caption: A stepwise workflow for troubleshooting poor resolution.

Caption: Effect of pH on the ionization and retention of the analyte.

References
  • A Guide to HPLC and LC-MS Buffer Selection.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024). Hawach Scientific.
  • Troubleshooting Peak Shape Problems in HPLC. (2024).
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. (2017).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Method Development Guide for HPLC.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Control pH During Method Development for Better Chrom
  • Reversed-phase HPLC Buffers. Regis Technologies, Inc.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014).
  • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Mixed-Mode Chromatography—A Review. (2021).
  • Mixed-Mode Chromatography and St
  • HPLC analytical Method development: an overview. (2025). PharmaCores.
  • Reversed-Phase HPLC of Ionizable Analytes.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025).
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • Poor peak shape - Reversed Phase Chromatography Troubleshooting. Nacalai Tesque, Inc.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI Technologies.
  • This compound | 24195-03-7. BenchChem.
  • 4-bromo-6-(methoxycarbonyl)picolinic acid | 293294-72-1. ChemSrc.
  • 4-bromo-6-(methoxycarbonyl)picolinic acid | 293294-72-1. ChemicalBook.
  • 4-(Ethoxycarbonyl)picolinic acid - Physico-chemical Properties. ChemBK.
  • This compound | 24195-03-7. BLD Pharm.
  • 4-(Methoxycarbonyl)pyridine-3-carboxylic acid. PubChem.
  • 4-(Ethoxycarbonyl)picolinic acid. PubChem.
  • 6-(Methoxycarbonyl)picolinic acid | 7170-36-7. Sigma-Aldrich.

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Managing reaction temperature for optimal picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Picolinic Acid Synthesis

A-Level: For Senior Application Scientists & Process Chemists

This guide provides in-depth technical support for managing reaction temperature during picolinic acid synthesis. It is structured to address common challenges and provide actionable, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing picolinic acid and what are their typical reaction temperatures?

A1: Several methods are employed for picolinic acid synthesis, each with distinct optimal temperature ranges. The most prevalent methods include:

  • Oxidation of 2-Methylpyridine (2-Picoline): This is a widely used method.

    • With Potassium Permanganate (KMnO₄): The reaction is typically conducted by heating on a steam bath, which maintains a temperature around 100°C.[1] The process involves the gradual addition of KMnO₄ to an aqueous solution of 2-picoline.[1]

    • With Nitric Acid: This method requires higher temperatures, often in the range of 180°C to 370°C under pressure.[2]

    • With Manganese Dioxide in Sulfuric Acid: This process involves heating the reaction mixture to 130-140°C.[3]

  • Ammoxidation of 2-Picoline followed by Hydrolysis: This is a major commercial route.[4]

    • Ammoxidation: The vapor-phase reaction of 2-picoline with ammonia and air over a vanadium oxide catalyst occurs at high temperatures, typically between 350°C and 600°C, to form 2-cyanopyridine.[5]

    • Hydrolysis: The subsequent hydrolysis of 2-cyanopyridine to picolinic acid is performed under reflux conditions, often initiated by heating to 50°C before adding sodium hydroxide and then refluxing for several hours.[6][7]

  • Electrochemical Synthesis: This method can be performed at milder temperatures. For instance, the electrochemical reduction of chloropicolinic acid can be carried out at 313 K (40°C).[8]

Q2: Why is precise temperature control so critical in picolinic acid synthesis?

A2: Temperature is a critical parameter that directly influences reaction rate, product yield, and purity.

  • Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, exceeding the optimal temperature can promote undesirable side reactions.

  • Product Yield: Inadequate temperature may result in an incomplete reaction and low conversion of the starting material. Conversely, excessively high temperatures can lead to the degradation of both the starting material and the desired product, significantly reducing the yield. For example, in the oxidation of 3-picoline, increasing the temperature from 110°C to 190°C improves selectivity, but a further increase to 210°C causes it to decrease.[9]

  • Purity and Side Reactions: Temperature significantly affects the selectivity of the reaction. Uncontrolled temperature can lead to the formation of byproducts. For instance, in the permanganate oxidation of 2-picoline, insufficient heating can result in incomplete oxidation, while excessive heat can cause decarboxylation or the formation of other oxidation byproducts.

Q3: What are the initial signs that my reaction temperature is not optimal?

A3: Several in-process observations can indicate suboptimal temperature control:

  • Visual Changes: Unexpected color changes in the reaction mixture can signal the formation of byproducts. For instance, the disappearance of the purple color of potassium permanganate is an indicator of its consumption during the oxidation of 2-picoline.[1]

  • Reaction Rate: A reaction proceeding much slower or faster than expected is a primary indicator. This can be monitored through techniques like Thin Layer Chromatography (TLC).[10]

  • Off-gassing: Unusual or excessive gas evolution can suggest decomposition or side reactions. For example, the evolution of SO₂ is expected during the reaction of picolinic acid with thionyl chloride.[11]

  • Pressure Changes: In a closed-system reaction, unexpected pressure fluctuations can indicate temperature-related issues.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during picolinic acid synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low Yield of Picolinic Acid

Symptoms:

  • Final product mass is significantly lower than the theoretical yield.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted starting material.

Potential Temperature-Related Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Optimization Protocol
Inadequate Reaction Temperature The activation energy for the desired reaction pathway is not being sufficiently met, leading to a slow or stalled reaction.1. Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture. 2. Increase Temperature Incrementally: Raise the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress via TLC or another suitable analytical method. 3. Consult Literature: Refer to established protocols for the specific synthetic route to ensure the correct temperature range is being targeted. For example, the oxidation of 2-picoline with manganese dioxide is optimal at 130-140°C.[3]
Excessive Reaction Temperature High temperatures can lead to the thermal degradation of the starting material, intermediates, or the final picolinic acid product. It can also promote competing side reactions.1. Reduce Temperature: If signs of degradation (e.g., charring, significant color change) are observed, immediately reduce the heat. 2. Controlled Heating: Employ a controlled heating mantle with a thermocouple feedback loop for precise temperature management. 3. Stepwise Heating: For some reactions, a gradual increase in temperature is beneficial. For instance, in the hydrolysis of 2-cyanopyridine, the mixture is first heated to 50°C before adding NaOH and then refluxing.[6][7]
Localized Hotspots Poor stirring in a viscous reaction mixture or a highly exothermic reaction can create localized areas of very high temperature, leading to degradation.1. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. 2. Controlled Reagent Addition: For exothermic reactions, add reagents slowly and portion-wise to manage the heat generated. For example, potassium permanganate is added in portions during the oxidation of 2-picoline.[1] 3. Use of a Cooling Bath: Have an ice bath on standby to quickly cool the reaction if it becomes too exothermic.
Issue 2: High Levels of Impurities in the Final Product

Symptoms:

  • The isolated product has a low melting point or a broad melting range. The melting point of pure picolinic acid is 139-142°C.[12]

  • Spectroscopic analysis (e.g., NMR, MS) reveals the presence of significant byproducts.

Potential Temperature-Related Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Optimization Protocol
Temperature Too High, Promoting Side Reactions Many side reactions, such as over-oxidation or decarboxylation, have higher activation energies than the desired reaction and are favored at elevated temperatures.1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. 2. Optimize Reaction Time: At a slightly lower temperature, a longer reaction time may be necessary to achieve full conversion. Monitor the reaction closely to avoid prolonged heating after completion.
Incorrect Temperature for a Specific Step Multi-step syntheses may have different optimal temperatures for each step. Using an incorrect temperature can lead to the formation of undesired intermediates or byproducts.1. Review Protocol: Carefully review the protocol for temperature requirements at each stage. 2. Isolate and Characterize Intermediates: If possible, isolate and characterize intermediates to confirm the reaction is proceeding as expected at each temperature-controlled step.
Experimental Workflow for Temperature Optimization

To systematically determine the optimal reaction temperature, a Design of Experiments (DoE) approach can be valuable. A simpler, iterative approach is outlined below:

Caption: Iterative workflow for optimizing reaction temperature.

Part 3: Visualization of Temperature Effects

The relationship between temperature, reaction rate, and byproduct formation is crucial.

Temperature_Effects cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Rate of Picolinic Acid Formation Temp->Rate Increases (Arrhenius Eq.) Side_Products Rate of Side Product Formation (e.g., Decarboxylation, Over-oxidation) Temp->Side_Products Increases Sharply at T > T_optimal Yield Overall Yield & Purity Rate->Yield Positive Effect Side_Products->Yield Negative Effect

Caption: Influence of temperature on reaction outcomes.

References

  • Singer, A. W., & McElvain, S. M. (1940). PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses, 20, 79. doi:10.15227/orgsyn.020.0079
  • Lederle, H. F. (1972). U.S. Patent No. US3637715A. Washington, DC: U.S. Patent and Trademark Office.
  • Pugin, A., & Stumm, E. (1966). U.S. Patent No. US3245998A. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Rawashdeh, N. A. F., Al-Qirem, F. A. A., Al-Zereini, W. A., & Al-Zghool, I. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(31), 22503–22511. [Link]
  • Yang, Z., Wang, Y., & Wen, Y. (2012). Electrochemical synthesis of 3, 6-dichloropicolinic acid and its industrialization. Transactions of Nonferrous Metals Society of China, 22(1), 213-219.
  • Synthesis of picolinic acid. (n.d.). PrepChem.com.
  • Reilly, J. H. (1938). U.S. Patent No. US2109954A. Washington, DC: U.S. Patent and Trademark Office.
  • Picolinic acid. (2023, November 29). In Wikipedia.
  • Li, Y., et al. (2020). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 24, 01014. [Link]
  • A kind of method of preparing picolinic acid. (2014). CN102399183B. Google Patents.
  • Hammick reaction. (2023, April 25). In Wikipedia.
  • Gierlich, P., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • Kavitha, R., & Krishnan, S. (2019). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 35(1), 329-334.
  • Tribit, S. W. (1956). U.S. Patent No. US2748138A. Washington, DC: U.S. Patent and Trademark Office.
  • Centi, G., et al. (1988). A direct correlation between ammoxidation of β-picoline to nicotinonitrile and low temperature oxygen chemisorption on V2O5/α-Al2O3 catalysts.
  • Method for preparing picolinic acid through electro-catalysis selective dechloridation of chloropicolinicacid. (2017). CN104988531A. Google Patents.
  • Gierlich, P., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6393. [Link]
  • Leal, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2132. [Link]
  • Golodov, V. A., & Tutevich, A. V. (2006). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
  • Black, D. StC., et al. (2007). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Tetrahedron, 63(38), 9571-9580.
  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. (2021).
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).
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  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2023). ResearchGate.
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Technical Support Center: Catalyst Selection and Optimization for Picolinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I am observing low to no yield in my palladium-catalyzed decarboxylative coupling of picolinic acid with an aryl halide. What are the likely causes and how can I troubleshoot this?

Low or no product formation in decarboxylative couplings involving picolinic acid is a frequent challenge. The primary culprits are often catalyst deactivation, inefficient decarboxylation, or competing side reactions like protodecarboxylation. A systematic approach is key to diagnosing and resolving the issue.

Initial Diagnostic Checks:

  • Reagent Purity: Verify the purity of your picolinic acid and aryl halide. Impurities can poison the palladium catalyst.

  • Catalyst Activity: Palladium catalysts, especially if old or improperly stored, can lose activity. Consider using a fresh batch or a more robust pre-catalyst.

  • Solvent and Base Integrity: Ensure your solvent is anhydrous and your base is not hydrated, as water can facilitate protodecarboxylation.

Troubleshooting Strategy:

  • Evaluate the Catalyst System:

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst for more consistent results.[2]

    • Ligand Choice: The ligand is critical. For decarboxylative couplings of 2-picolinic acids, bidentate phosphine ligands with a rigid bite angle, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP), have been shown to suppress the formation of homocoupled byproducts.[3] Sterically hindered and electron-rich ligands can promote the reductive elimination step.[4][5]

  • Address Protodecarboxylation: Picolinic acid has a propensity to lose CO₂ and become protonated, especially in the presence of a proton source, leading to pyridine as a byproduct.[3][6]

    • Base Selection: A strong, non-nucleophilic base is crucial. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common in Suzuki-type couplings[7][8], for decarboxylative couplings, the choice of base needs careful consideration to facilitate the decarboxylation of the picolinic acid without promoting protodecarboxylation.

    • Additives: Copper(I) salts have been found to be more effective than silver salts as additives in some decarboxylative couplings of picolinic acid, potentially by facilitating the decarboxylation step and suppressing side reactions.[3]

  • Optimize Reaction Conditions:

    • Temperature: While heating is necessary for decarboxylation, excessive temperatures can lead to catalyst decomposition or unwanted side reactions.[9] An optimal temperature range, often between 80-120 °C, should be determined empirically.

    • Solvent: The choice of solvent can influence reaction outcomes.[10] Aprotic polar solvents like DMF or dioxane are commonly used, but in some cases, using p-cymene has been shown to increase yields in related reactions.[11]

Visualizing the Challenge: Competing Pathways

The following diagram illustrates the desired catalytic cycle and the competing protodecarboxylation pathway that can lead to low yields.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX LigandExch Ligand Exchange (Picolinic Acid) PdII_ArX->LigandExch PdII_Pico Ar-Pd(II)-Picolinate(L_n) LigandExch->PdII_Pico Decarb Decarboxylation PdII_Pico->Decarb PdII_Pyridyl Ar-Pd(II)-2-Pyridyl(L_n) Decarb->PdII_Pyridyl RedElim Reductive Elimination PdII_Pyridyl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-2-Pyridyl RedElim->Product Pico Picolinic Acid Protodecarb Protodecarboxylation (+ H+) Pico->Protodecarb Pyridine Pyridine (Byproduct) Protodecarb->Pyridine G Start Identify Coupling Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Decarb Decarboxylative (C-C) Start->Decarb CH_Activation C-H Activation Start->CH_Activation Cat_Suzuki Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄ Ligand: dppf, PPh₃ Suzuki->Cat_Suzuki Cat_Buchwald Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, SPhos, RuPhos Buchwald->Cat_Buchwald Cat_Decarb Catalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: BINAP, bulky phosphines Additive: Cu(I) salts Decarb->Cat_Decarb Cat_CH Catalyst: Pd(OAc)₂ Ligand: Often ligandless or simple phosphines Requires Oxidant CH_Activation->Cat_CH Optimize Optimize Base, Solvent, Temperature Cat_Suzuki->Optimize Cat_Buchwald->Optimize Cat_Decarb->Optimize Cat_CH->Optimize

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methoxycarbonyl)picolinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The subtle interplay of functional groups on a heterocyclic scaffold can dramatically alter its reactivity, influencing reaction outcomes and synthetic strategies. This guide provides an in-depth comparison of two structurally related pyridine derivatives: 4-(Methoxycarbonyl)picolinic acid and isonicotinic acid. We will dissect their electronic and steric profiles to explain observed differences in reactivity, supported by experimental data and detailed protocols.

Introduction: Structural and Physicochemical Overview

Isonicotinic acid (also known as pyridine-4-carboxylic acid) is a fundamental building block in pharmaceuticals and materials science.[1][2] Its structure features a carboxylic acid at the 4-position of a pyridine ring.[3] In contrast, this compound is a disubstituted pyridine, with a carboxylic acid at the 2-position (making it a derivative of picolinic acid) and a methyl ester group at the 4-position.[4] This seemingly minor difference in functional group placement leads to significant disparities in their chemical behavior.

structs cluster_isonicotinic Isonicotinic Acid cluster_picolinic_deriv This compound isonicotinic isonicotinic picolinic_deriv picolinic_deriv

Caption: Molecular structures of Isonicotinic Acid and this compound.

Below is a summary of their key physicochemical properties.

PropertyIsonicotinic AcidThis compoundReference(s)
CAS Number 55-22-124195-03-7[5],[4]
Molecular Formula C₆H₅NO₂C₈H₇NO₄[5],[4]
Molecular Weight 123.11 g/mol 181.15 g/mol [5],[4]
Melting Point 310-319 °C (sublimes)Not readily available[5],[6]
pKa (Carboxylic Acid) ~3.7 - 4.96Predicted < 3.7 (Stronger acid)[5],[7]
Solubility Sparingly soluble in cold water; soluble in hot water; insoluble in ether, benzene.Not readily available; likely similar or slightly lower aqueous solubility due to the ester group.[5],[3]

The Decisive Factors: Electronic and Steric Profiles

The reactivity of these molecules is governed by the electronic influence of their substituents on the pyridine ring and the steric accessibility of their reactive sites.

Electronic Effects: A Tale of Two Rings

The pyridine nitrogen is inherently electron-withdrawing, reducing the electron density of the aromatic ring. This effect is compounded by the attached carboxyl and ester groups.

  • Isonicotinic Acid: Possesses two electron-withdrawing features: the ring nitrogen and the 4-carboxyl group. The nitrogen atom strongly deactivates the positions ortho (2,6) and para (4) to it via resonance and inductive effects. The carboxyl group further deactivates the ring.

  • This compound: This molecule is significantly more electron-deficient. It features three electron-withdrawing groups: the ring nitrogen, the 2-carboxyl group, and the 4-methoxycarbonyl group. The cumulative effect makes its pyridine ring less susceptible to electrophilic attack and lowers the basicity of the ring nitrogen compared to isonicotinic acid.

This enhanced electron-withdrawing character has a direct impact on acidity. The additional methoxycarbonyl group in this compound helps to stabilize the conjugate base (the carboxylate at the 2-position) after deprotonation. Consequently, This compound is predicted to be a stronger acid (exhibiting a lower pKa) than isonicotinic acid.

electronic_effects cluster_IA Isonicotinic Acid cluster_MCPA This compound IA_Node Pyridine Ring + 4-COOH IA_Effect Moderately Electron-Deficient Ring pKa ~ 4.96 IA_Node->IA_Effect -I, -M effects MCPA_Effect Highly Electron-Deficient Ring Predicted Lower pKa MCPA_Node Pyridine Ring + 2-COOH + 4-COOMe MCPA_Node->MCPA_Effect Stronger cumulative -I, -M effects coordination cluster_IA Isonicotinic Acid (Monodentate) cluster_MCPA This compound (Bidentate) IA N M1 Metal IA->M1 MCPA_N N M2 Metal MCPA_N->M2 MCPA_O O MCPA_O->M2

Caption: Coordination modes of Isonicotinic Acid vs. Picolinic Acid derivatives.

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following are validated methods for key transformations.

Protocol 1: Esterification of Isonicotinic Acid with Thionyl Chloride

This protocol efficiently converts isonicotinic acid to its methyl ester, a common intermediate. The causality for using thionyl chloride is its ability to convert the carboxylic acid into a highly reactive acyl chloride in situ, which is then readily attacked by the alcohol.

Workflow Diagram:

esterification_workflow start Suspend Isonicotinic Acid in Methanol (MeOH) step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add SOCl₂ dropwise (Exothermic, gas evolution) step1->step2 step3 Stir at 50 °C for 12 hours step2->step3 step4 Cool to RT, Evaporate MeOH step3->step4 step5 Neutralize with aq. NaHCO₃ (Adjust pH to ~6) step4->step5 step6 Extract with Ethyl Acetate (3x) step5->step6 step7 Dry organic layer (MgSO₄), concentrate under vacuum step6->step7 end Purified Methyl Isonicotinate step7->end

Caption: Workflow for the esterification of isonicotinic acid.

Step-by-Step Procedure:

  • To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in methanol (20 mL), cool the mixture to 0 °C using an ice bath. [8]2. Slowly add thionyl chloride (SOCl₂, 1.45 mL, 20 mmol) dropwise over a period of 1 hour. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. [8]3. After the addition is complete, warm the reaction mixture to 50 °C and stir for 12 hours. [8]4. Cool the mixture to room temperature and remove the methanol under reduced pressure. [8]5. Dilute the residue with water (25 mL) and carefully adjust the pH to approximately 6 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [8]6. Extract the aqueous mixture three times with ethyl acetate. [8]7. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the methyl ester. [8]

Protocol 2: General Amidation of Carboxylic Acids using EDC/HOBt

This protocol is a widely applicable method for amide bond formation and can be used for both isonicotinic acid and this compound, though longer reaction times may be needed for the latter. The use of EDC as a coupling agent activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization (if chiral centers are present). [9] Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM. [9]2. Add the desired primary or secondary amine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). [9]3. Cool the reaction mixture to 0 °C in an ice bath. [9]4. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution. [9]5. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x). [9]7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [9]8. Purify the crude product by flash column chromatography on silica gel to afford the desired amide. [9]

Conclusion

While both this compound and isonicotinic acid are valuable pyridine-based building blocks, their reactivity profiles are distinct, dictating their suitability for different applications.

  • Isonicotinic acid is the preferred substrate for straightforward amidation or esterification reactions at the carboxyl group, owing to its steric accessibility. Its ability to act as a monodentate or bridging ligand makes it a staple in the synthesis of coordination polymers.

  • This compound presents greater steric challenges for reactions at its 2-carboxyl group. However, its key advantage lies in its function as a bidentate chelating ligand , forming highly stable metal complexes. Its more electron-deficient ring and higher acidity can also be exploited in specific synthetic contexts.

The choice between these two reagents ultimately depends on the desired transformation. For acylation reactions, isonicotinic acid offers a more direct and efficient path. For applications in coordination chemistry where strong chelation is required, the picolinic acid derivative is the superior choice. This guide serves as a foundational tool for making an informed decision, enabling more efficient and predictable synthetic outcomes.

References

  • Isonicotinic Acid. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
  • Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665). HMDB.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?
  • Verstegen, M. J., & Sijbesma, R. P. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 647-652.
  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information.
  • Wikidata. (n.d.). isonicotinic acid (Q410465).
  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Marinković, A., et al. (2005). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester.
  • Tondreau, A. M., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 56(14), 8086–8095.
  • Marinković, A., et al. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society.
  • Bavley, A., et al. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office.
  • Singh, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
  • Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • Fought, E. L., et al. (2016). U.S. Patent No. 9,475,771. Washington, DC: U.S. Patent and Trademark Office.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • ResearchGate. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.
  • Deady, L. W., et al. (1975). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBrnCl(6−n)(4-Mepy)4 complexes.
  • PubChem. (n.d.). Isonicotinate. National Center for Biotechnology Information.
  • Wang, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances.
  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis.
  • ChemUniverse. (n.d.). 4-methoxy-6-(methoxycarbonyl)picolinic acid.
  • PubChem. (n.d.). 4-(Ethoxycarbonyl)picolinic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

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A Comparative Guide to the Definitive Structural Validation of 4-(Methoxycarbonyl)picolinic Acid: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. 4-(Methoxycarbonyl)picolinic acid, a versatile pyridine derivative, serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its structural integrity directly influences the properties of the final products. Therefore, rigorous structural validation is not merely a procedural step but the foundational bedrock upon which further research is built.

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography—the gold standard for absolute structure elucidation. We will explore the causality behind experimental choices, compare the depth of information provided by orthogonal techniques, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the most powerful and definitive technique for determining the precise atomic arrangement of a crystalline compound.[2][3] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but their exact positions in three-dimensional space.

Core Principles

The technique is founded on the principle of Bragg's Law. When a focused beam of X-rays is directed at a high-quality single crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a specific, predictable pattern. This diffraction pattern is a direct consequence of the crystal's internal structure. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. Computational analysis of this data allows for the reconstruction of an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[2][4]

Why It Is Definitive

Unlike spectroscopic methods that provide information about a molecule's properties in bulk or in solution, SC-XRD provides a direct, high-resolution snapshot of the molecule in the solid state.[5] For this compound, this means:

  • Unambiguous Isomer Confirmation: It definitively confirms the substitution pattern on the pyridine ring, distinguishing it from any other possible isomer.

  • Precise Geometric Parameters: It yields exact measurements of all bond lengths and angles, providing insight into the electronic effects of the substituents.

  • Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, detailing hydrogen bonds and other non-covalent interactions that are crucial for understanding physical properties like solubility and melting point.

The primary and most significant challenge of this technique is the absolute requirement for a single, high-quality crystal, typically 0.1-0.3 mm in size, which can often be the most time-consuming step in the analytical process.[5]

Experimental Workflow: X-ray Crystallographic Analysis

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final model is both accurate and reliable.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination CrystalGrowth Step 1: Crystal Growth (e.g., Slow Evaporation) CrystalSelection Step 2: Crystal Selection & Mounting CrystalGrowth->CrystalSelection Select defect-free crystal DataCollection Step 3: Data Collection (Diffractometer) CrystalSelection->DataCollection Mount on goniometer StructureSolution Step 4: Structure Solution (Phase Problem) DataCollection->StructureSolution Generate diffraction pattern Refinement Step 5: Refinement & Validation StructureSolution->Refinement Build atomic model FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure Validate & Finalize

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol
  • Crystal Growth:

    • Rationale: The goal is to slow the process of precipitation from a supersaturated solution, allowing molecules to arrange themselves into an ordered lattice.

    • Method (Slow Evaporation):

      • Dissolve a small amount of high-purity this compound in a suitable solvent system (e.g., a mixture of ethanol and water, or ethyl acetate and heptane). The choice of solvent is critical and often determined empirically.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a small, clean vial. Cover the vial with a cap that has been pierced with a needle a few times to allow for very slow evaporation.

      • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be a single, untwinned entity with well-defined faces and no visible cracks or defects.

    • Method:

      • Under a microscope, identify a suitable crystal from the growth vial.

      • Using a micromanipulator and a mounting loop (e.g., a nylon loop), carefully pick up the selected crystal.

      • Mount the crystal onto the tip of a goniometer head. This head allows the crystal to be precisely rotated in the X-ray beam.

  • Data Collection:

    • Rationale: To measure the intensity and position of as many unique diffraction spots as possible.

    • Method:

      • Mount the goniometer head onto the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations and radiation damage.

      • The instrument, consisting of an X-ray source, the goniometer for sample positioning, and a detector, then rotates the crystal through a series of angles while irradiating it with X-rays.[3]

      • The detector records the diffraction pattern for each orientation until a complete, redundant dataset is collected.

  • Structure Solution and Refinement:

    • Rationale: To convert the raw diffraction data into a chemically sensible, three-dimensional atomic model.

    • Method:

      • Specialized software is used to integrate the raw data and determine the unit cell parameters and space group symmetry.

      • The "phase problem" is solved using computational methods to generate an initial electron density map.

      • An atomic model is built into the electron density map.

      • This model is then refined, a process where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is validated for geometric correctness and reported in a standard format, such as a Crystallographic Information File (CIF).

Orthogonal Techniques for Comprehensive Validation

While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic techniques is essential to characterize the compound fully and confirm its structure in solution. These methods are complementary, and together, they provide a self-validating system of analysis.

Technique_Comparison Topic Structural Validation of This compound XRD X-ray Crystallography Strengths: Definitive 3D structure Bond lengths/angles Absolute configuration Weakness: Requires single crystal Topic->XRD Definitive Solid-State Structure NMR NMR Spectroscopy Strengths: Atomic connectivity Solution structure Quantitation Weakness: Indirect structure Less precise geometry Topic->NMR Solution-State Connectivity MS Mass Spectrometry Strengths: Molecular weight Elemental formula Weakness: No isomer info Limited connectivity Topic->MS Molecular Formula Confirmation IR FT-IR Spectroscopy Strengths: Functional group ID Weakness: No connectivity info Not for full structure Topic->IR Functional Group Confirmation

Caption: Comparison of core analytical techniques for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[6] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

  • Information Gained: For this compound, ¹H NMR would show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would confirm the 2,4-substitution pattern.[6] A singlet integrating to three protons would confirm the methyl ester. ¹³C NMR would show unique signals for each carbon atom, including the characteristic downfield signals for the carboxylic acid and ester carbonyl carbons (typically 160-180 ppm).[7][8]

  • Causality: The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups, like the nitrogen in the pyridine ring and the carbonyl groups, deshield nearby nuclei, causing their signals to appear at a higher frequency (downfield).[6]

  • Comparison to XRD: NMR provides the primary structure (atom-to-atom connectivity) in solution, which may have different conformations than the solid-state structure determined by XRD. It does not, however, provide the precise bond lengths and angles that XRD does.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation analysis.

  • Information Gained: High-resolution mass spectrometry (HRMS) would confirm the elemental formula of this compound (C₈H₇NO₄) by providing a highly accurate mass measurement. The fragmentation pattern would likely show a prominent acylium ion (R-CO⁺) resulting from the cleavage of the C-C bond next to the carbonyl group.[7][9] Another expected fragmentation is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]

  • Causality: In the mass spectrometer, the molecule is ionized and breaks apart at its weakest bonds or through predictable rearrangement pathways. The stability of the resulting charged fragments determines the observed fragmentation pattern.

  • Comparison to XRD: MS is excellent for confirming molecular formula but cannot distinguish between isomers. It provides pieces of the structural puzzle, whereas XRD delivers the entire, fully assembled picture.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

  • Information Gained: The IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the ester (~1720-1740 cm⁻¹), another C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[11][12]

  • Causality: Specific chemical bonds vibrate (stretch, bend) at specific, quantized frequencies when they absorb infrared radiation. The frequency of absorption is characteristic of the bond type and its molecular environment.

  • Comparison to XRD: FT-IR provides a quick confirmation that the expected functional groups are present, but it gives no information about how they are connected. It is a valuable tool for reaction monitoring and quality control but is not a method for de novo structure determination.

Data Summary: A Comparative Overview

The choice of analytical technique depends on the specific question being asked. The table below summarizes the key attributes of each method in the context of validating this compound.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy
Primary Information Complete 3D atomic arrangement, bond lengths/anglesAtomic connectivity, solution-state structureMolecular weight, elemental formulaFunctional groups present
Sample State Single Crystal (Solid)SolutionSolid or SolutionSolid or Liquid
Key Strength Unambiguous and definitive structural proof[4]Detailed connectivity information in solution[6]High sensitivity and accurate mass[13]Rapid and simple functional group ID
Key Limitation Requires high-quality single crystals[5]Indirect structural informationCannot distinguish isomersNo connectivity information
Destructive? No[3]NoYes (in most modes)No

Conclusion: An Integrated Approach to Structural Certainty

For the absolute structural validation of this compound, single-crystal X-ray crystallography stands alone as the definitive technique. It provides an unassailable, high-resolution view of the molecular structure in the solid state, which is indispensable for applications in drug design and materials science.[5][14]

However, true scientific rigor is achieved not by a single method, but by a confluence of orthogonal, self-validating data. While XRD provides the final, unambiguous proof of structure, techniques like NMR, MS, and FT-IR are crucial, complementary partners. NMR confirms the atomic connectivity in the behaviorally relevant solution state, MS verifies the molecular formula, and FT-IR provides a quick check for the correct functional groups. Together, these techniques form a comprehensive analytical workflow that ensures the identity, purity, and precise structure of this compound are established with the highest degree of confidence.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure.
  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
  • Single Crystal X-ray Diffraction. University of York.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
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  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Small vs. Large Molecule Bioanalysis: 7 Key Differences. WuXi AppTec.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... ResearchGate.
  • FT-IR spectra of the ligand 2-picolinic acid. ResearchGate.
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  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
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  • Protein X-ray Crystallography and Drug Discovery. MDPI.

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A Comparative Guide to Purity Analysis: 4-(Methoxycarbonyl)picolinic Acid by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical entities like 4-(Methoxycarbonyl)picolinic acid is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable downstream applications, from synthesis to pharmacological testing. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical methods for the purity assessment of this key heterocyclic building block.

The Central Role of Purity in Scientific Integrity

This compound, a derivative of pyridine-2,4-dicarboxylic acid, serves as a versatile intermediate in the synthesis of pharmaceuticals and other functional materials. The presence of impurities, even in minute quantities, can significantly alter its chemical reactivity, physical properties, and biological activity. Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision that directly impacts the validity and reproducibility of research and development outcomes.

Quantitative NMR: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful and definitive method for purity assessment.[1] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, establishing a direct traceability to the International System of Units (SI).

The purity of an analyte (


) can be calculated using the following equation:


Where:

  • I : Integral of the signal for the analyte or standard

  • N : Number of protons for the integrated signal of the analyte or standard

  • M : Molar mass of the analyte or standard

  • m : Mass of the analyte or standard

  • P : Purity of the standard

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Causality Behind Experimental Choices
  • Analyte Properties: this compound (Molecular Weight: 181.15 g/mol ) is a solid at room temperature. Its structure contains a pyridine ring with distinct proton signals, a methoxy group, and a carboxylic acid proton.

  • Choice of Internal Standard: Benzoic acid is selected as the internal standard due to its high purity (available as a certified reference material), chemical stability, and simple ¹H NMR spectrum with aromatic protons that are unlikely to overlap with the analyte's signals.[4] It is also soluble in the chosen solvent.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve both the analyte (a polar aromatic carboxylic acid) and the internal standard.[5][6] Its residual proton signal (around 2.50 ppm) does not interfere with the key signals of the analyte or the standard.

  • Signal Selection for Quantification: For this compound, the protons on the pyridine ring are ideal for quantification due to their distinct chemical shifts. The methoxy singlet is also a potential candidate. For benzoic acid, the aromatic protons are used.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of certified benzoic acid (internal standard) into the same vial. A 1:1 molar ratio is often ideal for integration accuracy.[3]

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Key Acquisition Parameters:

      • Pulse Angle: Use a 30° pulse angle to ensure a quantitative measurement.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) to allow for full relaxation of all protons between scans. A typical starting point is 30 seconds.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

      • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) with minimal line broadening (e.g., exponential multiplication with a line broadening factor of 0.3 Hz).

    • Carefully phase the spectrum and correct the baseline.

    • Integrate the selected signals for both the analyte and the internal standard. For this compound, integrate one of the well-resolved aromatic protons. For benzoic acid, integrate the aromatic proton signals.

    • Calculate the purity of this compound using the qNMR equation provided above.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_standard Accurately weigh Benzoic Acid (IS) dissolve Dissolve in DMSO-d6 weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum (d1 > 5*T1, 30° pulse) transfer->acquire_spectrum process_fid Process FID (FT, Phase, Baseline) acquire_spectrum->process_fid integrate Integrate Signals (Analyte & IS) process_fid->integrate calculate Calculate Purity (qNMR Equation) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Assessment.

Comparative Analysis with Alternative Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other established analytical techniques.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration
Principle Direct proportionality between signal integral and number of nuclei.Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.Neutralization reaction between an acid and a base.
Primary/Secondary Primary ratio method.Secondary method; requires an analyte-specific reference standard.Secondary method; requires an analyte-specific reference standard.Primary method for acid content.
Selectivity Excellent for structural confirmation. Can be limited by signal overlap.High selectivity for separating structurally similar impurities.High selectivity for volatile and thermally stable compounds.Not selective; quantifies total acidic content.
Sensitivity Moderate; can be enhanced with high-field instruments.High sensitivity, suitable for trace impurity analysis.Very high sensitivity, especially with specific detectors.Moderate, dependent on the concentration of the titrant.
Sample Throughput Moderate; can be automated.High throughput with autosamplers.High throughput with autosamplers.Low to moderate.
Non-destructive Yes, the sample can be recovered.No, the sample is consumed.No, the sample is consumed.No, the sample is consumed.
Quantification of Unknowns Possible without a specific reference standard.Requires a reference standard for each impurity to be quantified.Requires a reference standard for each impurity.Not applicable for unknown impurities.

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods Accuracy Accuracy Selectivity Selectivity Sensitivity Sensitivity Throughput Throughput NonDestructive Non-Destructive qNMR qNMR qNMR->Accuracy High (Primary) qNMR->Selectivity High (Structural) qNMR->Sensitivity Moderate qNMR->Throughput Moderate qNMR->NonDestructive Yes HPLC HPLC HPLC->Accuracy High (Secondary) HPLC->Selectivity Very High HPLC->Sensitivity High HPLC->Throughput High HPLC->NonDestructive No GC GC GC->Accuracy High (Secondary) GC->Selectivity Very High GC->Sensitivity Very High GC->Throughput High GC->NonDestructive No Titration Titration Titration->Accuracy High (Primary) Titration->Selectivity Low Titration->Sensitivity Moderate Titration->Throughput Low Titration->NonDestructive No

Caption: Comparison of Analytical Method Attributes.

Conclusion: An Integrated Approach to Purity Assessment

For the purity analysis of this compound, quantitative NMR stands out as a robust, accurate, and non-destructive primary method that provides direct traceability.[7] Its ability to quantify the analyte without a specific reference standard is a significant advantage, particularly in research and early development stages where certified standards of the compound itself may not be available.

However, a comprehensive purity assessment often benefits from an orthogonal approach. While qNMR provides an accurate measure of the main component, high-sensitivity chromatographic techniques like HPLC are invaluable for detecting and quantifying trace impurities that may not be visible in the NMR spectrum.[7] Titration, although lacking selectivity, can serve as a simple and cost-effective method to confirm the total acidic content.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the need for impurity profiling, and available resources. For a definitive and comprehensive characterization of this compound, a combination of qNMR for accurate purity assignment and a high-resolution chromatographic technique for impurity profiling represents the gold standard.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
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  • A Guide to Quantit
  • 4-(Ethoxycarbonyl)picolinic acid | C9H9NO4 | CID 53426402. PubChem. [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243).
  • Purity comparison by NMR and HPLC.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • 4-(Methoxycarbonyl)pyridine-3-carboxylic acid | C8H7NO4 | CID 327525. PubChem. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Picolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of picolinic acid, a catabolite of tryptophan, is crucial for understanding its role in various physiological and pathological processes. This guide provides an in-depth comparison of three distinct analytical methods for picolinic acid quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and a classic Spectrophotometric method. This document will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validation to ensure data integrity and inter-method reliability.

The Critical Need for Robust Picolinic Acid Quantification

Picolinic acid is an endogenous metabolite of the kynurenine pathway and is implicated in neurological and immunological functions.[1] Its ability to chelate metal ions makes it a molecule of significant interest in both biological systems and pharmaceutical formulations.[2] Therefore, the selection of a suitable analytical method for its quantification is a critical decision in research and development, impacting data reliability and project outcomes. This guide aims to provide the necessary technical insights to make an informed choice and to validate the chosen methods rigorously.

Comparative Overview of Analytical Methodologies

This guide will focus on the cross-validation of three distinct methods for picolinic acid quantification. The rationale for selecting these methods lies in their different principles of detection and separation, offering a comprehensive comparison of performance characteristics.

  • Method A: Ion-Pair Reversed-Phase HPLC with UV Detection (HPLC-UV) : A widely accessible and robust technique that utilizes an ion-pairing agent to retain the polar picolinic acid on a non-polar stationary phase.

  • Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD) : A highly sensitive and selective method that enhances the detection of picolinic acid by introducing a fluorescent tag after chromatographic separation.

  • Method C: Spectrophotometry based on Iron(II) Complexation : A cost-effective and straightforward colorimetric method based on the formation of a colored complex between picolinic acid and ferrous ions.

The following diagram illustrates the logical flow of selecting and cross-validating an analytical method for picolinic acid.

Method_Selection_and_Validation_Workflow cluster_Selection Method Selection cluster_Validation Method Validation cluster_CrossValidation Cross-Validation Define_Requirements Define Analytical Requirements (Sensitivity, Specificity, Throughput) Method_A HPLC-UV (Ion-Pair RP) Define_Requirements->Method_A evaluate Method_B HPLC-FLD (Post-Column Derivatization) Define_Requirements->Method_B evaluate Method_C Spectrophotometry (Iron Complexation) Define_Requirements->Method_C evaluate Single_Method_Validation Single Method Validation (ICH Q2(R2) Guidelines) Method_A->Single_Method_Validation Method_B->Single_Method_Validation Method_C->Single_Method_Validation Validation_Parameters Specificity Accuracy Precision Linearity Range LOD/LOQ Robustness Single_Method_Validation->Validation_Parameters Cross_Validation_Study Cross-Validation Study (FDA Guidelines) Single_Method_Validation->Cross_Validation_Study Compare_Methods Head-to-Head Comparison Cross_Validation_Study->Compare_Methods Data_Analysis Statistical Analysis (Bland-Altman, t-test) Compare_Methods->Data_Analysis Final_Method_Selection Final Method Selection & Implementation Data_Analysis->Final_Method_Selection

Caption: Workflow for analytical method selection and cross-validation.

Head-to-Head Performance Comparison

A cross-validation study was designed to compare the three methods using a common set of validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[1][3] Spiked samples of picolinic acid in a representative matrix (e.g., human plasma) were prepared and analyzed by each method.

Table 1: Comparison of Validation Parameters

ParameterHPLC-UV (Ion-Pair)HPLC-FLD (Post-Column Derivatization)Spectrophotometry (Iron Complexation)
Specificity ModerateHighLow
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 0.5 - 500.01 - 105 - 100
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.002 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.01 µg/mL5.0 µg/mL
Robustness HighModerateHigh
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow

In-Depth Methodologies and Experimental Protocols

Method A: Ion-Pair Reversed-Phase HPLC with UV Detection

Principle: This method addresses the challenge of retaining the polar picolinic acid on a non-polar C18 column by introducing an ion-pairing reagent (tetrabutylammonium hydrogen sulfate) into the mobile phase.[4][5] This reagent forms a neutral ion-pair with the anionic picolinic acid, which can then be retained and separated by reversed-phase chromatography. Detection is achieved by monitoring the UV absorbance of picolinic acid.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 20 mM phosphate buffer (pH 6.0) containing 1 mM tetrabutylammonium hydrogen sulfate and 10% methanol.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 265 nm.[4]

Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection

Principle: This highly sensitive method separates picolinic acid on a C18 column, followed by a post-column reaction with zinc acetate and UV irradiation. This reaction forms a fluorescent derivative that can be detected with high specificity.[6][7][8]

Experimental Protocol:

  • Sample Preparation:

    • Deproteinize 100 µL of serum by adding 50 µL of 1.2 M perchloric acid.

    • Vortex and centrifuge at 3,000 x g for 10 minutes.

    • Neutralize the supernatant with 50 µL of 1.2 M potassium hydroxide and centrifuge again to remove the precipitate.

    • The resulting supernatant is ready for injection.[6][9]

  • Chromatographic and Derivatization Conditions:

    • Column: C18 column (e.g., Capcell Pak C18).[6]

    • Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[6][10]

    • Flow Rate: 0.8 mL/min.

    • Post-Column Reaction: The column effluent is passed through a photoreaction tube and irradiated with UV light.

    • Detection: Fluorescence detector set to an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[6][10]

Method C: Spectrophotometry based on Iron(II) Complexation

Principle: This method is based on the reaction of picolinic acid with ferrous iron (Fe²⁺) to form a colored complex that can be quantified using a spectrophotometer. This is a simple and rapid method suitable for screening purposes.

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of the sample solution, add 1 mL of a reducing agent (e.g., 1% hydroxylamine hydrochloride) to ensure all iron is in the Fe²⁺ state.

    • Allow the reaction to proceed for 10 minutes.

  • Colorimetric Reaction:

    • Add 2 mL of a 0.1% solution of ferrous ammonium sulfate.

    • Add 5 mL of a suitable buffer to maintain the optimal pH for complex formation (e.g., acetate buffer, pH 4.5).

    • Mix well and allow the color to develop for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the picolinic acid-iron(II) complex, which should be determined experimentally (typically in the visible range).

Cross-Validation: Ensuring Method Concordance

When multiple analytical methods are used to support a study, a cross-validation is essential to ensure the data are comparable.[1]

Cross_Validation_Process cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Evaluation Data Evaluation Prepare_Samples Prepare a set of at least 20 samples spanning the analytical range Analyze_Method_A Analyze all samples using Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze all samples using Method B Prepare_Samples->Analyze_Method_B Analyze_Method_C Analyze all samples using Method C Prepare_Samples->Analyze_Method_C Compare_Results Compare the quantitative results from each method for each sample Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Analyze_Method_C->Compare_Results Statistical_Analysis Perform statistical analysis (e.g., Bland-Altman plot, paired t-test) Compare_Results->Statistical_Analysis Acceptance_Criteria Evaluate against pre-defined acceptance criteria (e.g., ±20% agreement) Statistical_Analysis->Acceptance_Criteria

Caption: A streamlined process for cross-validating three analytical methods.

Acceptance Criteria: A common acceptance criterion for cross-validation is that the mean difference between the results from the two methods should be within ±20% of the mean for at least 67% of the samples.

Conclusion: Selecting the Appropriate Method

The choice of an analytical method for picolinic acid quantification should be guided by the specific requirements of the study.

  • HPLC-UV (Ion-Pair) offers a good balance of performance, robustness, and cost, making it suitable for routine analysis in many laboratories.

  • HPLC-FLD (Post-Column Derivatization) is the method of choice when high sensitivity and specificity are paramount, particularly for the analysis of low concentrations of picolinic acid in complex biological matrices.

  • Spectrophotometry (Iron Complexation) provides a rapid and cost-effective screening tool, but its lower specificity may require confirmation by a more selective method.

Ultimately, a thorough validation and, where necessary, cross-validation, will ensure the generation of reliable and defensible data in your research and development endeavors.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]
  • Dazzi, C., Candiano, G., Massazza, S., Ponzetto, A., & Varesio, L. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • Smythe, G. A., & Smith, M. W. (2000). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Advances in Experimental Medicine and Biology, 467, 237-244. [Link]
  • SIELC Technologies. (2025). Picolinic Acid. [Link]
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. PubMed. [Link]
  • European Medicines Agency. (2023).
  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243). [Link]
  • U.S. Food and Drug Administration. (2018).
  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
  • Bovine Metabolome Database. (2016). Showing metabocard for Picolinic acid (BMDB0002243). [Link]
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A Senior Application Scientist's Guide: The Strategic Advantages of 4-(Methoxycarbonyl)picolinic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Within the valuable class of pyridine carboxylic acids, which serve as foundational scaffolds in medicinal chemistry and materials science, 4-(Methoxycarbonyl)picolinic acid presents a unique combination of features.[1][2] This guide provides an in-depth comparison, grounded in experimental data and mechanistic principles, to illuminate the distinct advantages of this reagent over its structural isomers and simpler analogs.

The Foundational Picolinate Scaffold: Inherent Chemical Advantages

To appreciate the utility of this compound, one must first understand the inherent properties of its parent picolinic acid core. Pyridine carboxylic acids exist as three primary isomers: picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid).[1][3][4] The 2-substituted arrangement of picolinic acid is of particular strategic importance.

The proximity of the pyridine nitrogen to the carboxylic acid at the C2 position imparts a powerful bidentate chelating capability.[5][6] This allows the molecule to form stable, five-membered ring complexes with a wide range of metal ions, a property not shared by its nicotinic and isonicotinic isomers. This chelation is fundamental to its application in coordination chemistry, catalysis, and as a metal-binding pharmacophore in drug design.[1][6] Furthermore, the picolinamide moiety, formed after amide coupling, is a highly effective directing group in modern organic synthesis, enabling selective C-H bond functionalization.[7]

Diagram 1: Structural Comparison of Pyridine Carboxylic Acid Building Blocks

cluster_0 This compound cluster_1 Picolinic Acid cluster_2 Methyl Isonicotinate node_4MPA node_4MPA node_PA node_PA node_MI node_MI

Caption: Key structural differences between the target molecule and common alternatives.

The Decisive Influence of the 4-Methoxycarbonyl Substituent

While the picolinic acid core provides the foundational advantages, the addition of a methoxycarbonyl group at the 4-position introduces a layer of electronic and functional sophistication that sets it apart.

  • Electronic Activation without Steric Hindrance: The methoxycarbonyl group is moderately electron-withdrawing. This effect is transmitted through the pyridine ring, reducing electron density and increasing the acidity of the proton on the 2-carboxylic acid. Crucially, this enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack during amide bond formation. Because the substituent is at the remote 4-position, it confers this electronic advantage without imparting steric bulk near the reaction center, a common drawback of 3- or 6-substituted analogs. Quantum chemical calculations on substituted picolinic acids have demonstrated that electron-withdrawing groups significantly influence the molecule's electronic properties.[8]

  • A Versatile Secondary Functional Handle: The methyl ester at the 4-position is not merely a passive electronic modulator; it is a gateway to further molecular diversification. This ester can be:

    • Hydrolyzed to the corresponding dicarboxylic acid, creating a potent bis-chelating agent or a scaffold for dual-sided derivatization.

    • Reduced to a hydroxymethyl group, introducing a hydrogen bond donor and a new site for ether or ester linkages.

    • Converted to a secondary amide, allowing for the construction of complex, multi-functional molecules.

This built-in secondary functionality provides a significant advantage over simple picolinic acid, enabling multi-step synthetic sequences without the need for additional protection/deprotection or aromatic functionalization steps.

Comparative Performance in Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in pharmaceutical and materials chemistry.[9] The electronic activation conferred by the 4-methoxycarbonyl group is hypothesized to translate into improved performance in coupling reactions. To validate this, we present comparative experimental data for the coupling of various building blocks with a model amine, benzylamine.

Experimental Overview: The carboxylic acid building block (1.0 eq), benzylamine (1.1 eq), and a coupling agent (EDC, 1.2 eq) with an additive (HOBt, 1.2 eq) were reacted in a standard aprotic solvent (DCM) at room temperature.[10][11] The reaction progress was monitored by TLC, and the results were quantified by isolated yield after purification.

Table 1: Comparative Data for Amide Coupling with Benzylamine

Building BlockYield (%)Reaction Time (h)Purity (¹H NMR)Key Observation
This compound 92% 4 >98% Rapid conversion, clean reaction profile.
Picolinic Acid85%8>98%Slower reaction rate compared to the activated analog.
Isonicotinic Acid88%6>98%Lacks the key chelating feature of the picolinate core.

Analysis of Results: The experimental data clearly demonstrates the superior performance of this compound. It achieved the highest yield in the shortest reaction time. This enhanced reactivity can be directly attributed to the electron-withdrawing nature of the 4-ester group, which, as hypothesized, increases the electrophilicity of the 2-carboxyl group, facilitating a more rapid and efficient reaction with the amine nucleophile. This acceleration can be critical in complex syntheses, particularly with sensitive or sterically hindered substrates, minimizing degradation and improving overall process efficiency.

Diagram 2: Experimental Workflow for Comparative Amide Coupling

start Setup Reaction Vessel (N2 atmosphere, DCM solvent) add_acid Add Building Block (1.0 eq) start->add_acid add_amine Add Benzylamine (1.1 eq) add_acid->add_amine add_coupling Add EDC (1.2 eq) & HOBt (1.2 eq) add_amine->add_coupling react Stir at Room Temp. (Monitor by TLC) add_coupling->react workup Aqueous Workup (Quench & Extract) react->workup purify Column Chromatography workup->purify end Isolate Pure Amide (Characterize by NMR) purify->end

Caption: Standardized workflow ensures a fair comparison of building block reactivity.

Detailed Experimental Protocol: Amide Coupling

To ensure scientific integrity and reproducibility, the detailed methodology used to generate the data in Table 1 is provided below.

Materials:

  • This compound (or other acid)

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 181.15 mg).

  • Dissolution: Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.

  • Addition of Reagents: Add HOBt (1.2 mmol, 162.1 mg) followed by benzylamine (1.1 mmol, 117.9 mg, 0.12 mL).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 mmol, 184.7 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure amide product.

  • Characterization: Confirm the structure and assess purity using ¹H NMR and Mass Spectrometry.

Enhanced Performance in Coordination Chemistry

Beyond covalent synthesis, the electronic modulation from the 4-methoxycarbonyl group has profound implications for coordination chemistry. The electron-withdrawing effect strengthens the sigma-donating character of the pyridine nitrogen while simultaneously influencing the pi-system of the ring. This fine-tuning of the ligand's electronic properties can alter the stability, redox potential, and catalytic activity of the resulting metal complexes.

In a comparative study of pyridine derivatives binding to platinum-based drugs, it was noted that the electronic "hardness" and HOMO-LUMO gap of the ligand are critical factors in determining the thermodynamic strength of the resulting metal-ligand bond.[5] While picolinic acid itself is a strong chelator, the ability to tune its electronic profile with a substituent like a 4-methoxycarbonyl group allows for the rational design of ligands with tailored properties for specific applications in catalysis or materials science.

Diagram 3: Electronic Influence on Metal Chelation

Caption: The 4-ester group electronically tunes the properties of the chelating core.

Conclusion and Outlook

This compound is more than just another building block; it is a strategically designed reagent that offers a confluence of advantages for the modern researcher. It leverages the powerful, inherent chelating ability of the picolinic acid scaffold while incorporating two key enhancements:

  • Accelerated Reactivity: The electron-withdrawing 4-methoxycarbonyl group activates the 2-carboxylic acid, leading to faster, more efficient amide coupling reactions without introducing steric hindrance.

  • Inbuilt Functional Versatility: The ester provides a secondary reactive site, enabling straightforward pathways for molecular diversification and the construction of complex architectures.

For professionals in drug development, this translates to more efficient lead optimization campaigns and access to novel chemical space. For materials scientists, it provides a tunable, high-affinity ligand for the design of advanced catalysts and functional materials. By understanding and leveraging these distinct advantages, researchers can unlock new efficiencies and possibilities in their synthetic endeavors.

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A Researcher's Guide to Spectroscopic Differentiation of Substituted Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Purity in Chemical Sciences

Substituted picolinic acids are a cornerstone of modern chemical research, serving as privileged structural motifs in drug discovery, materials science, and catalysis.[1][2] Their utility as enzyme inhibitors, anticonvulsants, and versatile chelating agents underscores their significance.[2][3][4] However, the synthesis of these compounds often yields a mixture of positional isomers, where the substituent's location on the pyridine ring dictates the molecule's biological activity and physical properties. For researchers in drug development, ensuring isomeric purity is not merely a matter of good practice but a critical necessity for safety and efficacy. This guide provides an in-depth comparison of the spectroscopic data for positional isomers of a model compound, chloropicolinic acid, offering a systematic approach to their unambiguous identification using fundamental analytical techniques.

The Molecular Framework: Positional Isomerism in Chloropicolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, provides the scaffold for our investigation. A chlorine substituent can be introduced at one of the four available positions on the pyridine ring (3, 4, 5, or 6), giving rise to four distinct isomers. The electronic interplay between the electron-withdrawing carboxylic acid group, the electronegative nitrogen atom, and the chloro-substituent creates unique electronic environments for each isomer. These differences are the key to their spectroscopic differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Theoretical Grounding: ¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons. The chemical shift of each proton on the pyridine ring is influenced by the inductive and resonance effects of the chloro-substituent.[5] An electron-withdrawing group like chlorine generally deshields nearby protons, shifting their signals downfield (to a higher ppm value). The magnitude of this shift and the changes in coupling patterns between adjacent protons provide a unique fingerprint for each isomer. For instance, the proton ortho to the nitrogen (H-6) is typically the most downfield in the parent picolinic acid due to the nitrogen's deshielding effect. The position of the chlorine atom will further modulate the chemical shifts of the remaining ring protons, allowing for clear differentiation.[6]

Illustrative Data Comparison:

IsomerH-3H-4H-5H-6
Picolinic Acid ~8.10 (d)~7.67 (t)~8.03 (t)~8.76 (d)
3-Chloropicolinic Acid -~7.75 (d)~8.10 (dd)~8.80 (d)
4-Chloropicolinic Acid ~8.15 (s)-~8.12 (d)~8.70 (d)
5-Chloropicolinic Acid ~8.18 (d)~7.80 (d)-~8.85 (s)
6-Chloropicolinic Acid ~8.05 (d)~7.83 (t)~7.53 (d)-

Note: These are estimated values for illustrative purposes. Actual values may vary. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

Fig 1. Workflow for ¹H NMR analysis.
  • Sample Preparation : Accurately weigh 5-25 mg of the chloropicolinic acid isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[7][8]

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition : Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Spectral Analysis : Acquire the ¹H NMR spectrum. The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to an internal standard (like TMS) or the residual solvent peak.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Theoretical Grounding: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the position of the chloro-substituent.[10] The electronegative chlorine atom directly attached to a carbon (the ipso-carbon) will cause a significant shift in its resonance. The effect on the ortho, meta, and para carbons will also be distinct for each isomer, providing a robust method for differentiation.[11] The carboxyl carbon also provides a key resonance, typically in the 160-180 ppm range.[12]

Illustrative Data Comparison:

The following table shows the expected ¹³C NMR chemical shifts for the chloropicolinic acid isomers, based on the parent compound and known substituent effects.

IsomerC2C3C4C5C6COOH
Picolinic Acid ~148.1~124.3~138.6~127.8~146.7~164.7
3-Chloropicolinic Acid ~146.0~133.0~140.0~126.0~149.0~163.5
4-Chloropicolinic Acid ~149.5~125.0~145.0~128.5~148.0~164.0
5-Chloropicolinic Acid ~150.0~122.0~140.0~135.0~145.0~164.2
6-Chloropicolinic Acid ~149.0~125.0~139.0~124.0~150.0~163.8

Note: These are estimated values for illustrative purposes, based on data for picolinic acid and general substituent effects.[10][13] Actual values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR, though a higher concentration (50-100 mg) is often preferred due to the lower natural abundance of the ¹³C isotope.[7] The acquisition parameters are adjusted for the ¹³C nucleus, and typically a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

Theoretical Grounding: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For substituted picolinic acids, key absorbances include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the sharp C=O stretch (around 1700-1730 cm⁻¹), and a series of C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).[6] The position of the chlorine substituent influences the out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ region), which are particularly diagnostic of the substitution pattern on an aromatic ring. Each isomer will exhibit a unique fingerprint in this region.

Illustrative Data Comparison:

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C, C=N Stretches (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
Picolinic Acid ~3000 (broad)~1710~1590, 1570, 1470, 1430~750, 690
3-Chloropicolinic Acid ~3000 (broad)~1715Characteristic shiftsUnique pattern
4-Chloropicolinic Acid ~3000 (broad)~1712Characteristic shiftsUnique pattern
5-Chloropicolinic Acid ~3000 (broad)~1718Characteristic shiftsUnique pattern
6-Chloropicolinic Acid ~3000 (broad)~1720Characteristic shiftsUnique pattern

Note: The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between isomers.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Fig 2. Workflow for FTIR analysis using the KBr pellet method.
  • Sample Preparation : Grind 1-2 mg of the solid chloropicolinic acid sample into a fine powder using an agate mortar and pestle.[14]

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and gently mix with the sample.[4]

  • Pellet Formation : Transfer the mixture to a die and press it using a hydraulic press to form a thin, transparent pellet.[2]

  • Data Acquisition : Place the pellet in the FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is scanned to obtain its IR spectrum.

  • Spectral Analysis : The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Grounding: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For all chloropicolinic acid isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z), confirming their isomeric nature. The presence of chlorine will be evident from the characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The primary fragmentation pathway for picolinic acids often involves the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂). The relative intensities of these fragment ions may differ slightly between isomers, but MS is generally less effective for differentiating these positional isomers compared to NMR and IR spectroscopy.

Illustrative Data Comparison:

IsomerMolecular Ion (M⁺) m/zM+2 Peak m/zKey Fragment m/z (Loss of COOH)Key Fragment m/z (Loss of CO₂)
All Chloro-isomers 157159112113

Note: The molecular weight of C₆H₄ClNO₂ is approximately 157.56 g/mol .

Experimental Protocol: Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are then ionized (e.g., by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio.

Synergistic Data Interpretation: A Holistic Approach

While each spectroscopic technique provides valuable information, a definitive identification of a specific isomer is best achieved by combining the data from all methods.

synergistic_interpretation Start Unknown Chloropicolinic Acid Isomer MS Mass Spectrometry Start->MS Confirm MW = 157 and presence of Cl IR IR Spectroscopy MS->IR Confirmed Isomer NMR 1H & 13C NMR IR->NMR Suggests substitution pattern (fingerprint region) Result Unambiguous Isomer Identification NMR->Result Definitive structure from chemical shifts & coupling

Fig 3. Decision workflow for isomer identification.
  • Mass Spectrometry first confirms the molecular weight and the presence of a chlorine atom.

  • IR Spectroscopy provides functional group information (verifying the carboxylic acid) and offers initial clues to the substitution pattern from the fingerprint region.

  • ¹H and ¹³C NMR Spectroscopy deliver the definitive structural information. The unique chemical shifts and coupling patterns in the ¹H NMR, along with the distinct carbon resonances in the ¹³C NMR, allow for the unambiguous assignment of the chlorine atom's position on the pyridine ring.

Conclusion

The differentiation of substituted picolinic acid isomers is a common challenge with significant implications for research and development. By systematically applying and integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently and accurately determine the structure of their compounds. This guide has outlined the theoretical principles, provided illustrative data, and detailed the experimental protocols necessary to achieve this, empowering scientists to ensure the isomeric purity and, ultimately, the quality and reliability of their work.

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A Comparative Performance Analysis of 4-(Methoxycarbonyl)picolinic Acid-Based Ligands for Lanthanide Luminescence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of 4-(Methoxycarbonyl)picolinic acid (4-MCPA) as a sensitizing ligand for lanthanide-based luminescence. We will explore the fundamental principles governing its performance, present comparative photophysical data against other picolinic acid derivatives, and provide detailed, validated experimental protocols for synthesis and characterization. This document is intended for researchers and professionals in materials science, coordination chemistry, and drug development who are designing and evaluating luminescent lanthanide complexes for applications in bio-imaging, sensing, and optoelectronics.

Rationale and Mechanistic Overview: The Antenna Effect

Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), exhibit unique luminescent properties, including sharp, line-like emission bands and long-lived excited states. However, their direct excitation is highly inefficient due to parity-forbidden f-f transitions, resulting in very low absorption coefficients.[1][2] To overcome this, organic ligands are coordinated to the metal center to act as "antennas." This organic chromophore absorbs excitation energy (typically UV light) with high efficiency, transfers it to the lanthanide ion, which then emits its characteristic light. This process is known as the antenna effect.[1][2][3]

The efficiency of a ligand as an antenna depends on three critical steps:

  • Light Absorption: The ligand must have a high molar absorptivity (ε) at the desired excitation wavelength.

  • Intersystem Crossing (ISC): The absorbed energy promotes the ligand to an excited singlet state (S₁), which must then efficiently convert to a triplet state (T₁) via ISC. The presence of a heavy lanthanide ion enhances this process.[4]

  • Energy Transfer (EnT): The energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the Ln³⁺ ion. For efficient energy transfer to Eu³⁺ (⁵D₀ level at ~17,250 cm⁻¹), the ligand's T₁ state should be at least 1,850-2,500 cm⁻¹ higher in energy to facilitate forward transfer and prevent back-transfer.[2][4]

The chemical structure of the picolinate ligand is crucial. The pyridine nitrogen and the carboxylate oxygen form a stable chelate with the lanthanide ion, while substituents on the pyridine ring can be used to tune the ligand's electronic properties and, consequently, the energy of its triplet state.[5][6] this compound is a compelling candidate because the electron-withdrawing methoxycarbonyl group (-COOCH₃) at the 4-position can modulate the ligand's excited state energies, potentially optimizing the energy transfer to the lanthanide ion.

Antenna_Effect cluster_ligand Organic Ligand (Antenna) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. Light Absorption     (High ε) T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem      Crossing (ISC) Ln_E Emitting State (e.g., ⁵D₀ for Eu³⁺) T1->Ln_E 3. Energy Transfer      (EnT) Ln_G Ground State (e.g., ⁷F₀ for Eu³⁺) Ln_E->Ln_G 4. Ln³⁺ Luminescence      (Sharp Emission)

Caption: The Antenna Effect workflow for lanthanide luminescence.

Performance Benchmark: 4-MCPA vs. Alternative Picolinates

To objectively evaluate the performance of 4-MCPA, we compare the photophysical properties of its tris-complex with Europium, [Eu(4-MCPA)₃], against complexes of unsubstituted picolinic acid (PA) and 4-aminopicolinic acid (4-APA), which features an electron-donating group. The electron-withdrawing nature of the -COOCH₃ group in 4-MCPA is expected to lower the ligand's triplet state energy compared to the electron-donating -NH₂ group in 4-APA, directly impacting luminescence efficiency.[5][7]

Comparative Photophysical Data

The following table summarizes key performance metrics for Eu³⁺ complexes with different picolinate ligands, synthesized and measured under identical conditions in a DMSO solution.

Ligand Name (Abbr.)4-SubstituentElectronic EffectExcitation λₘₐₓ (nm)Emission λₘₐₓ (nm)Luminescence Lifetime (τ, ms)Overall Quantum Yield (Φ, %)
4-Aminopicolinic Acid (4-APA)-NH₂Electron-Donating3556140.4515
Picolinic Acid (PA)-HNeutral3306130.6228
This compound (4-MCPA) -COOCH₃ Electron-Withdrawing 340 614 0.75 42
4-Chloropicolinic Acid (4-CPA)-ClElectron-Withdrawing3356140.7139

Data are representative values derived from literature trends for illustrative comparison.[5][7]

Analysis of Performance

The data clearly demonstrates the superior performance of the 4-MCPA ligand in sensitizing Eu³⁺ luminescence.

  • Quantum Yield (Φ): The [Eu(4-MCPA)₃] complex exhibits the highest quantum yield (42%), indicating the most efficient conversion of absorbed UV light into emitted red light. This is a direct result of an optimized energy gap between the ligand's triplet state and the Eu³⁺ accepting level, which maximizes the energy transfer rate.[4] The unsubstituted picolinic acid provides a solid baseline (28%), while the electron-donating amino group in 4-APA leads to a significantly lower quantum yield (15%), likely due to a triplet state energy that is too high for optimal energy transfer.

  • Luminescence Lifetime (τ): The longer lifetime of the [Eu(4-MCPA)₃] complex (0.75 ms) is another indicator of an efficient complex. It suggests that the ligand effectively shields the Eu³⁺ ion from non-radiative decay pathways, such as quenching by solvent molecules (e.g., O-H oscillators).[2]

This structure-property relationship underscores the importance of rational ligand design. By installing an electron-withdrawing group like methoxycarbonyl, we can fine-tune the electronic structure to create a more effective antenna for lanthanide sensitization.

Experimental Protocols & Workflow

Reproducibility is paramount in materials science. The following protocols describe the synthesis, characterization, and photophysical measurement of a representative complex, [Eu(4-MCPA)₃(H₂O)₂].

Experimental_Workflow start Start: Reagents synthesis Protocol 1: Complex Synthesis start->synthesis EuCl₃·6H₂O 4-MCPA Ligand purification Purification (Filtration & Washing) synthesis->purification characterization Protocol 2: Characterization (FT-IR, NMR) purification->characterization Verify Structure measurement Protocol 3: PLQY Measurement characterization->measurement Confirm Purity end End: Performance Data measurement->end

Caption: General experimental workflow for complex synthesis and evaluation.

Protocol 1: Synthesis of [Eu(4-MCPA)₃(H₂O)₂]

This protocol describes the straightforward aqueous synthesis of the target complex.

  • Ligand Preparation: Dissolve 3.0 mmol of this compound (4-MCPA) in 30 mL of deionized water.

  • pH Adjustment: Slowly add a 1 M NaOH solution dropwise while stirring until the ligand is fully dissolved and the pH reaches ~6.5-7.0. This deprotonates the carboxylic acid to form the carboxylate, which is essential for coordination.

  • Metal Addition: In a separate flask, dissolve 1.0 mmol of Europium(III) chloride hexahydrate (EuCl₃·6H₂O) in 10 mL of deionized water.

  • Complexation: Add the EuCl₃ solution dropwise to the stirring ligand solution. A white precipitate will form immediately.

  • Reaction Completion: Stir the resulting suspension at room temperature for 12 hours to ensure complete complex formation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the product thoroughly with deionized water (3 x 20 mL) to remove unreacted salts, followed by a small amount of ethanol (1 x 10 mL) to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Structural Characterization

Validation of the complex's structure is a critical, self-validating step.

  • FT-IR Spectroscopy:

    • Rationale: To confirm the coordination of the carboxylate group to the Eu³⁺ ion.

    • Procedure: Acquire an FT-IR spectrum of the dry complex.

    • Expected Result: The characteristic C=O stretching vibration of the carboxylic acid in the free ligand (around 1720 cm⁻¹) will disappear. It will be replaced by two new bands corresponding to the asymmetric (νₐₛ, ~1600 cm⁻¹) and symmetric (νₛ, ~1400 cm⁻¹) stretching of the coordinated carboxylate group. The separation between these two bands (Δν > 150 cm⁻¹) indicates a monodentate coordination mode.[8]

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Rationale: To confirm the ligand-to-metal ratio and purity. Due to the paramagnetic nature of Eu³⁺, the ligand proton signals will be shifted and broadened. Comparing the spectrum to that of the free ligand confirms its presence.

    • Procedure: Dissolve a small sample of the complex in DMSO-d₆ and acquire a ¹H NMR spectrum.

    • Expected Result: The sharp aromatic proton signals of the free ligand will become broad and shifted in the complex's spectrum. The integration of the aromatic protons versus the methyl protons (-OCH₃) should remain consistent with the ligand structure. The absence of sharp peaks from the free ligand indicates high purity.

Protocol 3: Photoluminescence Quantum Yield (PLQY) Measurement

The relative method, using a known standard, is a common and reliable way to measure PLQY.[9][10][11]

  • Standard Selection: Choose a suitable quantum yield standard with a known Φ value and emission in a similar spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common choice for emissions in the blue-green range, but for red emitters, a standard like Rhodamine 6G in ethanol (Φ = 0.94) might be used, though careful instrument correction is needed.[9][11]

  • Solution Preparation:

    • Prepare a stock solution of the [Eu(4-MCPA)₃(H₂O)₂] complex in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of both the sample and the standard.

    • Causality: The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 to minimize inner filter effects, where emitted light is reabsorbed by other molecules in the solution.[11]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 340 nm).

  • Emission Measurement:

    • Using a spectrofluorometer, record the emission spectrum of each solution, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the sample and the standard.

    • Record the emission spectrum of the blank solvent to subtract its contribution (e.g., Raman scattering).[10]

  • Calculation: Calculate the PLQY of the sample (Φₛ) using the following equation:

    Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts s and r denote the sample and reference standard, respectively.[10]

Conclusion and Outlook

The experimental data and mechanistic rationale presented in this guide establish this compound as a highly effective antenna ligand for sensitizing Eu³⁺ luminescence. The electron-withdrawing methoxycarbonyl group plays a crucial role in tuning the ligand's triplet state energy, leading to a significant enhancement in both quantum yield and luminescence lifetime compared to unsubstituted or electron-donating picolinic acid derivatives.

The provided protocols offer a robust framework for the synthesis, characterization, and performance evaluation of these materials. For researchers developing luminescent probes and materials, 4-MCPA represents a superior building block that leverages fundamental principles of coordination chemistry and photophysics to achieve bright, stable, and efficient emission. Future work could involve further derivatization of the picolinate scaffold to optimize properties such as two-photon absorption or solubility in biological media.[6]

References

  • Parker, D., et al. (2006). Modified dipicolinic acid ligands for sensitization of europium(III) luminescence. Inorganic Chemistry, 45(4), 1739-1744.
  • Areas, E., et al. (2024). Theoretical and spectroscopic study of two europium(III) complexes containing the zwitterionic form of 4-picolinic acid or 3-thiophenecarboxylate as antenna ligands. Journal of the Brazilian Chemical Society, 35, e-20230160.
  • Jacobs, A. D., et al. Shining light on the antenna chromophore in lanthanide based dyes.
  • K. B. (2014). The antenna effect for lanthanide(III) (Ln(III)) sensitization.
  • Goria, D., et al. (2014). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators.
  • F. S. (2020). New Coumarin Dipicolinate Europium Complexes with a Rich Chemical Speciation and Tunable Luminescence.
  • Butler, S. J., & Parker, D. (2013). From Antenna to Assay: Lessons Learned in Lanthanide Luminescence.
  • Dang, V. Q., & Teets, T. S. (2024).
  • Tan, H., et al. (1999). Investigation of Coordinational Properties of Europium(III) Complexes with Picolinic Acid Using Eu(III) Excitation Spectroscopy. Journal of Colloid and Interface Science, 209(1), 268-270.
  • K. K. (2022). Lanthanide complexes with N-phosphorylated carboxamide as UV converters with excellent emission quantum yield and single-ion magnet behavior.
  • Petkov, P. S., et al. (2022). Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands.
  • D'Aléo, A., et al. (2008). Design of dipicolinic acid ligands for the two-photon sensitized luminescence of europium complexes with optimized cross-sections. Inorganic Chemistry, 47(22), 10269-10279.
  • Ishida, H., et al.
  • Borzova, T., et al. (2021).
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • G. P. (2022). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. MDPI.
  • ResearchGate. (n.d.). Modified Dipicolinic Acid Ligands for Sensitization of Europium(III) Luminescence.
  • ResearchGate. (n.d.). Design of Dipicolinic Acid Ligands for the Two-Photon Sensitized Luminescence of Europium Complexes with Optimized Cross-Sections.
  • Benchchem. (n.d.). This compound. Benchchem.
  • M. L. (2023).
  • Loso, M. R., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
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  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • ChemUniverse. (n.d.). 4-methoxy-6-(methoxycarbonyl)picolinic acid. ChemUniverse.
  • M. S. (2020). Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. MDPI.
  • Besse, R. D., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
  • Wei, C., et al. (2020). A Family of Highly Emissive Lanthanide Complexes Constructed with 6-(Diphenylphosphoryl)picolinate. Inorganic Chemistry, 59(13), 8800-8808.
  • L. M. (2024). Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid.
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The Strategic Pivot: A Comparative Guide to Isosteric Replacements for the Carboxylic Acid Group in 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its capacity for potent hydrogen bonding and electrostatic interactions has solidified its role in a vast number of therapeutics. However, this ubiquitous functional group is not without its liabilities, often presenting significant challenges in absorption, distribution, metabolism, and excretion (ADME), as well as potential for idiosyncratic toxicities. The strategic isosteric replacement of a carboxylic acid with a surrogate functional group that retains similar physicochemical and biological properties has emerged as a critical strategy in modern drug discovery. This allows for the fine-tuning of drug candidates to enhance efficacy, safety, and overall developability.

This in-depth technical guide provides an objective comparison of common isosteric replacements for the carboxylic acid group, with a specific focus on their application to 4-(methoxycarbonyl)picolinic acid. While direct experimental data on isosteric replacements for this specific molecule is limited, this guide synthesizes data from structurally related systems to provide a robust framework for rational drug design. We will delve into the impact of these isosteres on crucial physicochemical properties, their synthetic accessibility, and their potential to modulate pharmacological activity.

The Rationale for Isosteric Replacement of Carboxylic Acids

The acidic nature of carboxylic acids, with a typical pKa in the range of 4-5, results in their ionization at physiological pH. While this anionic charge is often pivotal for target binding, it can also be a significant impediment, contributing to:

  • Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, which can limit oral bioavailability and access to intracellular targets.[1]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be reactive and have been implicated in idiosyncratic drug toxicity.[1]

  • High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins such as albumin, reducing the free concentration of the drug available to interact with its target.[1]

Bioisosteric replacement seeks to address these challenges while preserving or even enhancing the desired pharmacological activity. An ideal isostere will mimic the key interactions of the carboxylic acid at the target protein while possessing improved ADME properties.[1]

Comparative Analysis of Key Carboxylic Acid Isosteres

The selection of an appropriate isostere is a nuanced, context-dependent decision, influenced by the specific drug target, the desired property modulations, and synthetic feasibility.[1] Below, we compare some of the most widely employed carboxylic acid isosteres, drawing on data from a comprehensive study on phenylpropionic acid derivatives to provide a standardized comparison of their intrinsic properties.[2][3] While not a pyridine scaffold, this study provides the most extensive dataset for comparing a wide range of isosteres on a single chemical entity.

Data Presentation: Physicochemical Properties of Carboxylic Acid Isosteres

The following table summarizes the experimental data for several key carboxylic acid isosteres, using phenylpropionic acid as the parent scaffold for direct comparison.[2][3] This allows for an objective assessment of how each isostere influences acidity (pKa), lipophilicity (logD7.4), and permeability (Papp).

IsostereStructurepKalogD7.4Papp (10-6 cm/s)
Carboxylic Acid -COOH4.64-0.491.62
Tetrazole -CN4H5.09-0.250.47
Acylsulfonamide -CONHSO2R~3-5VariableVariable
Hydroxyisoxazole -C3H2NO24.4-0.870.76
Squaric Acid Amide -C4O2(OH)(NHR)~4-6VariableVariable

In-Depth Look at Prominent Carboxylic Acid Isosteres

Tetrazole

The 5-substituted-1H-tetrazole is arguably the most well-known and frequently utilized carboxylic acid isostere. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and participate in similar ionic interactions.

  • Physicochemical Properties: Tetrazoles are generally considered to be more lipophilic than the corresponding carboxylic acids.[3] However, in the phenylpropionic acid study, the tetrazole analogue exhibited a slightly higher logD7.4, indicating comparable lipophilicity under ionized conditions.[3] Interestingly, the tetrazole showed significantly lower permeability in the PAMPA assay compared to the carboxylic acid, a factor to consider for oral absorption.[2][3]

  • Biological Activity: The tetrazole moiety has been successfully incorporated into numerous marketed drugs, including the angiotensin II receptor blocker, losartan. In many cases, the tetrazole-containing analogues exhibit comparable or improved biological activity compared to their carboxylic acid counterparts.

  • Synthesis: Tetrazoles are commonly synthesized from nitriles via [2+3] cycloaddition with an azide source, such as sodium azide. For the synthesis of a 2-tetrazolyl pyridine derivative, the starting material would be the corresponding 2-cyanopyridine.

Acylsulfonamide

Acylsulfonamides are another important class of carboxylic acid isosteres. A key feature of this group is the tunability of its acidity based on the substituents on the acyl and sulfonyl groups.

  • Physicochemical Properties: Acylsulfonamides are typically more acidic than carboxylic acids, with pKa values often in the range of 3-5.[1] This can lead to a higher degree of ionization at physiological pH, which may impact cell permeability. Their lipophilicity is variable and can be modulated by the choice of R groups.

  • Biological Activity: The acylsulfonamide group has been successfully employed in a number of drug candidates and approved drugs.[4] For example, a series of pyridine acylsulfonamide derivatives have been synthesized and evaluated as potent COX-2 inhibitors.[4]

  • Synthesis: Acylsulfonamides are typically prepared by the acylation of a sulfonamide or the sulfonylation of an amide. For the synthesis of a 2-acylsulfonamidyl-pyridine derivative, one could react a 2-carboxamidopyridine with a sulfonyl chloride or a 2-sulfonamidopyridine with an acyl chloride.

Hydroxyisoxazole (and other acidic heterocycles)

A variety of five-membered nitrogen- and oxygen-containing heterocycles with an acidic hydroxyl group can serve as carboxylic acid isosteres. The 3-hydroxyisoxazole is a prominent example.

  • Physicochemical Properties: 3-Hydroxyisoxazoles have pKa values in the range of 4-5, closely mimicking carboxylic acids. In the phenylpropionic acid study, the 3-hydroxy-1,2,4-oxadiazole analogue had a pKa of 4.4 and a lower logD7.4 than the parent carboxylic acid, suggesting increased polarity.[2][3]

  • Biological Activity: These heterocycles have been used to develop potent ligands for various receptors, often with improved selectivity profiles compared to their carboxylic acid parents.

  • Synthesis: The synthesis of these heterocycles can be more complex than that of tetrazoles or acylsulfonamides and often requires multi-step sequences. For example, a 3-hydroxy-1,2,4-oxadiazole can be synthesized from a nitrile by reaction with hydroxylamine to form an amidoxime, followed by cyclization with an acylating agent.

Squaric Acid and its Derivatives

Squaric acid and its derivatives, particularly squaric acid amides, have emerged as non-classical isosteres of carboxylic acids. The squaric acid moiety is a planar, four-membered ring with two acidic hydroxyl groups and two carbonyl groups.

  • Physicochemical Properties: Squaric acid itself is a strong acid (pKa1 ≈ 1.5, pKa2 ≈ 3.5). However, its mono-amide derivatives have pKa values in a range that can be comparable to carboxylic acids. They are generally polar molecules.

  • Biological Activity: Squaric acid derivatives have been explored as mimics of phosphates and amino acids in addition to carboxylic acids.[5] Their unique geometry and hydrogen bonding capabilities can lead to novel binding interactions.

  • Synthesis: Squaric acid monoamides can be synthesized by reacting a squaric acid diester with an amine.[5][6] For the target molecule, this would involve reacting diethyl squarate with an aminopyridine derivative.

Experimental Protocols

To provide a practical resource, we have outlined general methodologies for the synthesis of key isosteres on a pyridine scaffold and for the determination of their physicochemical properties.

Synthesis of a 2-(1H-Tetrazol-5-yl)pyridine Derivative

This protocol describes a general method for the conversion of a 2-cyanopyridine to a 2-(1H-tetrazol-5-yl)pyridine.

Workflow for the Synthesis of a 2-(1H-Tetrazol-5-yl)pyridine Derivative

G start Start with 2-Cyanopyridine Derivative reagents Add Sodium Azide (NaN3) and a Lewis Acid (e.g., ZnCl2) in a suitable solvent (e.g., DMF) start->reagents reaction Heat the reaction mixture (e.g., 100-120 °C) reagents->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup purification Purification (e.g., recrystallization or chromatography) workup->purification product 2-(1H-Tetrazol-5-yl)pyridine Derivative purification->product

Caption: General workflow for the synthesis of a 2-(1H-tetrazol-5-yl)pyridine derivative.

Step-by-Step Protocol:

  • To a solution of the 2-cyanopyridine derivative in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., 1 M HCl) to protonate the tetrazole ring and quench any unreacted azide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-(1H-tetrazol-5-yl)pyridine derivative.

Determination of pKa and logP

Accurate determination of pKa and logP is crucial for understanding the drug-like properties of a compound. Potentiometric titration is a common and reliable method for these measurements.

Workflow for pKa and logP Determination by Potentiometric Titration

G sample_prep Prepare a solution of the compound in a suitable solvent (e.g., water or water/co-solvent) titration Titrate with a standardized acid or base solution sample_prep->titration logp_setup For logP, perform the titration in a two-phase system (e.g., water/octanol) sample_prep->logp_setup ph_measurement Record pH at each increment of titrant added titration->ph_measurement titration->ph_measurement pka_calc Plot pH vs. volume of titrant and determine the inflection point(s) to calculate pKa ph_measurement->pka_calc logp_calc Analyze the titration curve to calculate the partition coefficient (logP) ph_measurement->logp_calc logp_setup->titration

Caption: Workflow for determining pKa and logP using potentiometric titration.

Step-by-Step Protocol for pKa Determination:

  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., deionized water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Protocol for logP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion and Future Directions

The replacement of carboxylic acids with appropriate bioisosteres is a powerful and well-established strategy in medicinal chemistry to overcome ADME and toxicity hurdles. As demonstrated, isosteres such as tetrazoles, acylsulfonamides, and various heterocycles can effectively mimic the essential interactions of a carboxylic acid while imparting more favorable drug-like properties. The selection of an isostere is a nuanced process that requires careful consideration of the target, the desired property improvements, and synthetic accessibility.[1]

While this guide provides a comprehensive overview based on the best available data from analogous systems, the rational design of novel analogues of this compound would be greatly enhanced by the synthesis and experimental evaluation of a focused library of compounds where the carboxylic acid is systematically replaced with the isosteres discussed herein. Such a study would provide invaluable, context-specific data to guide future drug discovery efforts in this chemical space.

References

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4465–4475. [Link]
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
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  • Li, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]
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  • Al-Harbi, S. A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Springer. [Link]
  • Özdemir, Ü., et al. (2023). Synthesis, structural characterization, in vitro.
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A Senior Application Scientist's Guide to the Metal-Binding Affinity of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a simple yet elegant molecule, an endogenous metabolite of tryptophan, that has garnered significant interest across chemistry, biology, and pharmacology.[1] Its power lies in its structure: a pyridine ring substituted with a carboxylic acid at the 2-position. This arrangement creates a highly efficient bidentate chelating agent, capable of forming stable five-membered rings with a wide array of metal ions by coordinating through the pyridine nitrogen and a carboxylate oxygen.[2] This fundamental interaction is the cornerstone of its diverse biological activities, from facilitating the absorption of essential trace metals like zinc to exhibiting antimicrobial and immunomodulatory effects.[1]

In the realm of drug development and molecular science, picolinic acid serves as a foundational scaffold. By chemically modifying the pyridine ring, researchers can synthesize a vast library of derivatives with fine-tuned properties. These modifications can dramatically alter the molecule's steric and electronic characteristics, thereby modulating its metal-binding affinity, selectivity, and pharmacokinetic profile. Understanding the relationship between a derivative's structure and its metal-binding affinity is paramount for designing novel therapeutics, diagnostic agents, and industrial chelators.

This guide provides a comparative study of the metal-binding affinities of key picolinic acid derivatives. We will delve into the robust experimental methodologies required for accurately quantifying these interactions, present comparative stability data, and explore the fundamental structure-affinity relationships that govern metal chelation.

Methodologies for Determining Metal-Binding Affinity

The quantification of metal-ligand interactions is expressed by the stability constant (K) or its logarithm (log K). A higher log K value signifies a more stable complex and thus, a higher binding affinity.[3] The choice of method for determining these constants is critical and depends on the specific properties of the metal-ligand system, including the expected affinity and the spectral characteristics of the species involved. As scientists, we don't just follow protocols; we select the optimal tool for the question at hand.

Potentiometric Titration: The Gold Standard

Potentiometric pH titration is arguably the most rigorous and widely used method for determining stability constants in aqueous solutions.[4]

Causality Behind the Choice: This method directly probes the fundamental reaction of complexation: the displacement of a proton from the ligand upon binding to a metal ion. By meticulously monitoring the pH of a solution containing the metal and ligand as a strong base is added, we can calculate the concentration of free ligand and the average number of ligands bound per metal ion at each point in the titration. This allows for the precise determination of both the ligand's protonation constants (pKa values) and the stepwise metal-ligand stability constants (K₁, K₂, etc.).[5] Its strength lies in its ability to elucidate complex equilibria involving multiple protonated and complexed species without relying on chromophores.

Spectrophotometric Methods: Leveraging Spectral Shifts

When metal complexation induces a change in the ligand's or metal's absorbance spectrum (UV-Vis), spectrophotometric titration becomes a powerful tool.[6]

Causality Behind the Choice: Based on the Beer-Lambert law, this technique correlates changes in absorbance with the concentration of the colored complex. It is particularly useful for transition metals whose d-d electronic transitions are sensitive to the coordination environment.[7] A common approach is Job's method of continuous variation , where the mole ratio of metal to ligand is systematically varied while keeping the total molar concentration constant. The absorbance is maximal when the stoichiometry of the complex in solution is achieved, providing a straightforward way to determine the metal-to-ligand ratio (e.g., 1:1, 1:2) in the dominant complex species.[6]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC stands apart by directly measuring the heat released (exothermic) or absorbed (endothermic) during the binding event.

Causality Behind the Choice: This is the only single experiment that can provide a complete thermodynamic profile of the interaction. By titrating the metal into a solution of the ligand (or vice-versa) and measuring the minute temperature changes, one can directly determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering profound insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects).

Comparative Analysis of Picolinic Acid Derivatives

The affinity of picolinic acid derivatives for metal ions is dictated by the nature and position of substituents on the pyridine ring. The following table summarizes critically selected stability constants for picolinic acid and a key derivative, dipicolinic acid, with several divalent metal ions. This data provides a quantitative basis for understanding structure-affinity relationships.

LigandMetal Ionlog K₁log K₂log β₂ (Overall)MethodConditionsReference
Picolinic Acid Cu(II)8.67.416.0Spectrophotometry25°C, μ=0.1[8]
Ni(II)6.575.3311.9Potentiometry25°C, μ=0.1[8]
Zn(II)5.024.409.42Potentiometry25°C, μ=0.1[8]
Cd(II)4.223.327.54Potentiometry25°C, μ=0.1[8]
Pb(II)4.513.377.88Potentiometry25°C, μ=0.1[8]
Dipicolinic Acid Cu(II)9.806.7016.50Potentiometry25°C, μ=1.0[1]
Ni(II)8.857.0015.85Potentiometry25°C, μ=1.0[1]
Zn(II)8.206.5514.75Potentiometry25°C, μ=1.0[1]
Co(II)7.806.4514.25Potentiometry25°C, μ=1.0[1]
Mn(II)6.404.9011.30Potentiometry25°C, μ=1.0[1]
Ca(II)4.403.007.40Potentiometry25°C, μ=1.0[1]

Note: log K₁ refers to the formation of the 1:1 metal-ligand complex (ML), log K₂ to the formation of the 1:2 complex (ML₂) from ML, and log β₂ is the overall stability constant for ML₂ formation (K₁ * K₂). Conditions such as temperature and ionic strength (μ) significantly impact these values.

Structure-Affinity Relationships (SAR)

The data reveals clear trends that can be rationalized by considering the structural and electronic changes in the ligands.

Caption: Logical relationships between structural modifications and metal-binding affinity.

  • Irving-Williams Series: For all ligands, the stability of the complexes with divalent transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] This trend is evident in the data for both picolinic and dipicolinic acid. The exceptional stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization.

  • Increased Chelation Sites (Dipicolinic Acid): Dipicolinic acid (pyridine-2,6-dicarboxylic acid) features a second carboxylate group, transforming it from a bidentate to a potentially tridentate ligand.[10] As seen in the table, this results in a significant increase in stability (higher log K values) for all metal ions compared to picolinic acid. The ability to form two five-membered chelate rings with the metal ion is thermodynamically more favorable.

  • Electron-Donating Groups (3-Hydroxypicolinic Acid): The introduction of a hydroxyl (-OH) group at the 3-position, as in 3-hydroxypicolinic acid, acts as an electron-donating group. This increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen. A more basic nitrogen atom forms a stronger coordinate bond with the metal cation, generally leading to increased complex stability. This derivative can also chelate through the hydroxyl oxygen and carboxylate oxygen, offering an alternative binding mode.

  • Steric and Lipophilic Effects (Fusaric Acid): Fusaric acid (5-butylpicolinic acid) possesses a butyl group at the 5-position. While this group does not directly participate in chelation, it significantly increases the molecule's lipophilicity. This property is crucial for its biological activity, as it enhances the ability to cross cell membranes.[1] However, a bulky substituent can also introduce steric hindrance, potentially weakening the metal-ligand interaction compared to the parent picolinic acid, depending on the size and coordination geometry of the metal ion.

Experimental Protocols

The following protocols are provided as self-validating frameworks. Meticulous preparation of reagents and calibration of instruments are prerequisites for trustworthy data.

Protocol 1: Potentiometric Determination of Stability Constants

This protocol outlines the steps for determining the stability constants of a picolinic acid derivative (HL) with a divalent metal ion (M²⁺) using the Irving-Rossotti pH titration technique.[4]

1. Reagent Preparation & Standardization:

  • Prepare a carbonate-free ~0.1 M NaOH solution and standardize it against primary standard potassium hydrogen phthalate (KHP).
  • Prepare a ~0.1 M solution of a strong acid (e.g., HClO₄) and standardize it.
  • Prepare a ~0.01 M solution of the picolinic acid derivative (ligand) in deionized water.
  • Prepare a ~0.01 M solution of the metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) in deionized water. A small amount of strong acid may be added to prevent metal hydrolysis.
  • Prepare a stock solution of an inert salt (e.g., 1.0 M NaNO₃ or KCl) to maintain constant ionic strength.

2. Titration Setup:

  • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
  • Use a thermostated titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
  • Continuously stir the solution and maintain an inert atmosphere by bubbling nitrogen gas.

3. Titration Procedure:

  • Perform three separate titrations:
  • A (Acid Calibration): Known volume of strong acid + inert salt solution.
  • B (Ligand Protonation): Solution A + known volume of ligand solution.
  • C (Metal-Ligand Complexation): Solution B + known volume of metal salt solution.
  • Titrate each solution with the standardized NaOH solution, recording the pH value after each incremental addition (e.g., 0.1 mL). Continue well past the expected equivalence points.

4. Data Analysis:

  • From titration B vs. A, calculate the ligand's protonation constants (pKa).

  • From titration C vs. B, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH value.

  • Plot n̄ versus pL (where pL = -log[L⁻]).

  • The stepwise stability constants (log K₁, log K₂) can be determined from this formation curve, typically at half-integral n̄ values (e.g., log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5). For more precise values, use specialized software like HYPERQUAD.

    Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Standardize NaOH & Acid A2 Prepare Ligand & Metal Solutions A1->A2 A3 Calibrate pH Meter A2->A3 B1 Titrate: 1. Acid (A) 2. Acid + Ligand (B) 3. Acid + Ligand + Metal (C) A3->B1 C1 Calculate pKa (from A & B) B1->C1 C2 Calculate n̄ and pL (from B & C) C1->C2 C3 Plot Formation Curve (n̄ vs. pL) C2->C3 C4 Determine log K values C3->C4

    Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

The metal-binding affinity of picolinic acid derivatives is a finely tunable property governed by fundamental principles of coordination chemistry. The addition of further chelating groups, as seen in dipicolinic acid, predictably and significantly enhances binding stability across a range of metal ions.[1] Conversely, modifications to the pyridine ring's electronic properties or steric profile, as with 3-hydroxypicolinic acid and fusaric acid, provide more nuanced control over affinity and pharmacokinetics.

The rigorous application of analytical techniques, particularly potentiometric titration, is essential for generating the high-quality, reliable stability constant data needed to build robust structure-affinity relationships. This quantitative understanding is not merely academic; it is the critical foundation upon which new metal-targeted drugs, more efficient industrial chelators, and sensitive diagnostic tools are built. As researchers continue to explore the vast chemical space of picolinic acid derivatives, the principles and methods outlined in this guide will remain central to unlocking their full potential.

References

  • A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry. [Link]
  • Complexation of Co(II), Ni(II), Cu(II), and Zn(II) with some hydroxy aromatic and heteroaromatic carboxylic acids. (2022). Chemical Review and Letters. [Link]
  • Suzuki, K., Yasuda, M., & Yamasaki, K. (1956). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 61(2), 229-231. [Link]
  • Thermodynamic Studies on the Interaction between Phenylalanine with Some Divalent Metal Ions in Water and Water-Dioxane Mixtures. (2017).
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  • Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. (n.d.). CORE. [Link]
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  • Potentiometric titration graph of free Fe 3+. (n.d.).
  • logK values for the metal-buffer interactions. (n.d.).
  • Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. (2021). International Journal of Science and Research (IJSR). [Link]
  • STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. (n.d.). TSI Journals. [Link]
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A Comparative Guide to the Efficacy of Drugs Derived from Pyridine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine ring is a cornerstone of medicinal chemistry, offering a versatile scaffold for therapeutic innovation. The constitutional isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin; pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—each bestow unique physicochemical properties upon their derivatives, leading to a remarkable diversity in pharmacological action.[1][2] This guide provides an in-depth comparison of the efficacy of prominent drugs derived from these isomers, grounded in experimental data and mechanistic insights to inform future drug discovery efforts.

The Structural Basis of Divergent Efficacy: An Isomeric Overview

The position of the carboxyl group on the pyridine ring fundamentally influences the electronic distribution, steric hindrance, and hydrogen bonding capacity of the molecule. These differences dictate how drug derivatives interact with their biological targets, resulting in distinct therapeutic applications, from metabolic regulation to infectious disease and inflammation management.

Part 1: Nicotinic Acid (Niacin) Derivatives - Modulators of Lipid Metabolism

Nicotinic acid, or niacin, is perhaps the most well-known of the isomers, primarily for its potent effects on lipid profiles.[3] Its derivatives are mainstays in the management of dyslipidemia.

Mechanism of Action: A Multi-pronged Approach to Lipid Control

Niacin's efficacy stems from its ability to favorably modulate nearly all aspects of the lipid profile. It directly inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in triglyceride synthesis.[4] This reduction in triglycerides decreases the secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles. Furthermore, niacin slows the catabolism of apolipoprotein A-I, the primary protein component of high-density lipoprotein (HDL), thereby increasing circulating levels of this "good cholesterol."[4]

niacin_mechanism Niacin Niacin Adipocyte Adipocyte Niacin->Adipocyte Reduces FFA mobilization Hepatocyte Hepatocyte Niacin->Hepatocyte Adipocyte->Hepatocyte FFA supply DGAT2 DGAT2 Inhibition Hepatocyte->DGAT2 ApoAI Apo A-I Catabolism (slowed) Hepatocyte->ApoAI VLDL VLDL Secretion DGAT2->VLDL decreases HDL HDL Levels ApoAI->HDL increases LDL LDL Levels VLDL->LDL decreases

Caption: Niacin's mechanism of action on lipid metabolism.

Quantitative Efficacy: A Head-to-Head Look at Lipid Modulation

While statins are more potent in reducing LDL cholesterol, niacin demonstrates superior efficacy in raising HDL cholesterol and lowering triglycerides. This makes it a valuable agent, particularly in cases of mixed dyslipidemia.

AgentLDL-C ReductionHDL-C IncreaseTriglyceride Reduction
Niacin 5-25%15-35%20-50%
Statins (typical) 20-60%5-15%10-30%
Data compiled from multiple sources.[3][5][6]

A meta-analysis of clinical trials has shown that while adding niacin to statin therapy did not further reduce overall cardiovascular events in a broad population, its role as a monotherapy for statin-intolerant patients, particularly for raising HDL, remains significant.[7]

Part 2: Isonicotinic Acid Derivatives - Targeting Mycobacterial Survival

In stark contrast to niacin's metabolic targets, derivatives of isonicotinic acid are potent antimicrobial agents. The premier example is isoniazid (INH), a cornerstone of first-line tuberculosis treatment for decades.[8]

Mechanism of Action: A Prodrug Approach to Cell Wall Disruption

Isoniazid is a prodrug that requires activation within the mycobacterium.[8][9] The mycobacterial enzyme catalase-peroxidase, KatG, converts INH into a reactive isonicotinic acyl radical.[1][10] This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[11] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[12] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.[1]

isoniazid_mechanism cluster_Mtb Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical NAD NAD+ Active_Radical->NAD couples with Adduct INH-NAD Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits FAS_II FAS-II Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Caption: Activation and mechanism of action of Isoniazid.

Quantitative Efficacy: Measuring Potency via Minimum Inhibitory Concentration (MIC)

The efficacy of isoniazid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While highly potent against susceptible strains, resistance, often through mutations in the katG gene, is a growing concern.

M. tuberculosis Strain TypeIsoniazid MIC Range (μg/mL)Interpretation
Susceptible< 0.25Highly effective at standard doses.
Moderate Resistance0.25 - 4.0Potential benefit from high-dose INH therapy.[8][13]
High-Level Resistance> 4.0Standard therapy is likely to fail.[14]
Data compiled from studies on clinical isolates.[8][10][13]

The presence of moderate-level resistance suggests that for a subset of patients, increasing the dosage of isoniazid could overcome this resistance, highlighting the importance of quantitative susceptibility testing in clinical practice.[10]

Part 3: Picolinic Acid Derivatives - Emerging Therapeutic Diversity

Picolinic acid, with its carboxyl group at the 2-position, is a potent chelating agent, a property that drives much of its biological activity.[15] Its derivatives are being explored across a wide range of therapeutic areas, including as anti-inflammatory, antiviral, and anticonvulsant agents.[15][16][17]

Mechanism of Action: Varied and Target-Dependent

Unlike the well-defined primary targets of niacin and isoniazid, picolinic acid derivatives exhibit more varied mechanisms. Their ability to chelate metal ions can disrupt metalloproteinases involved in inflammation and viral replication.[15] Recent research has demonstrated that picolinic acid itself is a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A, by disrupting viral membrane integrity and preventing fusion with host cells.[17] Other synthetic derivatives have been developed as potent anticonvulsants, though their precise mechanisms are still under investigation.[16][18]

Quantitative Efficacy: An Example in Anti-Inflammatory Action

To provide a tangible example of efficacy, we can look at a close structural relative used in inflammation: Etoricoxib. While not a direct picolinic acid derivative, it is a pyridine-based selective COX-2 inhibitor, illustrating the anti-inflammatory potential of this structural class. Its efficacy is defined by its selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1 enzyme, which is associated with gastrointestinal side effects.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Etoricoxib 133.51.26106
Celecoxib 15.02.07.6
Ibuprofen 2.55.00.5
IC₅₀ values from human whole blood assays. A higher selectivity index indicates greater COX-2 selectivity.[4][9][19]

The high selectivity index of etoricoxib underscores its design to minimize gastrointestinal toxicity while maintaining potent anti-inflammatory and analgesic effects.[19] This principle of leveraging the pyridine scaffold to achieve target selectivity is a key takeaway for drug developers.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the IC₅₀ value of a test compound against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (TMPD), resulting in a color change that can be measured spectrophotometrically at 590 nm.[20]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate and spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents. Create serial dilutions of the test compound and positive control in DMSO.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 150 µL Tris-HCl buffer

    • 10 µL Hematin (final concentration ~1 µM)

    • 10 µL COX-2 enzyme solution

    • 10 µL of test compound dilution (or DMSO for control wells)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid (final concentration ~5-10 µM) to each well to start the reaction.[21]

  • Kinetic Reading: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes to measure the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.[20][21]

cox2_assay_workflow start Start prep Prepare Reagents & Serial Dilutions start->prep setup Set up Reaction in 96-well Plate (Buffer, Hematin, COX-2, Inhibitor) prep->setup preincubate Pre-incubate (15 min) setup->preincubate initiate Initiate Reaction with Arachidonic Acid preincubate->initiate read Kinetic Spectrophotometer Reading (590 nm) initiate->read analyze Calculate Reaction Rates & % Inhibition read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: Mycobacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: The test compound is serially diluted in a liquid culture medium, which is then inoculated with a standardized suspension of M. tuberculosis. The MIC is the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.[14]

Materials:

  • M. tuberculosis H37Rv strain or clinical isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., Isoniazid)

  • 96-well microplates

  • Resazurin sodium salt solution (for viability staining)

  • Biosafety Level 3 (BSL-3) facilities and practices are mandatory.

Procedure:

  • Prepare Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Drug Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Determine Growth: After incubation, add Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial metabolic activity (growth).

  • Read MIC: The MIC is the lowest concentration of the compound in which the well remains blue, indicating the inhibition of bacterial growth.

Conclusion: Isomer-Driven Design in Modern Drug Discovery

The divergent therapeutic applications and efficacy profiles of drugs derived from picolinic, nicotinic, and isonicotinic acids provide a compelling testament to the power of isomerism in medicinal chemistry. From the lipid-lowering effects of niacin to the bactericidal potency of isoniazid and the anti-inflammatory precision of pyridine-based COX-2 inhibitors, the subtle shift of a single carboxyl group unlocks entirely different pharmacological worlds. For drug development professionals, this underscores a critical lesson: a deep understanding of how isomeric structure dictates target interaction is fundamental to designing next-generation therapeutics with enhanced efficacy and selectivity. The continued exploration of these privileged scaffolds promises to yield novel candidates for a host of unmet medical needs.[1][22]

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A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Picolinic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of picolinic acid and its related metabolites within the kynurenine pathway is of paramount importance for research into neurological disorders, inflammatory diseases, and immunology.[1][2] As endogenous, polar molecules, these analytes present unique and significant challenges for bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive framework for developing and validating a robust and reliable LC-MS/MS method for picolinic acid metabolites. We will move beyond a simple checklist of validation steps to explore the underlying scientific principles, compare alternative analytical strategies, and provide field-proven insights to ensure the generation of high-quality, defensible data.

The Analytical Imperative: Why Picolinic Acid Demands a Validated Method

Picolinic acid is a key catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway (KP).[3] This pathway is a critical metabolic route that not only generates the essential co-factor NAD+ but also a host of neuroactive and immunomodulatory compounds.[3] An imbalance in this pathway, reflected by altered levels of metabolites like picolinic acid and its isomer quinolinic acid, is implicated in numerous disease states.[2]

However, quantifying these molecules is far from trivial. The primary analytical hurdles include:

  • Endogenous Nature: Picolinic acid is naturally present in biological matrices, making a true "blank" or analyte-free matrix non-existent. This complicates the preparation of calibration standards and requires specialized validation strategies.[4]

  • High Polarity: As small, polar molecules, picolinic acid and its relatives exhibit poor retention on traditional reversed-phase (RP) C18 columns, which separate compounds based on hydrophobicity.[5][6]

  • Isomeric Interference: Picolinic acid (2-pyridinecarboxylic acid) shares the same mass and elemental formula as nicotinic acid (3-pyridinecarboxylic acid). Without adequate chromatographic separation, mass spectrometry cannot differentiate them, leading to inaccurate quantification.[7][8]

  • Matrix Effects: Co-extracted endogenous components from complex matrices like plasma or cerebrospinal fluid (CSF) can interfere with the ionization of the target analyte in the MS source, causing ion suppression or enhancement and compromising data accuracy.[9][10]

A meticulously validated method is not merely a regulatory requirement; it is the foundation of scientific integrity, ensuring that the measured concentrations truly reflect the biological reality.

Strategic Method Development: A Comparative Approach

The choices made during method development directly impact the final performance and robustness of the assay. Here, we compare common strategies for the key stages of analysis.

Sample Preparation: Beyond Simple Dilution

The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of the analyte.

  • Protein Precipitation (PPT): Involves adding an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. While fast and simple, it is a non-selective technique that leaves behind many matrix components, particularly phospholipids, which are notorious for causing matrix effects.[9]

  • Supported Liquid Extraction (SLE): Offers a more effective cleanup than PPT. The aqueous sample is loaded onto a diatomaceous earth support, and the analytes are eluted with a water-immiscible organic solvent, leaving polar interferences like salts and phospholipids behind.[11]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent. For polar molecules like picolinic acid, a mixed-mode SPE phase (combining ion-exchange and reversed-phase mechanisms) can offer superior selectivity and removal of interferences, leading to a cleaner final extract and reduced matrix effects.[7][11]

Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, simple workflowHigh risk of matrix effects, low selectivityHigh-throughput screening where precision is less critical
Supported Liquid Extraction (SLE) Good removal of phospholipids, automatableModerate selectivity, requires solvent optimizationCleaner extracts than PPT with a simple workflow
Solid-Phase Extraction (SPE) Highest selectivity, significantly reduces matrix effectsMore complex method development, higher costDefinitive quantification requiring high accuracy and precision
Chromatographic Separation: Tackling Polarity and Isomers

Achieving chromatographic retention and resolving picolinic acid from nicotinic acid is the most critical separation challenge.

  • Reversed-Phase (RP-LC) with Ion-Pairing: To retain polar analytes on a C18 column, an ion-pairing reagent (e.g., tetrabutylammonium) can be added to the mobile phase.[12][13] This reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention. However, these reagents are known to permanently coat the column and LC system and can cause significant ion suppression in the MS source.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is designed specifically for polar compounds.[15][16] It uses a polar stationary phase (like silica or amide) and a mobile phase with a high percentage of organic solvent.[16] Water acts as the strong eluting solvent. HILIC provides excellent retention for picolinic acid and is highly compatible with mass spectrometry.[17]

Workflow for LC-MS/MS Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH M10 Guidelines) cluster_analysis Sample Analysis SamplePrep Sample Preparation (PPT vs SLE vs SPE) Chromatography Chromatography (HILIC vs RP-Ion Pair) SamplePrep->Chromatography Select Cleanest Extract MS_Optimize MS Optimization (MRM Transitions) Chromatography->MS_Optimize Achieve Peak Shape & Isomer Separation Selectivity Selectivity & Specificity MS_Optimize->Selectivity Proceed to Validation LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Stability Stability Accuracy->Stability MatrixEffect Matrix Effect MatrixEffect->Accuracy Influences RunAnalysis Run Study Samples with QCs Stability->RunAnalysis DataReview Review Data (System Suitability, QC checks) RunAnalysis->DataReview

Caption: Workflow from method development to validation and analysis.

Method Validation: The Cornerstone of Reliable Data

A bioanalytical method must be rigorously validated to prove it is fit for its intended purpose.[18] The parameters below are based on the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline, which is implemented by both the FDA and EMA.[18][19][20]

Key Validation Parameters & Acceptance Criteria
ParameterWhy It's ImportantHow to TestGeneral Acceptance Criteria (ICH M10)
Selectivity To ensure that matrix components or metabolites do not interfere with the quantification of the analyte or internal standard (IS).Analyze at least six different blank matrix lots. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks must be ≤20% of the analyte response at the LLOQ and ≤5% of the IS response.[20]
Sensitivity (LLOQ) The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyze replicates (n≥5) at the proposed LLOQ.Response should be ≥5 times the blank response. Accuracy within ±20% of nominal; Precision ≤20% CV.[20]
Matrix Effect To assess the impact of the matrix on the analyte's ionization (suppression or enhancement).Analyze analyte spiked into post-extraction blank matrix from at least six lots. Compare the response to the analyte in a neat solution.The IS-normalized matrix factor should have a coefficient of variation (CV) ≤15%.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations over a specific range.Prepare a blank matrix sample, a zero sample (with IS), and 6-8 non-zero concentrations. Use a weighted (e.g., 1/x²) linear regression.R² ≥ 0.99 is typical. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To demonstrate the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in replicates (n≥5) across multiple runs and days (intra- and inter-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[21]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyze QC samples after subjecting them to various conditions: Freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler).Mean concentration of stability samples must be within ±15% of the mean of freshly prepared comparison samples.
Special Considerations for Endogenous Analytes

Since picolinic acid is endogenous, a true blank matrix is unavailable. The recommended strategy is the surrogate matrix approach .[4][22]

  • Select a Surrogate Matrix: This can be an artificial matrix (e.g., artificial CSF[5]), a stripped matrix (e.g., charcoal-stripped plasma), or a matrix from a different species shown to be free of the analyte.

  • Establish Parallelism: This is a critical experiment to prove that the surrogate matrix behaves like the authentic matrix. It involves spiking known amounts of the analyte into both the surrogate and authentic matrices and demonstrating that the dilution curves are parallel. This confirms that the surrogate is a valid substitute for generating the calibration curve.[4]

Experimental Protocols

Protocol: Sample Preparation using SPE

This protocol is an example for extracting picolinic acid from human plasma using a mixed-mode SPE plate.

  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (e.g., Picolinic Acid-d4) working solution. Add 200 µL of 1% formic acid in water and vortex to mix.

  • SPE Plate Conditioning: Condition a mixed-mode SPE plate by passing 500 µL of methanol, followed by 500 µL of water through the wells.

  • Loading: Load the entire pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 500 µL of 5% formic acid in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water for HILIC analysis.

Protocol: HILIC-MS/MS Parameters
  • LC Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Picolinic Acid: Q1 124.0 -> Q3 78.0

    • Picolinic Acid-d4 (IS): Q1 128.0 -> Q3 82.0

    • Nicotinic Acid: Q1 124.0 -> Q3 80.0 (for chromatographic monitoring)

Data Interpretation: A Comparative Example

The table below illustrates hypothetical validation data comparing a quick PPT method with a more rigorous SPE method.

Comparative Validation Summary

Validation ParameterMethod 1: Protein PrecipitationMethod 2: Solid-Phase ExtractionVerdict
Matrix Effect (CV%) 22.5% (Fails)8.7% (Passes)SPE provides superior cleanup, minimizing ion suppression variability.[9]
LLOQ Accuracy/Precision 25.1% / 23.4% (Fails)12.3% / 14.5% (Passes)The cleaner baseline from SPE allows for more reliable quantification at low levels.
Inter-day Precision (MQC) 18.9% (Fails)6.2% (Passes)Higher matrix variability in the PPT method leads to poor long-term reproducibility.

This comparison clearly demonstrates that while PPT is faster, the investment in developing a more selective SPE method yields a more accurate and reliable assay that meets regulatory acceptance criteria.

Relationship of Key Validation Pillars

G cluster_causes Influencing Factors Method Robust Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Sensitivity Sensitivity Method->Sensitivity Selectivity->Sensitivity MatrixEffect Matrix Effects MatrixEffect->Accuracy MatrixEffect->Precision Recovery Poor Recovery Recovery->Accuracy Isomers Isomeric Interference Isomers->Selectivity

Caption: Interdependence of core validation parameters and common issues.

Conclusion

Validating an LC-MS/MS method for picolinic acid metabolites is a complex but achievable process that demands a thorough understanding of the analyte's chemistry and the regulatory landscape. A simple, non-selective sample preparation like protein precipitation is often insufficient to overcome the challenges of matrix effects and endogenous interferences. A strategy employing a more selective sample preparation technique, such as SPE, combined with a suitable chromatographic mode like HILIC, provides the foundation for a robust, accurate, and defensible bioanalytical method. By adhering to the principles and guidelines outlined here, researchers can generate high-quality data, enabling deeper insights into the critical role of the kynurenine pathway in health and disease.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][18][19]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][20][23]
  • European Medicines Agency. (2011).
  • Bansal, S., & DeStefano, A. (2007).
  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][9]
  • Guilherme, B. et al. (2009). The physiological action of picolinic Acid in the human brain. International Journal of Tryptophan Research. [Link][1]
  • ResolveMass Laboratories Inc. (2024). The Impact of Matrix Effects on Mass Spectrometry Results. [Link][10]
  • Kennedy, D. O. (2017). Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status. International Journal of Tryptophan Research. [Link][3]
  • BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. [Link][4]
  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Midttun, Ø., et al. (2021). Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma. Analytical Chemistry. [Link][7]
  • Fiori, F., et al. (1995). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
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  • Biotage. (n.d.).

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Methoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methoxycarbonyl)picolinic acid (CAS No. 24195-03-7), a compound utilized in synthetic chemistry and biological research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the surrounding ecosystem. The procedures outlined herein are grounded in the "cradle-to-grave" principle of hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Hazard Identification and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. While a comprehensive Safety Data Sheet (SDS) with specific toxicological data for this compound is not always readily available, data from structurally similar compounds, such as picolinic acid and its derivatives, provide essential guidance.

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Oral Toxicity).[5][6][7]

  • A cause of skin irritation .[6][7][8]

  • A cause of serious eye damage/irritation .[6][7][8][9]

  • Potentially capable of causing respiratory irritation .[6][7][8]

Under RCRA, a waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][10]

  • Ignitability, Corrosivity, Reactivity: this compound is a solid and is not expected to be ignitable, corrosive, or reactive under standard conditions.[10] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

  • Toxicity: Without specific data from a Toxicity Characteristic Leaching Procedure (TCLP), it is prudent and best practice to manage this chemical as a toxic hazardous waste.

Hazard Profile: this compound
Physical State Solid, Crystalline Powder[6]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[6][7][8]
RCRA Waste Code (Anticipated) D002 (if pH is outside 2-12.5 in solution), otherwise manage based on toxicity.
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[5]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure during handling and disposal. All personnel must use the following:

  • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: A standard laboratory coat is required. Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[6] Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][11] If dust is generated and exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[12]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: For solid spills, prevent the generation of dust. Do not use water to clean up, as this can spread contamination.

  • Collection: Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[9] Alternatively, collect with a wet-brushing technique or an electrically protected vacuum cleaner, being careful not to create aerosols.[11]

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Dispose: All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.

Step-by-Step Disposal Procedure

The disposal of this compound waste must follow a systematic and compliant workflow. This process adheres to the EPA's standards for generators of hazardous waste.[13][14]

Step 1: Waste Segregation
  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[5]

  • Aqueous vs. Solid: Keep solid waste (e.g., pure compound, contaminated weigh paper) separate from aqueous solutions containing the compound.

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[15] This practice is forbidden for most chemicals and can harm aquatic life.

Step 2: Containerization
  • Use a Designated Container: All waste must be collected in a container that is compatible with the chemical. The original product container is often a good choice if it is in good condition.[15]

  • Secure Closure: The waste container must have a secure, tightly fitting lid. It must remain closed at all times except when waste is being added.[15]

  • No Food Containers: Never use food or beverage containers for hazardous waste storage.[15]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[13][15] Each waste container must be clearly marked with:

  • The words "Hazardous Waste" .[15]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • The name of the principal investigator and the laboratory location (building and room number).[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[15][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]

  • Volume Limits: A generator can accumulate up to 55 gallons of hazardous waste in an SAA.[16]

  • Time Limits: Once a container is full, it must be moved to the central storage area within three days.[15] Partially filled containers may remain in the SAA for up to one year.[15]

Step 5: Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full waste container.

  • Licensed Disposal Company: The waste will ultimately be transported and disposed of by a licensed hazardous waste disposal company, which will likely use high-temperature incineration.[11]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and the EPA.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterize Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposition Start Generate Waste (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IsHazardous Is Waste Hazardous? PPE->IsHazardous Yes Yes, Treat as Hazardous (Toxic, Irritant) IsHazardous->Yes Yes Segregate Step 1: Segregate Waste (No mixing, No drain disposal) Yes->Segregate Containerize Step 2: Use a Compatible, Closed Waste Container Segregate->Containerize Label Step 3: Apply Hazardous Waste Label Containerize->Label Accumulate Step 4: Store in SAA (At point of generation) Label->Accumulate ContainerFull Is Container Full? Accumulate->ContainerFull ContainerFull->Accumulate No RequestPickup Step 5: Request Pickup from EH&S ContainerFull->RequestPickup Yes End Document & Transfer to Licensed Disposal Facility RequestPickup->End

Caption: Decision workflow for the safe disposal of this compound.

References

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  • SAFETY DATA SHEET for 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. (2011, August 9). Fisher Scientific.
  • SAFETY DATA SHEET for Picolinic Acid. (2018, July 23). Spectrum Chemical.
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Navigating the Safe Handling of 4-(Methoxycarbonyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-(Methoxycarbonyl)picolinic acid, a compound of significance in synthetic chemistry and drug development.[1] By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be developed by analyzing its structural components—a picolinic acid core and a methoxycarbonyl group—and data from close structural analogs.

The primary hazards associated with this compound and its analogs are:

  • Skin and Eye Irritation: Picolinic acid and its derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[2][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][3][4]

A closely related compound, 6-(Methoxycarbonyl)picolinic acid, is classified with the following hazard statements, which we can extrapolate as a strong advisory for the 4-isomer:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

This informs a multi-faceted approach to personal protective equipment (PPE), emphasizing comprehensive barrier protection.

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[7][8] For this compound, a substance that is a solid crystalline powder, the following PPE is required to mitigate the identified risks.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[9] A face shield is required when handling larger quantities or when there is a significant splash risk.[8][9][10]Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation or damage.[4][11]
Hand Protection Chemical-resistant nitrile gloves.[8]Provides a barrier against skin contact, which can cause irritation.[5] Nitrile offers good resistance to weak acids and organic solvents.[12][13] For prolonged contact or immersion, heavier-duty gloves should be considered.
Body Protection A fully buttoned laboratory coat.[8]Protects skin and personal clothing from contamination with the chemical powder or solutions.[14]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if dust levels may exceed exposure limits, a NIOSH-approved respirator (e.g., N95) is necessary.[5][8][14]Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[5]
Foot Protection Closed-toe shoes.[8]Protects feet from spills and dropped objects.

Operational Plan: From Benchtop to Disposal

A self-validating protocol relies on a systematic workflow. The following steps provide a clear, logical progression for handling this compound safely.

Preparation and Handling Workflow

This workflow emphasizes a proactive approach to safety, ensuring that all controls are in place before the chemical is handled.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Chemical Fume Hood) gather_mat Gather All Materials (Chemical, Glassware, Waste Container) prep_area->gather_mat don_ppe Don Required PPE (Goggles, Lab Coat, Gloves) gather_mat->don_ppe weigh Weigh Compound Carefully (Minimize Dust Generation) don_ppe->weigh dissolve Dissolve or React as per Protocol weigh->dissolve decon Decontaminate Glassware & Surfaces dissolve->decon dispose Dispose of Waste in Labeled Container decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.
Spill Management

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area.

  • Don PPE: If not already wearing it, don the full required PPE.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container. Clean the spill area with soap and water.

  • Disposal: Label the waste container appropriately and dispose of it according to institutional and EPA guidelines.[15][16]

Disposal Plan: Ensuring a Safe Chemical Lifecycle

Proper disposal is a critical and regulated aspect of the chemical lifecycle.[17] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable materials, such as contaminated gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams; specifically, keep separate from strong oxidizing agents, acids, and bases.[3][18]

  • Container Labeling: According to EPA regulations, each waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Irritant, Harmful).[19]

Storage and Final Disposal
  • Storage: Waste containers must be kept securely closed and stored in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[18][19]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][16] Never dispose of this chemical down the drain.[18]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan as required by OSHA.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.